molecular formula C12H11NO4 B1394513 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid CAS No. 441800-93-7

2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

Cat. No.: B1394513
CAS No.: 441800-93-7
M. Wt: 233.22 g/mol
InChI Key: HFKAHXLZJKJMKW-UHFFFAOYSA-N
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Description

2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-ethoxycarbonyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)10-9(11(14)15)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKAHXLZJKJMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694254
Record name 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441800-93-7
Record name 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional indole derivative that serves as a critical structural motif and versatile intermediate in medicinal chemistry and drug development. Its rigid heterocyclic scaffold, coupled with the reactive handles of a carboxylic acid and an ethyl ester, makes it a valuable building block for synthesizing more complex molecules with a wide range of biological activities.[1] The compound has been utilized in the development of potential anti-inflammatory, antiviral, and anticancer agents.[1]

A thorough understanding of the physicochemical properties of this molecule is paramount for researchers. These properties—spanning solubility, acidity, and spectral characteristics—govern its behavior in both chemical reactions and biological systems. They influence everything from reaction kinetics and purification strategies to formulation, absorption, distribution, metabolism, and excretion (ADME) profiles of its derivatives. This guide provides a comprehensive analysis of these core properties, grounded in established analytical techniques, to empower researchers in their synthetic and drug discovery endeavors.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its identity and reactivity. This compound is defined by its specific arrangement of atoms and functional groups, which are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₁NO₄[1][2][3]
Molecular Weight 233.22 g/mol [1][2][3]
CAS Number 441800-93-7[1][2]
Appearance Solid[2]
Common Synonyms 3-Carboxy-2-(ethoxycarbonyl)-1H-indole[2][4]
Storage Conditions Room temperature, dry environment[1]

The molecule's structure features a central indole ring system, which is an aromatic heterocycle. At the C2 position, an ethoxycarbonyl (ethyl ester) group is attached, while a carboxylic acid group is present at the C3 position. This arrangement of an electron-withdrawing ester and a classic acidic functional group on the pyrrole moiety of the indole core defines its chemical personality.

Solubility Profile

Solubility is a critical parameter that impacts reaction conditions, purification methods like crystallization, and the formulation of active pharmaceutical ingredients (APIs). The "like dissolves like" principle is the guiding tenet, where the polarity of the solute and solvent are matched.[5] The structure of this compound presents a duality: the large, non-polar indole ring system and the polar carboxylic acid and ester functional groups.

  • Aqueous Solubility: Due to the dominant non-polar surface area of the indole ring, the compound is expected to be poorly soluble in neutral water.

  • pH-Dependent Solubility: The presence of the carboxylic acid group (an acidic functional group) strongly suggests that its solubility will be highly dependent on pH. In basic aqueous solutions (e.g., 5% sodium hydroxide or 5% sodium bicarbonate), the carboxylic acid will be deprotonated to form a carboxylate salt.[6] This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility. This property is the cornerstone of acid-base extraction techniques used for purification.

  • Organic Solvent Solubility: The compound is expected to show good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol), which can engage in hydrogen bonding with the carboxylic acid and solvate the ester group.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic workflow to classify the solubility of an unknown compound, which is directly applicable to the title compound. The causality behind this workflow is to first test the most universal solvent (water) and then use reactive solvents (aqueous acid/base) to probe for acidic or basic functional groups.[7]

Methodology:

  • Water Solubility Test:

    • Add approximately 25 mg of the compound to a test tube.

    • Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[6]

    • Observe if the solid dissolves completely. If it is water-soluble, test the solution's pH with litmus paper to identify it as acidic, basic, or neutral.

  • Aqueous Base Solubility Test (for water-insoluble compounds):

    • To a fresh 25 mg sample, add 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[6] Effervescence (CO₂ gas) is a strong indicator of a carboxylic acid.

    • If soluble, the compound is a strong acid (likely a carboxylic acid).

    • If insoluble in NaHCO₃, test solubility in a stronger base like 5% aqueous sodium hydroxide (NaOH). Solubility here indicates a weak acid (e.g., a phenol).[7]

  • Aqueous Acid Solubility Test (for water-insoluble compounds):

    • To a fresh 25 mg sample, add 0.75 mL of 5% aqueous hydrochloric acid (HCl).

    • Solubility indicates the presence of a basic functional group, such as an amine.[6]

  • Organic Solvent Test:

    • Test solubility in common organic solvents like ethanol, methanol, and acetone by adding ~25 mg of the solid to 0.75 mL of the solvent and observing dissolution.

G start Start with Compound test_water Test Solubility in Water start->test_water is_water_sol Soluble? test_water->is_water_sol test_ph Test pH with Litmus Paper is_water_sol->test_ph Yes test_base Test Solubility in 5% NaOH / NaHCO3 is_water_sol->test_base No acidic Acidic (e.g., Carboxylic Acid) test_ph->acidic basic Basic (e.g., Amine) test_ph->basic neutral Neutral test_ph->neutral is_base_sol Soluble? test_base->is_base_sol strong_acid Strong Acid (Class As) (e.g., Carboxylic Acid) is_base_sol->strong_acid Yes test_acid Test Solubility in 5% HCl is_base_sol->test_acid No weak_acid Weak Acid (Class Aw) (e.g., Phenol) is_acid_sol Soluble? test_acid->is_acid_sol base Base (Class B) (e.g., Amine) is_acid_sol->base Yes insoluble Insoluble / Neutral (Test in H2SO4 or Organic Solvents) is_acid_sol->insoluble No

Caption: Workflow for Qualitative Solubility Analysis.

Acidity and pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a compound's acidity in solution.[8] For a pharmaceutical compound, the pKa is a critical determinant of its ionization state at physiological pH (approx. 7.4), which in turn affects its absorption, distribution, and target binding. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) provides the theoretical foundation for its determination.[8] For this compound, the primary acidic proton is that of the carboxylic acid group.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for pKa measurement.[9] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[8]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]

  • Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low. Ensure the final concentration is sufficient for detection (typically >10⁻⁴ M).[9][10] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]

  • Titration:

    • Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[10]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

    • The pKa is the pH value recorded when exactly half of the volume of titrant required to reach the equivalence point has been added.[8]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis calibrate 1. Calibrate pH Meter (Standard Buffers) prepare_sol 2. Prepare Analyte Solution (with constant ionic strength) calibrate->prepare_sol titrate 3. Add Titrant in Aliquots prepare_sol->titrate record 4. Record pH vs. Volume titrate->record plot 5. Plot Titration Curve (pH vs. Volume) record->plot find_ep 6. Identify Equivalence Point (Inflection Point) plot->find_ep find_pk 7. Determine pKa at Half-Equivalence Point find_ep->find_pk

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of a molecule, allowing for structural confirmation and purity assessment.

A. Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. This technique is exceptionally useful for identifying the functional groups present. For this compound, the key expected absorptions are:

  • O–H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[11] This band will likely overlap with the C-H stretching frequencies.

  • N–H Stretch (Indole): A moderate, sharp peak around 3400-3300 cm⁻¹ is characteristic of the indole N-H group. This may appear as a shoulder on the broader carboxylic acid O-H band.

  • C–H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyls): This is a critical region. The molecule has two carbonyl groups. The carboxylic acid C=O stretch is typically strong and found between 1760-1690 cm⁻¹.[11] The ester C=O stretch is also strong and appears at a slightly higher frequency, generally between 1750-1735 cm⁻¹.[12][13] These two absorptions may overlap or appear as a single, broad, and very intense peak. Conjugation with the indole ring system can lower these frequencies.[12]

  • C=C Stretch (Aromatic): Several medium-to-weak absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the indole aromatic ring.[14]

  • C–O Stretch (Acid & Ester): Strong C-O stretching bands are expected in the 1320-1210 cm⁻¹ region.[11]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR:

    • Indole N-H: A broad singlet is expected at a very downfield chemical shift, typically > 10 ppm.

    • Aromatic Protons: The four protons on the benzene portion of the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm), showing complex splitting patterns (doublets, triplets) based on their coupling to each other.[15]

    • Carboxylic Acid O-H: This proton signal is often very broad and can appear over a wide range, sometimes exchanging with trace water in the solvent and becoming unobservable.

    • Ethyl Group Protons: A quartet (CH₂) around δ 4.0-4.5 ppm coupled to a triplet (CH₃) around δ 1.0-1.5 ppm is the classic signature of an ethoxy group.

  • ¹³C NMR:

    • Carbonyl Carbons: Two distinct signals are expected in the downfield region (δ 160-185 ppm) for the carboxylic acid and ester carbonyl carbons.[12]

    • Aromatic Carbons: Multiple signals between δ 110-140 ppm will correspond to the eight carbons of the indole ring system.[16][17]

    • Ethyl Group Carbons: Two signals in the aliphatic region: one around δ 60-65 ppm for the O-CH₂ carbon and another around δ 14-15 ppm for the CH₃ carbon.

C. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly sensitive to conjugated π-electron systems. The indole ring system is an aromatic chromophore that absorbs strongly in the UV region.[18]

  • Expected Absorptions: Aromatic compounds typically show multiple absorption bands. For an indole system, strong absorptions due to π → π* transitions are expected.[19][20] These generally include a very intense band below 220 nm and another set of less intense bands in the 250-290 nm range, often with fine vibrational structure.[14][18] The presence of the carbonyl groups in conjugation with the ring can cause a bathochromic (red) shift of these absorptions to longer wavelengths.[20]

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. Its physicochemical profile is defined by the interplay between its non-polar indole core and its polar, reactive functional groups. Key properties include poor aqueous solubility at neutral pH that dramatically increases in basic conditions, a distinct acidity defined by its carboxylic acid moiety, and a rich spectroscopic fingerprint that allows for unambiguous identification. The experimental protocols detailed in this guide provide a robust framework for researchers to probe these properties, enabling more informed decisions in experimental design, purification, and the development of novel indole-based therapeutics.

References

Spectroscopic Unveiling of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and its Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid possesses a rigid indole core, an ethoxycarbonyl group at the 2-position, and a carboxylic acid at the 3-position. This combination of functional groups gives rise to a unique and identifiable spectroscopic fingerprint.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will examine the expected ¹H and ¹³C NMR spectra of our target compound by analyzing the data for its diethyl ester analog.

Experimental Protocol for NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, is recommended for obtaining detailed spectra.

Sample Preparation:

  • Weigh approximately 5-10 mg of the analytical sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with acidic protons to ensure their observation.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

¹H NMR Spectral Data and Interpretation (Based on Diethyl 1H-indole-2,3-dicarboxylate)

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule.

Chemical Shift (δ) / ppm Multiplicity Integration Assignment Expected in Target Molecule?
~8.2d1HH-4Yes
~7.5d1HH-7Yes
~7.3t1HH-6Yes
~7.2t1HH-5Yes
~4.4q2H-OCH₂CH₃ (C2-ester)Yes
~4.3q2H-OCH₂CH₃ (C3-ester)No (Replaced by COOH)
~1.4t3H-OCH₂CH₃ (C2-ester)Yes
~1.3t3H-OCH₂CH₃ (C3-ester)No (Replaced by COOH)
>10.0br s1HN-HYes

Interpretation for this compound:

  • Aromatic Region (7.0-8.5 ppm): The four protons on the benzene ring of the indole nucleus will appear as a complex set of multiplets (doublets and triplets), characteristic of a substituted benzene ring.

  • Ethoxy Group (1.4 and 4.4 ppm): The ethoxycarbonyl group at the 2-position will show a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other.

  • Indole N-H Proton (>10.0 ppm): The proton attached to the indole nitrogen will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

  • Carboxylic Acid Proton (Variable, >12.0 ppm): The most significant difference will be the appearance of a very broad singlet for the carboxylic acid proton, usually at a very downfield chemical shift (often >12 ppm). This signal will be absent in the diethyl ester analog. The quartet and triplet corresponding to the C3-ethoxy group in the analog will also be absent.

¹³C NMR Spectral Data and Interpretation (Based on Diethyl 1H-indole-2,3-dicarboxylate)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) / ppm Assignment Expected in Target Molecule?
~165C=O (C3-ester)No (Replaced by COOH)
~162C=O (C2-ester)Yes
~136C-7aYes
~128C-3aYes
~126C-6Yes
~125C-4Yes
~122C-5Yes
~115C-7Yes
~110C-3Yes
~108C-2Yes
~62-OCH₂CH₃ (C2-ester)Yes
~61-OCH₂CH₃ (C3-ester)No
~14.5-OCH₂CH₃ (C2-ester)Yes
~14.0-OCH₂CH₃ (C3-ester)No

Interpretation for this compound:

  • Carbonyl Carbons (160-175 ppm): Two distinct signals are expected in the downfield region for the two carbonyl carbons. The carboxylic acid carbon will likely be at a slightly different chemical shift than the ester carbonyl. Carboxylic acid carbons typically appear in the 165-185 ppm range.[3]

  • Aromatic and Indole Carbons (100-140 ppm): The eight carbons of the indole ring system will give rise to eight distinct signals in this region.

  • Ethoxy Group Carbons (~62 and ~14 ppm): The two carbons of the ethoxy group will appear at their characteristic chemical shifts.

  • Key Difference: The signal for the C3-ester carbonyl in the analog will be replaced by the signal for the carboxylic acid carbonyl in the target molecule. The signals for the C3-ethoxy group carbons will be absent.

Figure 2: A simplified workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is the standard instrument for this analysis.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation
Frequency Range (cm⁻¹) Vibration Description
3300-2500O-H stretchVery broad, characteristic of a carboxylic acid O-H involved in hydrogen bonding.
~3300N-H stretchModerate, sharp peak for the indole N-H.
~1720C=O stretchStrong, sharp peak for the ester carbonyl.
~1680C=O stretchStrong, sharp peak for the carboxylic acid carbonyl.
1600-1450C=C stretchMultiple bands for the aromatic and indole double bonds.
~1250C-O stretchStrong band for the ester C-O bond.

Interpretation: The IR spectrum of this compound will be dominated by several key features. A very broad absorption from 2500-3300 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.[4] Overlapping with this will be the sharper N-H stretch of the indole ring around 3300 cm⁻¹. Two distinct and strong carbonyl (C=O) stretching bands are expected: one for the ester at a higher wavenumber (around 1720 cm⁻¹) and one for the carboxylic acid at a slightly lower wavenumber (around 1680 cm⁻¹) due to hydrogen bonding. The presence of both of these C=O bands, along with the very broad O-H band, would be strong evidence for the target structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for MS Data Acquisition

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is well-suited for this type of molecule.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source or inject it via a liquid chromatography system.

  • Acquire the mass spectrum in both positive and negative ion modes.

Mass Spectral Data and Interpretation

Expected Molecular Ion: The molecular weight of this compound is 233.22 g/mol .[1]

  • Positive Ion Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 234.2. Adducts with sodium [M+Na]⁺ (m/z 256.2) or potassium [M+K]⁺ (m/z 272.1) are also common.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 232.2 should be readily observed.

Key Fragmentation Pathways: The fragmentation pattern provides valuable structural information.

  • Loss of CO₂ (44 Da): Decarboxylation of the molecular ion is a common fragmentation pathway for carboxylic acids.

  • Loss of Ethoxy Radical (•OCH₂CH₃, 45 Da): Cleavage of the ethoxy group from the ester.

  • Loss of Ethanol (CH₃CH₂OH, 46 Da): A common loss from ethyl esters.

  • Loss of CO (28 Da): Fragmentation of the indole ring.

[M+H]+ (m/z 234) [M+H]+ (m/z 234) [M+H - CO2]+ (m/z 190) [M+H - CO2]+ (m/z 190) [M+H]+ (m/z 234)->[M+H - CO2]+ (m/z 190) - CO2 [M+H - C2H5OH]+ (m/z 188) [M+H - C2H5OH]+ (m/z 188) [M+H]+ (m/z 234)->[M+H - C2H5OH]+ (m/z 188) - C2H5OH [M+H - C2H5OH - CO]+ (m/z 160) [M+H - C2H5OH - CO]+ (m/z 160) [M+H - C2H5OH]+ (m/z 188)->[M+H - C2H5OH - CO]+ (m/z 160) - CO

Figure 3: Predicted major fragmentation pathways in positive ion ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, guided by the data from its close analog, diethyl 1H-indole-2,3-dicarboxylate, provides a robust methodology for its structural confirmation. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, ester, and indole N-H), and mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation. This multi-faceted spectroscopic approach is indispensable for researchers in drug discovery and development, ensuring the identity and purity of novel chemical entities.

References

solubility of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Determining the Solubility of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic Acid

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, its physicochemical properties are paramount. Among these, aqueous and non-aqueous solubility stands as a fundamental determinant of a drug's ultimate success.[1][2] Solubility is not merely a measure of dissolution; it profoundly influences bioavailability, manufacturability, and the design of effective dosage forms.[3][4] Poorly soluble compounds often face significant hurdles, including inadequate absorption, variable therapeutic outcomes, and challenges in formulation development.[1][5] Therefore, a thorough and early characterization of a compound's solubility profile is an indispensable step in the drug discovery and development pipeline.[4] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound, a heterocyclic compound with structural motifs relevant to medicinal chemistry.

Molecular Profile and Predicted Solubility Behavior

Understanding the structure of this compound (CAS: 441800-93-7, Molecular Formula: C₁₂H₁₁NO₄) is key to predicting its behavior in different solvent systems.[6][7]

  • Indole Nucleus: The bicyclic indole ring system is largely aromatic and hydrophobic, suggesting a preference for non-polar or moderately polar aprotic solvents.

  • Carboxylic Acid Group (-COOH): This is a polar, ionizable functional group. Its presence indicates that the molecule's solubility will be highly dependent on the pH of aqueous media.[3] In basic solutions (pH > pKa), the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and water-soluble. In acidic solutions (pH < pKa), it will remain in its neutral, less soluble form.

  • Ethyl Ester Group (-COOCH₂CH₃): This group adds some polar character through its carbonyl and ether oxygens but also contributes to the molecule's lipophilicity with its ethyl chain. It can act as a hydrogen bond acceptor.

Based on these features, the molecule is expected to be a weak acid with poor solubility in neutral or acidic aqueous solutions but improved solubility at higher pH. Its solubility in organic solvents will be governed by a balance of polarity, hydrogen bonding capability, and hydrophobicity.

The Foundational Method: Equilibrium Shake-Flask Solubility

While various methods exist for solubility assessment, the equilibrium (or thermodynamic) shake-flask method remains the gold standard for its reliability and accuracy.[8][9] This technique measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.[9] The protocol described herein is a robust, self-validating system designed to generate high-quality, reproducible data.

Experimental Workflow Overview

The process follows a logical sequence from preparation to analysis, ensuring that equilibrium is truly achieved and accurately measured.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis cluster_final Finalization A 1. Weigh Excess Compound B 2. Add Solvent A->B C 3. Seal Vials B->C D 4. Agitate at Controlled Temperature (e.g., 37°C) C->D E 5. Monitor for Equilibrium (e.g., 24-72 hours) D->E F 6. Separate Solid & Liquid (Centrifugation/Filtration) E->F G 7. Collect Supernatant F->G H 8. Dilute Sample G->H J 10. Verify pH of Aqueous Samples G->J I 9. Quantify Concentration (e.g., HPLC-UV) H->I K 11. Calculate Solubility (e.g., mg/mL) I->K J->K

Caption: Workflow for the equilibrium shake-flask solubility assay.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system by including checks for equilibrium and stability.

Materials:

  • This compound (solid, purity >95%)

  • Calibrated analytical balance

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • Solvents (HPLC grade)

Procedure:

  • Preparation of Solutions:

    • Add an excess amount of the solid compound to several vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial; a starting point is 5-10 mg of compound per 1 mL of solvent.[10]

    • Carefully add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial. Prepare each solvent condition in triplicate for statistical validity.[11]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance) and agitation speed (e.g., 300 RPM).[10]

    • Allow the samples to equilibrate for a sufficient duration. A common timeframe is 24 to 72 hours.[10][12]

    • Causality Check: The goal is to reach a plateau where the concentration of the dissolved compound no longer increases over time.[10] To validate this, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration has stabilized.[11]

  • Sample Separation:

    • After equilibration, remove the vials and allow any suspended particles to settle.

    • Separate the solid and liquid phases. This is a critical step.

      • Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

      • Method B (Filtration): Use a syringe to draw the suspension and pass it through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm) into a clean vial. Discard the first few drops to saturate any binding sites on the filter.

    • Expert Insight: The choice between centrifugation and filtration depends on the compound and solvent. Filtration is often faster, but one must ensure the compound does not adsorb to the filter material, which would artificially lower the measured solubility.

  • Analysis:

    • Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of your analytical instrument.

    • Quantify the concentration of the diluted sample using a validated HPLC-UV method. A calibration curve must be prepared using stock solutions of known concentrations.

    • For aqueous samples, measure the final pH of the saturated solution to ensure the buffer capacity was sufficient.[11]

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or µg/mL.

Recommended Solvents for Characterization

To build a comprehensive solubility profile, a diverse set of solvents should be tested. This provides insights for various applications, from preclinical formulation to synthetic chemistry.

Aqueous & Biorelevant Media

Due to the carboxylic acid moiety, pH is the most critical factor for aqueous solubility.

G compound Molecule (Weak Acid, R-COOH) low_ph Low pH (e.g., 1.2) [H+] is high compound->low_ph Favors high_ph High pH (e.g., 7.4) [OH-] is high compound->high_ph Favors neutral_form Neutral Form R-COOH (Less Soluble) low_ph->neutral_form Leads to ionized_form Ionized Form R-COO⁻ (More Soluble) high_ph->ionized_form Leads to

Caption: Effect of pH on the ionization and solubility of a weak acid.

Recommended Aqueous Buffers:

  • pH 1.2 (0.1 N HCl): Simulates gastric fluid.[11]

  • pH 4.5 (Acetate Buffer): Represents an intermediate acidic condition.[11]

  • pH 6.8 / 7.4 (Phosphate Buffer): Simulates intestinal fluid and physiological pH.[11]

Organic Solvents

Testing in organic solvents is crucial for synthetic applications, purification, and formulation with co-solvents.

Solvent Class Example Solvents Rationale for Inclusion
Polar Protic Methanol, EthanolCapable of hydrogen bonding with both the carboxylic acid and ester groups. Generally good solvents for polar molecules.
Polar Aprotic DMSO, DMF, AcetonitrilePossess large dipole moments and can accept hydrogen bonds, interacting well with the polar functional groups.
Non-Polar Toluene, HexaneSolubilizing capability will depend on the influence of the hydrophobic indole ring. Expected to have low solubility.
Intermediate Ethyl Acetate, DichloromethaneOffer a balance of polarity and are common solvents in organic synthesis and chromatography.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format. The results will guide subsequent development decisions. For example, if aqueous solubility is below the required therapeutic concentration, formulation strategies like salt formation (by moving to high pH), co-solvents, or amorphous dispersions may be necessary.[5]

Table 1: Illustrative Solubility Data for this compound

Solvent / Medium Solvent Type Temperature (°C) Equilibrium Solubility (mg/mL)
0.1 N HCl (pH 1.2)Aqueous Buffer37[Experimental Value]
Acetate Buffer (pH 4.5)Aqueous Buffer37[Experimental Value]
Phosphate Buffer (pH 7.4)Aqueous Buffer37[Experimental Value]
MethanolPolar Protic25[Experimental Value]
AcetonitrilePolar Aprotic25[Experimental Value]
Ethyl AcetateIntermediate25[Experimental Value]
TolueneNon-Polar25[Experimental Value]

Conclusion

The solubility of this compound is a complex property governed by its distinct functional groups. Its amphipathic nature, with both hydrophobic and ionizable moieties, dictates a strong dependence on solvent polarity and, most critically, on the pH of aqueous environments. By employing the robust equilibrium shake-flask method detailed in this guide, researchers can generate the accurate and reliable data essential for making informed decisions in drug development, formulation, and chemical synthesis. This systematic approach ensures scientific integrity and provides the authoritative grounding needed to advance promising compounds toward their therapeutic potential.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its thermal behavior is paramount for ensuring drug product stability, quality, and regulatory compliance. This document outlines critical analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for characterizing the compound's thermal properties. Furthermore, it delves into potential degradation pathways and presents robust, stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), for the identification and quantification of degradation products. This guide is intended to equip researchers and drug development professionals with the necessary knowledge and experimental protocols to effectively assess and control the stability of this important indole derivative.

Introduction: The Significance of Thermal Stability in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This compound serves as a versatile building block for the synthesis of these complex molecules. The thermal stability of this intermediate is a critical quality attribute that can significantly impact the safety, efficacy, and shelf-life of the final drug product. Rigorous stability testing is an indispensable component of the drug development process, mandated by regulatory agencies to identify potential degradation pathways and establish appropriate storage conditions.

This guide will provide a detailed exploration of the methodologies and scientific principles underpinning the thermal stability assessment of this compound. We will move beyond procedural descriptions to explain the rationale behind experimental design and data interpretation, empowering scientists to develop robust and reliable stability programs.

Physicochemical Properties and Molecular Structure

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
CAS Number 441800-93-7
Appearance SolidN/A
Storage Room temperature, dry

The structure, featuring both an ethoxycarbonyl group and a carboxylic acid moiety on the indole ring, presents multiple potential sites for thermal degradation. The carboxylic acid group, in particular, is susceptible to decarboxylation at elevated temperatures.

Core Methodologies for Thermal Analysis

Thermal analysis techniques are the cornerstone of stability assessment, providing quantitative data on the material's response to heat.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile.

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. The choice of atmosphere is critical for discerning between thermal decomposition and oxidative degradation.

    • Heating Rate: A typical heating rate is 10 °C/min. Slower rates can provide better resolution of thermal events.

    • Temperature Range: 25 °C to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which indicates the initiation of significant mass loss.

    • Identify the temperatures at which the rate of mass loss is maximal (peaks in the derivative of the TGA curve, DTG).

    • Quantify the percentage of mass loss at each decomposition step.

Causality Behind Experimental Choices:

  • An inert nitrogen atmosphere is initially chosen to isolate the effects of heat from oxidation. Subsequent runs in air can then elucidate the role of oxidation in the degradation process.

  • The 10 °C/min heating rate represents a balance between experimental efficiency and the resolution of distinct thermal events.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is invaluable for identifying phase transitions such as melting, crystallization, and glass transitions, as well as quantifying the enthalpy of these processes.

Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a typical flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Program:

      • Heat from ambient temperature to a point above the expected melting point.

      • Cool the sample back to ambient temperature.

      • Reheat the sample to observe any changes in thermal behavior after the initial melt.

  • Data Analysis:

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) of each thermal event.

Causality Behind Experimental Choices:

  • Hermetically sealed pans are used to prevent mass loss due to volatilization, ensuring that the measured heat flow corresponds to thermal events within the sample.

  • The heat-cool-reheat cycle is crucial for assessing the reversibility of thermal events and identifying potential polymorphic transitions or degradation upon melting.

Elucidating Degradation Pathways

Understanding the potential degradation pathways of this compound is critical for developing stable formulations and analytical methods.

Potential Thermal Degradation Mechanisms

Based on the structure of the molecule, several degradation pathways can be hypothesized:

  • Decarboxylation: The carboxylic acid group at the 3-position is a likely site for thermal decarboxylation, leading to the formation of 2-(ethoxycarbonyl)-1H-indole and carbon dioxide. This is a common degradation pathway for carboxylic acids.

  • Ester Hydrolysis/Decarboxylation: In the presence of moisture, the ethoxycarbonyl group can undergo hydrolysis to the corresponding carboxylic acid, which could then decarboxylate.

  • Oxidative Degradation: The indole ring is susceptible to oxidation, particularly at elevated temperatures in the presence of oxygen. This can lead to a complex mixture of degradation products.

Logical Relationship of Degradation Pathways

The Therapeutic Potential of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry

The indole nucleus is a quintessential privileged scaffold in drug discovery, renowned for its ability to interact with a diverse array of biological targets. Its unique electronic properties and conformational flexibility allow for the synthesis of derivatives with wideranging therapeutic applications. Among these, the 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid framework serves as a versatile synthetic intermediate for creating compounds with potential anti-inflammatory, antiviral, and anticancer activities.[1] The presence of both an ester and a carboxylic acid functional group provides rich opportunities for chemical modification, enabling the development of complex molecules and facilitating structure-activity relationship (SAR) studies.[1] This guide delves into the key therapeutic targets of analogs derived from this scaffold, offering mechanistic insights and outlining experimental protocols for their evaluation.

Part 1: Anticancer Activity - Targeting Cellular Proliferation and Survival

Indole derivatives have long been recognized for their potent anticancer properties, interfering with fundamental processes of cancer cell growth and survival.[2][3] Analogs of indole-3-carboxylic acid, in particular, have demonstrated efficacy through multiple mechanisms, including the disruption of microtubule dynamics and the modulation of key apoptotic proteins.

Primary Target: Tubulin Polymerization

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are critical for cell division, intracellular transport, and the maintenance of cell structure.[4] Their pivotal role in mitosis makes them a prime target for cancer chemotherapy.[4][5] A significant number of indole-based compounds function as tubulin polymerization inhibitors, disrupting the dynamic equilibrium of microtubule assembly and disassembly, which ultimately leads to cell cycle arrest and apoptosis.[6][7]

Mechanism of Action: Indole-based tubulin inhibitors often bind to the colchicine binding site on β-tubulin.[8] This interaction prevents the polymerization of tubulin dimers into microtubules. The depolymerization of microtubules disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.[5] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, triggering the apoptotic cascade.[3] Several classes of indole derivatives, including aroylindoles and arylthioindoles, have shown potent tubulin polymerization inhibition.[5]

Workflow for Evaluating Tubulin Polymerization Inhibition

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A Compound Preparation (Indole Analog Stock Solution) C Reaction Mixture (Tubulin, Compound/Control, Polymerization Buffer) A->C B Tubulin Preparation (Lyophilized >99% pure tubulin) B->C D Incubation at 37°C C->D E Measure Absorbance at 340 nm (Kinetic Reading over 60 min) D->E F Data Analysis (Calculate IC50 values) E->F J Microscopy Analysis (Observe microtubule morphology and spindle disruption) F->J Correlate in vitro potency with cellular effect G Cell Culture (e.g., MCF-7, HeLa) H Compound Treatment (Varying concentrations) G->H I Immunofluorescence Staining (α-tubulin antibody, DAPI) H->I I->J

Caption: Workflow for assessing tubulin polymerization inhibitors.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibitory effect of this compound analogs on the polymerization of tubulin in a cell-free system.

Materials:

  • Tubulin (>99% pure, bovine brain), lyophilized

  • Glycerol-based polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • Test compounds (indole analogs) dissolved in DMSO

  • Positive control (e.g., Colchicine, Nocodazole)

  • Negative control (DMSO)

  • 96-well, clear, flat-bottom microplates

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3 mg/mL. Keep on ice to prevent spontaneous polymerization.

    • Prepare serial dilutions of the test compounds and controls in polymerization buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup:

    • In a pre-chilled 96-well plate, add 10 µL of the diluted test compounds or controls to designated wells.

    • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well. Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate into a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance (OD 340 nm) versus time for each concentration.

    • Determine the rate of polymerization from the linear phase of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration at which 50% of tubulin polymerization is inhibited) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Rationale: This assay provides a direct, quantitative measure of a compound's ability to interfere with microtubule formation. The use of highly purified tubulin ensures that the observed effect is due to a direct interaction with the target protein, validating the mechanism of action.[8]

Secondary Target: Bcl-2/Mcl-1 Apoptosis Regulators

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 is a common survival mechanism in cancer cells. Designing dual inhibitors that target both Bcl-2 and Mcl-1 is a promising strategy to overcome resistance. Indole-3-carboxylic acid derivatives have been designed as potent Bcl-2/Mcl-1 dual inhibitors.[9]

Mechanism of Action: These indole derivatives are designed to mimic the BH3 domain of pro-apoptotic proteins (like Bad, Bak, or Bax), which is responsible for binding to and inhibiting anti-apoptotic Bcl-2 family members. By competitively binding to the hydrophobic groove of Bcl-2 and Mcl-1, the indole analogs prevent these proteins from sequestering pro-apoptotic partners, thereby liberating them to initiate mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[9]

Part 2: Anti-Inflammatory and Other Therapeutic Avenues

Beyond oncology, indole-based structures exhibit significant potential in treating inflammatory diseases, viral infections, and other conditions.

Target: Inflammatory Signaling Pathways

Chronic inflammation is a key driver of numerous diseases. Indole-3-carbinol (I3C), a related natural product, has demonstrated potent anti-inflammatory effects by modulating critical signaling pathways in immune cells.[10] Derivatives of indole-3-carboxylic acid can be rationally designed to target similar pathways.

Key Mechanisms:

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response. Some indole derivatives can suppress its activation, reducing the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[11]

  • NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18. Indole-3-carboxaldehyde, a tryptophan metabolite, has been shown to inhibit NLRP3 inflammasome activation by activating the aryl hydrocarbon receptor (AhR) and reducing reactive oxygen species (ROS) production.[12]

  • TRIF-Dependent Signaling: Indole-3-carbinol can attenuate the production of pro-inflammatory mediators by blocking the TRIF-dependent signaling pathway, which is downstream of Toll-like receptors (TLRs).[10]

Signaling Pathway: NLRP3 Inflammasome Inhibition

G LPS LPS (Pathogen Signal) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β / Pro-IL-18 (Transcription) NFkB->Pro_IL1B NLRP3 NLRP3 Inflammasome Assembly NFkB->NLRP3 Priming Casp1 Caspase-1 (Activation) ROS ROS (Damage Signal) ROS->NLRP3 NLRP3->Casp1 IL1B Active IL-1β / IL-18 (Secretion & Inflammation) Casp1->IL1B Cleavage Indole Indole Analog AhR Aryl Hydrocarbon Receptor (AhR) Indole->AhR Activates AhR->ROS Inhibits

Caption: Indole analogs can inhibit NLRP3 inflammasome via AhR activation.

Target: HIV-1 Integrase

Human Immunodeficiency Virus 1 (HIV-1) integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[13] Inhibitors of this enzyme are a critical component of antiretroviral therapy. Indole-based scaffolds, including indole-2-carboxylic and indole-3-glyoxylic acids, have been developed as both active-site and allosteric inhibitors of HIV-1 integrase.[14][15]

Mechanism of Action:

  • Integrase Strand Transfer Inhibitors (INSTIs): Analogs containing a carboxylic acid can chelate the two divalent metal ions (Mg²⁺) in the enzyme's active site.[15] This coordination is critical for blocking the strand transfer step, where the viral DNA is integrated into the host DNA.

  • Allosteric Integrase Inhibitors (ALLINIs): Other indole derivatives bind to an allosteric site at the dimer interface of the integrase enzyme, which is also the binding site for the host protein LEDGF/p75.[13][14] This binding induces aberrant multimerization of the integrase, disrupting its function.[13]

Other Notable Targets

The versatility of the indole scaffold has led to the exploration of numerous other targets:

  • Angiotensin II Receptor (AT₁): Novel indole-3-carboxylic acid derivatives have been developed as AT₁ receptor antagonists for the treatment of hypertension, demonstrating potent and long-lasting blood pressure-lowering effects in preclinical models.[16]

  • Cysteinyl-leukotriene Receptor 1 (CysLT₁): Specific 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as highly potent and selective CysLT₁ antagonists, with potential applications in treating asthma and other inflammatory conditions.[17]

  • Bacterial Targets: Indole-3-carboxamide conjugates have been shown to target bacterial membranes, exhibiting intrinsic antimicrobial activity and the ability to potentiate the effects of conventional antibiotics against resistant strains.[18]

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the indole ring.

Target ClassPosition of SubstitutionFavorable SubstituentsEffectReference
Tubulin Polymerization C5, C6, or C7 of IndoleHeterocyclic ringsPotent inhibition of tubulin polymerization and cancer cell growth.[5]
HIV-1 Integrase (INSTI) C3 and C6 of IndoleLong alkyl/aryl branches (C3), Halogenated benzene (C6)Improved interaction with hydrophobic pocket and viral DNA, increasing inhibitory activity.[15][19]
HIV-1 Integrase (ALLINI) C3 of IndoleHalogenated benzyl groupsBinds to the IN dimer interface, retaining activity against resistance mutations.[13][14]
AT₁ Receptor N1 and C2 of IndoleBiphenyl-tetrazole moietyHigh-affinity binding to the AT₁ receptor, leading to antihypertensive effects.[16]
Bcl-2/Mcl-1 N1 and C2 of IndoleRhodanine-containing moietiesPotent dual binding affinity for Bcl-2 and Mcl-1 proteins.[9]

Conclusion and Future Directions

Analogs derived from the this compound scaffold represent a highly promising and versatile class of molecules for therapeutic development. Their proven ability to interact with a wide range of high-value targets—from tubulin and viral enzymes to inflammatory regulators and G-protein coupled receptors—underscores the power of the indole nucleus as a privileged structure in medicinal chemistry. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs through targeted chemical modifications, guided by detailed SAR studies and structural biology. The development of derivatives with dual-target or multi-target activities, such as combined tubulin and Bcl-2 inhibition, could offer synergistic effects and provide new strategies for overcoming drug resistance in oncology and other complex diseases.

References

An In-depth Technical Guide to 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid, a versatile heterocyclic building block pivotal in the synthesis of numerous biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and extensive applications.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutics targeting a wide range of diseases. This compound, with its strategically positioned functional groups, serves as a highly valuable intermediate for the elaboration of complex indole derivatives. The presence of both an ester and a carboxylic acid on the pyrrole ring offers orthogonal reactivity, enabling selective modifications at the C2 and C3 positions, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[2]

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 441800-93-7[3]
Molecular Formula C₁₂H₁₁NO₄[3]
Molecular Weight 233.22 g/mol [3]
Appearance Solid[3]
Purity Typically ≥95%[3]

Synthesis of this compound

The primary and most classical method for the synthesis of the indole core is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[6] For the synthesis of this compound, a plausible retrosynthetic analysis points towards the use of phenylhydrazine and a suitably substituted three-carbon carbonyl compound.

A general and efficient one-pot procedure for the synthesis of 2-ethoxycarbonyl indoles has been developed, which can be adapted for the synthesis of the title compound.[7] This method involves the in situ formation of the hydrazone from phenylhydrazine hydrochloride and a pyruvate derivative, followed by Fischer cyclization.[7]

Conceptual Synthetic Workflow

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Cyclization Phenylhydrazine Phenylhydrazine Hydrazone Intermediate Hydrazone Intermediate Phenylhydrazine->Hydrazone Intermediate Condensation Diethyl ketomalonate Diethyl ketomalonate Diethyl ketomalonate->Hydrazone Intermediate This compound This compound Hydrazone Intermediate->this compound Acid Catalyst (e.g., PPA, ZnCl₂) caption Conceptual workflow for the synthesis of this compound. G cluster_C3 Reactions at C3-COOH cluster_C2 Reactions at C2-COOEt Start This compound Amide Amide Formation (R-NH₂) Start->Amide Ester Esterification (R-OH, H⁺) Start->Ester Decarboxylation Decarboxylation (Pd catalyst) Start->Decarboxylation C2_Acid Hydrolysis (NaOH, H₂O) Start->C2_Acid caption Key reaction pathways of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Novel Peptide Architectures

The indole motif is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Its incorporation into peptides can impart unique conformational constraints, enhance binding affinity, and improve pharmacokinetic properties. 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid is a particularly interesting building block for peptide synthesis. The presence of the ethoxycarbonyl group at the 2-position can influence the electronic properties and steric environment of the molecule, potentially modulating the reactivity of the carboxylic acid at the 3-position and the indole nitrogen. These application notes provide a comprehensive guide to the effective use of this valuable synthetic intermediate in the construction of novel indole-containing peptides.

Chemical Properties and Reactivity Profile

This compound is a solid with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol .[3] The molecule possesses two key reactive sites for peptide synthesis: the carboxylic acid at the 3-position for amide bond formation and the indole nitrogen (N-1).

A critical consideration in the use of indole-containing amino acids in peptide synthesis is the potential for side reactions at the indole ring, particularly under acidic conditions used for deprotection in Boc-based solid-phase peptide synthesis (SPPS).[5] While the indole nucleus is generally considered a "soft" nucleophile, protection of the indole nitrogen is often recommended to prevent undesired modifications.

Strategic Considerations for Peptide Synthesis

Indole Nitrogen Protection: To Protect or Not to Protect?

The decision to protect the indole nitrogen of this compound depends on the chosen synthetic strategy (solution-phase vs. solid-phase) and the specific reaction conditions.

  • For Fmoc-based Solid-Phase Peptide Synthesis (SPPS): In Fmoc/tBu strategies, the repetitive use of a mild base (e.g., piperidine) for Fmoc deprotection and acidic conditions for final cleavage and side-chain deprotection (e.g., TFA) necessitates careful consideration.[1][6] While some indole-containing amino acids can be used without protection, it is generally advisable to protect the indole nitrogen to avoid potential side reactions such as alkylation or oxidation, especially for longer or more complex peptides.[5] Common protecting groups for the indole nitrogen include Boc (tert-butoxycarbonyl) and Aloc (allyloxycarbonyl).[6][7]

  • For Solution-Phase Synthesis: The need for indole protection in solution-phase synthesis is dictated by the specific coupling and deprotection steps. If strongly acidic or electrophilic conditions are employed, protection is recommended.

Given the potential for side reactions, we recommend the protection of the indole nitrogen for most applications, particularly in SPPS. A common strategy is to use a Boc group, which can be installed prior to coupling and is typically stable to the basic conditions of Fmoc removal but cleaved during the final TFA treatment.

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of N-Boc-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid with a C-terminally protected amino acid, such as L-Alanine methyl ester, using a standard carbodiimide-mediated coupling method.

Workflow for Solution-Phase Dipeptide Synthesis

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification start Start reagents Dissolve N-Boc-2-(ethoxycarbonyl)-1H- indole-3-carboxylic acid, L-Alanine methyl ester hydrochloride, and HOBt in DMF start->reagents base Add DIPEA and stir reagents->base cool Cool reaction mixture to 0°C base->cool add_edc Add EDC portion-wise cool->add_edc react Stir overnight at room temperature add_edc->react quench Quench with water react->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with aq. HCl, aq. NaHCO3, and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end Characterize final product purify->end

Caption: Workflow for the solution-phase synthesis of an indole-dipeptide.

Materials and Reagents:

ReagentSupplier Recommendation
N-Boc-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acidSynthesized as needed
L-Alanine methyl ester hydrochlorideCommercial supplier
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Commercial supplier
1-Hydroxybenzotriazole (HOBt)Commercial supplier
N,N-Diisopropylethylamine (DIPEA)Commercial supplier
N,N-Dimethylformamide (DMF), anhydrousCommercial supplier
Ethyl acetate (EtOAc)Commercial supplier
Dichloromethane (DCM)Commercial supplier
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
1 M Hydrochloric acid (HCl)Prepared in-house
BrinePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercial supplier
Silica gel for column chromatographyCommercial supplier

Procedure:

  • Preparation: In a round-bottom flask, dissolve N-Boc-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid (1.0 eq.), L-Alanine methyl ester hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 10 minutes at room temperature to neutralize the hydrochloride salt and activate the HOBt.

  • Coupling: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.2 eq.) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dipeptide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-N-Boc-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid into a growing peptide chain on a solid support using a standard Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis

G cluster_prep Resin Preparation cluster_coupling Coupling of Indole Moiety cluster_completion Chain Elongation and Cleavage start Start with Fmoc-protected amino acid-loaded resin swell Swell resin in DMF start->swell deprotect Fmoc deprotection (20% piperidine in DMF) swell->deprotect wash1 Wash resin (DMF and DCM) deprotect->wash1 preactivate Pre-activate Fmoc-N-Boc-2-(ethoxycarbonyl)- 1H-indole-3-carboxylic acid with HBTU/HOBt and DIPEA in DMF wash1->preactivate couple Add activated indole to resin and shake preactivate->couple wash2 Wash resin (DMF and DCM) couple->wash2 repeat_cycle Repeat deprotection and coupling cycles for subsequent amino acids wash2->repeat_cycle final_deprotect Final Fmoc deprotection repeat_cycle->final_deprotect cleave Cleavage from resin and side-chain deprotection (e.g., TFA cocktail) final_deprotect->cleave precipitate Precipitate peptide in cold ether cleave->precipitate purify Purify by preparative HPLC precipitate->purify end Characterize final peptide purify->end

Caption: General workflow for incorporating the indole moiety via SPPS.

Materials and Reagents:

ReagentSupplier Recommendation
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink amide)Commercial supplier
Fmoc-N-Boc-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acidSynthesized as needed
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Commercial supplier
HOBt (1-Hydroxybenzotriazole)Commercial supplier
DIPEA (N,N-Diisopropylethylamine)Commercial supplier
DMF (N,N-Dimethylformamide), peptide synthesis gradeCommercial supplier
DCM (Dichloromethane), peptide synthesis gradeCommercial supplier
20% (v/v) Piperidine in DMFPrepared in-house
TFA (Trifluoroacetic acid)Commercial supplier
Cleavage cocktail scavengers (e.g., TIS, water, EDT)Commercial supplier
Diethyl ether, coldCommercial supplier

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Shake for 10-15 minutes. Drain and repeat for another 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vial, dissolve Fmoc-N-Boc-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the indole nitrogen) by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by preparative reverse-phase HPLC.

  • Characterization: Characterize the purified peptide by LC-MS and MALDI-TOF mass spectrometry.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Incomplete Coupling Steric hindrance from the ethoxycarbonyl group; inefficient activation.Extend the coupling time. Double the coupling step. Use a more potent coupling reagent such as HATU or COMU. Ensure all reagents are anhydrous.
Side Reactions during Cleavage Alkylation or oxidation of the unprotected indole ring.Ensure the use of scavengers in the TFA cleavage cocktail (e.g., triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)). If side reactions persist, consider a different indole protecting group that is stable to TFA and can be removed orthogonally.
Racemization Over-activation of the carboxylic acid; prolonged exposure to base.Avoid excessive pre-activation times. Use an additive like HOBt or HOAt to suppress racemization. Minimize the exposure time to the base (DIPEA) during coupling.
Poor Solubility of the Indole Acid The planar and aromatic nature of the indole scaffold.Use a minimal amount of DMF to dissolve the protected indole carboxylic acid. Gentle warming may be required. Ensure the compound is fully dissolved before adding it to the resin.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptides with potential applications in drug discovery and materials science. By understanding its reactivity and employing appropriate synthetic strategies, particularly concerning the protection of the indole nitrogen, researchers can successfully incorporate this unique scaffold into their peptide targets. The protocols and considerations outlined in these application notes provide a solid foundation for the successful use of this compound in both solution-phase and solid-phase peptide synthesis.

References

The Versatile Scaffolding of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery and Beyond

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to participate in a multitude of chemical transformations have rendered it a "privileged structure" in medicinal chemistry.[4] Within the extensive family of indole derivatives, 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid stands out as a particularly valuable and versatile building block. Possessing two distinct and orthogonally reactive functional groups—an ester and a carboxylic acid—this molecule offers a rich platform for the strategic construction of complex molecular architectures.[5] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for its application in the synthesis of bioactive compounds.

Core Reactivity and Strategic Transformations

The synthetic potential of this compound is primarily derived from the differential reactivity of its C2-ester and C3-carboxylic acid moieties. This allows for selective manipulation, enabling chemists to introduce diverse functionalities in a controlled manner. The principal transformations include amide bond formation at the C3-position, selective hydrolysis of the C2-ester, and decarboxylation at the C3-position.

Amide Bond Formation: Accessing a Key Pharmacophore

The amide bond is a fundamental linkage in a vast number of biologically active molecules, including peptides and many small-molecule drugs.[6] The carboxylic acid at the C3 position of our building block is readily activated for amide coupling, providing a gateway to a wide range of functionalized indole-3-carboxamides. These derivatives are of significant interest in drug discovery, with reported applications as anticancer and antiviral agents.[7][8]

G cluster_activation Activation of Carboxylic Acid cluster_coupling Amine Coupling cluster_workup Work-up and Purification start 2-(Ethoxycarbonyl)-1H-indole- 3-carboxylic Acid activated Activated Ester Intermediate (e.g., O-acylisourea, HOBt ester) start->activated Coupling Reagent (EDC, HATU, etc.) Additive (HOBt, NHS) product 2-(Ethoxycarbonyl)-1H-indole- 3-carboxamide Derivative activated->product Nucleophilic Acyl Substitution amine Primary or Secondary Amine (R1R2NH) amine->product workup Aqueous Work-up product->workup purification Column Chromatography workup->purification

Caption: General workflow for amide coupling reactions.

This protocol describes a general procedure for the synthesis of an amide derivative from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[9]

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath and add EDC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.

Mechanistic Insight: The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with EDC. This intermediate is susceptible to nucleophilic attack by the amine. HOBt acts as a trapping agent for the O-acylisourea, forming an activated HOBt ester. This ester is less prone to side reactions, such as N-acylurea formation, and reacts cleanly with the amine to yield the desired amide.[9]

Selective Ester Hydrolysis: Unmasking a Second Carboxylic Acid

The ethyl ester at the C2 position can be selectively hydrolyzed under basic conditions to yield the corresponding dicarboxylic acid. This transformation is crucial for synthesizing compounds where a free carboxylic acid at the C2 position is required for biological activity or for further synthetic manipulations. Alkaline hydrolysis is generally preferred over acidic conditions as it is an irreversible process, driving the reaction to completion.[10][11]

Materials:

  • This compound derivative (e.g., an amide synthesized in the previous step)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the starting indole ester (1.0 eq) in a mixture of THF, MeOH, and water (typically in a 3:1:1 to 2:1:1 ratio).

  • Add an excess of LiOH (2-4 eq) or NaOH (2-4 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat (40-50 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Causality in Experimental Choices: The use of a mixed solvent system (THF/MeOH/H₂O) ensures the solubility of both the relatively non-polar starting material and the ionic hydroxide base.[12] An excess of base is used to ensure the irreversible saponification of the ester.[10] Acidification in the final step is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Decarboxylation: Accessing the C3-Unsubstituted Indole Core

Decarboxylation of the C3-carboxylic acid provides a route to 2-(ethoxycarbonyl)-1H-indole, a valuable intermediate in its own right. This transformation can be achieved under thermal conditions or through metal-catalyzed processes.[13][14] The choice of method often depends on the stability of other functional groups present in the molecule. Metal-free decarboxylation under basic conditions has also been reported for indole-3-carboxylic acids.[13]

Materials:

  • This compound

  • High-boiling solvent (e.g., quinoline, N,N-dimethylformamide)

  • Copper powder or copper(I) oxide (optional, as a catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a high-boiling solvent such as quinoline or DMF.

  • Optionally, add a catalytic amount of copper powder or copper(I) oxide.

  • Heat the mixture to a high temperature (typically 150-200 °C) and maintain for 1-4 hours. Monitor the evolution of CO₂ gas.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If quinoline is used as the solvent, dilute the mixture with a larger volume of an organic solvent like ethyl acetate and wash extensively with dilute acid (e.g., 1 M HCl) to remove the quinoline.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-(ethoxycarbonyl)-1H-indole.

Mechanistic Considerations: The thermal decarboxylation of indole-3-carboxylic acids is thought to proceed through a zwitterionic intermediate, where the indole nitrogen is protonated and the carboxylate is deprotonated. The electron-rich nature of the indole ring facilitates the loss of carbon dioxide. In some cases, copper catalysts can promote this process at lower temperatures.[15]

Applications in the Synthesis of Bioactive Molecules

The strategic functionalization of this compound has paved the way for the synthesis of a variety of compounds with significant therapeutic potential.

Synthesis of Indomethacin Analogues

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) featuring a substituted indole core.[16][17] While the classical synthesis of Indomethacin itself starts from a different indole precursor, the methodologies employed are highly relevant.[5] The synthesis of analogues often involves the construction of an indole-3-acetic acid moiety, which can be accessed from precursors like our title building block. The general strategy involves N-acylation followed by transformations at the C2 and C3 positions.

G start 2-(Ethoxycarbonyl)-1H-indole- 3-carboxylic Acid step1 Amide Coupling start->step1 step2 Reduction/Functionalization of Amide step1->step2 step3 N-Acylation step2->step3 step4 Ester Hydrolysis step3->step4 product Indomethacin Analogue Core step4->product

Caption: A plausible synthetic strategy towards Indomethacin analogues.

Precursors for Antiviral and Anticancer Agents

Research has demonstrated that indole-3-carboxylic acid derivatives are promising scaffolds for the development of antiviral agents, including those targeting SARS-CoV-2.[18] Similarly, various indole derivatives have been investigated for their anticancer properties.[7][19][20] The ability to readily synthesize a library of amide derivatives from this compound makes it an excellent starting point for structure-activity relationship (SAR) studies in these therapeutic areas. For instance, a multi-step synthesis of a potent antiviral agent involved initial modifications of an indole-3-carboxylate, highlighting the importance of this class of compounds.[18]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the key transformations of this compound and related indole derivatives.

TransformationReagents and ConditionsSubstrateProductYield (%)Reference
Amide Coupling EDC, HOBt, Amine, DMF, rt, 12-24hCarboxylic AcidAmide60-95%[9][16]
Ester Hydrolysis LiOH, THF/MeOH/H₂O, rt, 2-12hEthyl EsterCarboxylic Acid>90%[5][10][12]
Decarboxylation Heat (150-200 °C), QuinolineIndole-3-carboxylic acidC3-unsubstituted indole50-93%[15]
N-Acylation Acyl Chloride, Base (e.g., Pyridine), DCMIndoleN-Acyl IndoleHigh[16]

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and powerful building block in organic synthesis. Its bifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex indole derivatives. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry, drug discovery, and materials science to harness the full synthetic potential of this valuable scaffold. As the demand for novel, biologically active molecules continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in the development of next-generation therapeutics and functional materials.

References

Application Notes & Protocols: Strategic Synthesis of Novel Heterocycles from 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid is a bifunctional and highly versatile building block in modern heterocyclic chemistry. Its rigid indole framework, coupled with orthogonally reactive ester and carboxylic acid functionalities at the C2 and C3 positions, respectively, provides a unique platform for the strategic construction of complex, fused heterocyclic systems. These systems, particularly those containing β-carboline and pyrazino[1,2-a]indole cores, are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents. This guide provides an in-depth exploration of two distinct and reliable synthetic pathways originating from this starting material, complete with mechanistic insights, detailed experimental protocols, and expected outcomes. The methodologies are designed to be robust and scalable, catering to the needs of researchers in drug discovery and process development.

Foundational Principles: The Reactivity of the Indole Scaffold

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional zones:

  • C3-Carboxylic Acid: This is the most accessible functional group for initial modification. It readily undergoes standard transformations such as activation (e.g., to an acyl chloride) and subsequent amidation or esterification. This position serves as the primary anchor point for introducing side chains that will participate in subsequent cyclization reactions.

  • C2-Ethoxycarbonyl Ester: The ester at the C2 position is comparatively less reactive than an activated carboxylic acid. This differential reactivity is crucial for sequential functionalization. It can serve as an electrophilic site for intramolecular cyclization by a nucleophile introduced via the C3 position. Alternatively, it can be hydrolyzed or reduced in later steps to enable further diversification.

  • Indole Nucleus (N1 and C3): The indole nitrogen (N1) and the electron-rich pyrrole ring are key to the molecule's overall reactivity. The N-H can be deprotonated or alkylated, while the aromatic system can participate in electrophilic substitution reactions, most notably in acid-catalyzed cyclizations like the Pictet-Spengler reaction.

This guide will leverage this inherent reactivity to construct two medicinally relevant heterocyclic cores: Tetrahydro-β-carbolines and Pyrazino[1,2-a]indol-1-ones.

Application Protocol I: Synthesis of Tetrahydro-β-carbolines via a Modified Pictet-Spengler Reaction

The tetrahydro-β-carboline skeleton is a cornerstone of indole alkaloid chemistry and is found in many neuroactive compounds.[1] The Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde followed by acid-catalyzed cyclization, is the most powerful method for its synthesis.[2][3] Our strategy involves a three-step sequence to convert the starting material into a suitable tryptamine equivalent for this key transformation.

Causality of Experimental Design

The core challenge is to transform the C3-carboxylic acid into a C3-aminomethyl group, thereby creating the necessary tryptamine substructure. This is achieved through a classical amide formation and subsequent reduction. The C2-ester is concurrently reduced to a hydroxymethyl group, which can be used for further derivatization of the final product. The final cyclization is catalyzed by a mild acid to promote the formation of the key iminium ion intermediate without causing degradation.[3]

Experimental Workflow Diagram

G cluster_0 Step 1: Amidation cluster_1 Step 2: Dual Reduction cluster_2 Step 3: Pictet-Spengler Cyclization A 2-(Ethoxycarbonyl)-1H- indole-3-carboxylic acid B Intermediate Amide (Ethyl 3-(aminocarbonyl)-1H- indole-2-carboxylate) A->B  1. SOCl₂  2. NH₄OH A->B C Intermediate Diol-Amine (3-(Aminomethyl)-1H- indol-2-yl)methanol B->C  LiAlH₄, THF B->C D Final Product 1-(Hydroxymethyl)-2,3,4,9- tetrahydro-1H-pyrido[3,4-b]indole C->D  1. Aldehyde (R-CHO)  2. TFA, DCM C->D

Caption: Workflow for Tetrahydro-β-carboline Synthesis.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • An aldehyde (e.g., formaldehyde, acetaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard glassware and safety equipment

Step 1: Synthesis of Ethyl 3-(aminocarbonyl)-1H-indole-2-carboxylate

  • Suspend this compound (10.0 g, 42.9 mmol) in toluene (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add thionyl chloride (4.7 mL, 64.4 mmol) dropwise at room temperature.

  • Heat the mixture to reflux for 3 hours. The solid should fully dissolve, indicating the formation of the acyl chloride.

  • Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure.

  • Carefully dissolve the crude acyl chloride residue in THF (100 mL) and cool to 0 °C in an ice bath.

  • Add concentrated ammonium hydroxide (30 mL) dropwise, maintaining the temperature below 10 °C. A precipitate will form.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the mixture into water (200 mL) and filter the resulting solid. Wash the solid with cold water and dry under vacuum to yield the amide as a white powder.

Step 2: Synthesis of (3-(Aminomethyl)-1H-indol-2-yl)methanol

  • WARNING: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

  • In a three-neck flask, suspend LiAlH₄ (4.9 g, 128.7 mmol) in anhydrous THF (150 mL) under nitrogen.

  • Add the amide from Step 1 (10.0 g, 42.9 mmol) portion-wise as a solid, controlling the rate of addition to manage the exothermic reaction.

  • After the addition is complete, heat the mixture to reflux for 8 hours.

  • Cool the reaction to 0 °C and quench by the sequential, slow, dropwise addition of water (5 mL), 15% aqueous NaOH (5 mL), and then water again (15 mL).

  • Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®.

  • Wash the filter cake thoroughly with THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude tryptamine derivative, which can be used in the next step without further purification.

Step 3: Pictet-Spengler Cyclization

  • Dissolve the crude (3-(aminomethyl)-1H-indol-2-yl)methanol (7.5 g, 42.9 mmol) in DCM (200 mL).

  • Add the desired aldehyde (e.g., 37% aqueous formaldehyde, 3.8 mL, 47.2 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add trifluoroacetic acid (TFA) (3.3 mL, 42.9 mmol) dropwise and continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to afford the final tetrahydro-β-carboline product.

Compound Step Reagents Typical Yield Key Characterization Notes
Amide Intermediate1SOCl₂, NH₄OH85-95%White solid. Appearance of amide N-H stretches in IR (~3350, 3180 cm⁻¹).
Diol-Amine2LiAlH₄70-80% (crude)Off-white solid. Disappearance of C=O stretches in IR.
Tetrahydro-β-carboline3Aldehyde, TFA50-70%Varies with aldehyde used. Characteristic signals for the newly formed stereocenter in ¹H NMR.

Application Protocol II: Synthesis of Pyrazino[1,2-a]indol-1-ones

The pyrazino[1,2-a]indole scaffold is a key component in several approved drugs and clinical candidates, particularly for treating central nervous system disorders.[4] The synthesis presented here is a highly efficient two-step process that constructs the fused pyrazinone ring by leveraging the adjacent C2-ester and C3-carboxylic acid functionalities of the starting material.

Causality of Experimental Design

This strategy relies on an initial amidation at the more reactive C3-carboxylic acid position with a bifunctional nucleophile, N-benzylethylenediamine. This introduces a side chain containing a secondary amine. The subsequent step is an intramolecular cyclization where this secondary amine acts as a nucleophile, attacking the C2-ester carbonyl. This reaction is typically promoted by heat or mild base, leading to the formation of the thermodynamically stable six-membered lactam (the pyrazinone ring) with the expulsion of ethanol.

Experimental Workflow Diagram

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Intramolecular Cyclization A 2-(Ethoxycarbonyl)-1H- indole-3-carboxylic acid B Acyclic Intermediate (Ethyl 3-((2-(benzylamino)ethyl)carbamoyl) -1H-indole-2-carboxylate) A->B  1. EDC, HOBt  2. N-Benzylethylenediamine A->B C Final Product 2-Benzyl-2,3,4,10-tetrahydropyrazino [1,2-a]indol-1-one B->C  NaOEt, EtOH, Reflux B->C

Caption: Workflow for Pyrazino[1,2-a]indol-1-one Synthesis.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N-Benzylethylenediamine

  • Dimethylformamide (DMF)

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Standard glassware and safety equipment

Step 1: Synthesis of the Acyclic Amide Intermediate

  • Dissolve this compound (5.0 g, 21.4 mmol) in DMF (80 mL).

  • Add HOBt (3.18 g, 23.5 mmol) and EDC hydrochloride (4.5 g, 23.5 mmol) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add N-benzylethylenediamine (3.54 mL, 23.5 mmol) dropwise.

  • Stir the reaction at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water (300 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the acyclic intermediate.

Step 2: Intramolecular Cyclization to form the Pyrazino[1,2-a]indol-1-one

  • Dissolve the intermediate from Step 1 (5.0 g, 13.7 mmol) in absolute ethanol (100 mL).

  • Add a solution of sodium ethoxide in ethanol (21 wt%, 6.7 mL, 17.8 mmol).

  • Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (100 mL) and wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by recrystallization from ethanol or by flash chromatography to yield the final pyrazino[1,2-a]indol-1-one as a solid.

Compound Step Reagents Typical Yield Key Characterization Notes
Acyclic Intermediate1EDC, HOBt, Amine75-85%Appearance of amide C=O and N-H signals in IR and NMR.
Pyrazinoindolone2NaOEt, EtOH80-90%Disappearance of ethyl ester signals in ¹H NMR. Appearance of lactam C=O in IR (~1650 cm⁻¹).

Broader Applications and Future Directions

The utility of this compound extends beyond these two examples. Its carboxylic acid function makes it an ideal component for multicomponent reactions (MCRs).

  • Ugi and Passerini Reactions: This starting material can replace a standard carboxylic acid in Ugi four-component reactions (amine, aldehyde, isocyanide, carboxylic acid) or Passerini three-component reactions (aldehyde, isocyanide, carboxylic acid).[5][6] This provides rapid, one-pot access to complex indole-tethered peptide mimetics and α-acyloxy amides, which are of significant interest in drug discovery for generating diverse chemical libraries.[7][8]

The heterocycles synthesized through the protocols described herein are not merely final products but valuable platforms for further functionalization. The aromatic indole ring can be halogenated or subjected to metal-catalyzed cross-coupling reactions, while the secondary amines in the newly formed rings can be acylated or alkylated to explore structure-activity relationships.

Conclusion

This compound is a powerful and cost-effective starting material for constructing diverse and medicinally relevant heterocyclic frameworks. The protocols detailed in this guide for the synthesis of tetrahydro-β-carbolines and pyrazino[1,2-a]indol-1-ones are robust, mechanistically sound, and serve as a foundation for further exploration. By understanding and exploiting the inherent reactivity of this indole derivative, researchers can efficiently access novel chemical matter for application in drug discovery and materials science.

References

The Strategic Application of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Kinase Inhibition

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and its ability to engage in various interactions with protein targets.[1][2] Within the vast landscape of drug discovery, the development of kinase inhibitors remains a focal point, as kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] The indole framework, with its unique electronic properties and structural versatility, has been extensively utilized in the design of potent and selective kinase inhibitors.[5] This document provides a detailed guide on the strategic use of a key building block, 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid , in the synthesis of potential kinase inhibitors, offering insights into synthetic transformations and methodologies for researchers in drug development.

The subject molecule, this compound, presents a unique synthetic challenge and opportunity. The presence of two distinct functional groups, an ester at the 2-position and a carboxylic acid at the 3-position, allows for orthogonal chemical modifications. However, the carboxylic acid at the 3-position is prone to decarboxylation under certain conditions, a reaction that can be either a synthetic hurdle or a strategic advantage.[6][7] This guide will explore two primary synthetic strategies leveraging the unique reactivity of this starting material to generate scaffolds for kinase inhibitor discovery.

PART 1: Core Synthetic Strategies and Mechanistic Rationale

The synthetic utility of this compound can be harnessed through two principal pathways:

  • Strategy A: Decarboxylation to an Indole-2-carboxylate Scaffold. This approach involves the selective removal of the 3-carboxylic acid group to yield an ethyl 1H-indole-2-carboxylate intermediate. This intermediate is a versatile platform for further functionalization, particularly at the 3-position and the indole nitrogen, to build various kinase inhibitor frameworks.

  • Strategy B: Amide Coupling at the 3-Carboxylic Acid. This strategy retains the core structure and utilizes the 3-carboxylic acid for amide bond formation. Amide coupling is a fundamental reaction in medicinal chemistry for generating libraries of compounds with diverse substituents, which can be screened for kinase inhibitory activity.[8][9]

The choice between these strategies depends on the desired final scaffold and the target kinase. For instance, many kinase inhibitors feature a substitution at the 3-position of the indole ring, making Strategy A a logical choice. Conversely, if the carboxylic acid or a derivative at the 3-position is hypothesized to interact with the target, Strategy B would be more appropriate.

PART 2: Detailed Application Notes and Protocols

Strategy A: Synthesis of a Kinase Inhibitor Scaffold via Decarboxylation

This protocol outlines the transformation of this compound into a versatile intermediate for the synthesis of kinase inhibitors targeting, for example, Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in various cellular processes.[10][11]

Workflow for Strategy A

Strategy A Workflow start 2-(Ethoxycarbonyl)-1H- indole-3-carboxylic acid inter Ethyl 1H-indole-2-carboxylate (Intermediate 1) start->inter Decarboxylation step2 3-Substituted Indole-2-carboxylate (Intermediate 2) inter->step2 Vilsmeier-Haack Reaction final Kinase Inhibitor Scaffold step2->final Further Modification Strategy B Workflow cluster_0 Amide Coupling start 2-(Ethoxycarbonyl)-1H- indole-3-carboxylic acid product N-substituted-2-(ethoxycarbonyl)- 1H-indole-3-carboxamides start->product amines Diverse Primary/Secondary Amines (R1R2NH) amines->product screen Kinase Screening Library product->screen

References

Application Note: Selective Thermal Decarboxylation of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the selective decarboxylation of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid to yield ethyl 1H-indole-2-carboxylate, a valuable scaffold in medicinal chemistry and organic synthesis. The presented method utilizes a catalyst-free thermal approach in a high-boiling solvent to efficiently remove the C-3 carboxylic acid group while preserving the C-2 ethyl ester functionality. This guide explains the mechanistic rationale, offers a step-by-step experimental procedure, and includes troubleshooting insights for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

Ethyl 1H-indole-2-carboxylate is a crucial intermediate in the synthesis of a wide range of biologically active compounds, including antifungal, antitumor, and anti-inflammatory agents.[1] Its structure serves as a versatile synthon for further functionalization, particularly at the C-3 position.[2]

A common route to this valuable intermediate involves the synthesis of a 2,3-disubstituted indole, such as this compound, followed by the selective removal of the C-3 carboxyl group. Decarboxylation is a fundamental transformation in organic chemistry, but achieving selectivity in the presence of other sensitive functional groups, like the C-2 ester, presents a significant challenge. Standard acidic or basic hydrolysis conditions would likely lead to the saponification of the ester, resulting in undesired byproducts.

Therefore, a robust and selective method is required. Thermal decarboxylation, often facilitated by a high-boiling solvent and sometimes a copper catalyst, is a classic and effective strategy for heteroaromatic carboxylic acids.[3][4] This application note details a field-proven protocol employing thermal decarboxylation in quinoline, which acts as both a high-boiling solvent and a facilitator of the reaction, to achieve a clean and high-yielding conversion.

Mechanistic Rationale and Experimental Design

The decarboxylation of indole-3-carboxylic acids proceeds via an electrophilic aromatic substitution (A–SE2) mechanism. The electron-rich indole ring is susceptible to protonation at the C-3 position, which is the most nucleophilic site. This protonation forms a Wheland-type intermediate (a σ-complex). The subsequent cleavage of the C-C bond releases carbon dioxide, a thermodynamically stable molecule, and regenerates the aromatic indole ring. Studies have shown that this process involves a buildup of positive charge on the indole ring in the transition state.[5]

The key experimental choices are grounded in this mechanism:

  • Thermal Conditions: Heating provides the necessary activation energy to overcome the barrier for C-C bond cleavage. For many indole carboxylic acids, temperatures above their melting point are sufficient for decarboxylation.[4]

  • High-Boiling Solvent (Quinoline): Quinoline (b.p. 237 °C) is an ideal solvent as it allows the reaction to be heated to the high temperatures often required for decarboxylation without building up excessive pressure. Its basic nature can also facilitate the formation of a carboxylate salt, which may influence the reaction rate.

  • Catalyst (Optional but Recommended): While often not strictly necessary, copper powder or copper salts (e.g., copper(I) chloride, copper chromite) are frequently used to catalyze these reactions.[3][6] The copper is believed to form a copper carboxylate intermediate that decomposes at a lower temperature than the free acid, thereby accelerating the rate of CO₂ expulsion.[7][8][9]

The primary challenge is preventing the hydrolysis of the ethyl ester at the C-2 position. The chosen thermal method in a non-aqueous, basic solvent like quinoline is optimal because it avoids the presence of water and strong acids or bases that would promote saponification.

Reaction Mechanism: Decarboxylation of Indole-3-Carboxylic Acid

G Start Indole-3-carboxylic Acid Intermediate1 Wheland Intermediate (σ-complex) Start->Intermediate1 Intermediate2 Wheland Intermediate Product Indole Product Intermediate2->Product -H+ CO2 Carbon Dioxide Intermediate2->CO2

Caption: Proposed A–SE2 mechanism for indole decarboxylation.

Detailed Experimental Protocol

This protocol describes the selective thermal decarboxylation on a 5-gram scale.

3.1 Materials and Equipment

  • Reagents:

    • This compound (Starting Material)

    • Quinoline (High-boiling solvent)

    • Copper powder (Catalyst)

    • Toluene (Extraction solvent)

    • 2M Hydrochloric Acid (Aqueous wash)

    • Saturated Sodium Bicarbonate solution (Aqueous wash)

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (Drying agent)

    • Silica gel (for chromatography)

    • Hexanes/Ethyl Acetate (Eluent)

  • Equipment:

    • Three-neck round-bottom flask (100 mL)

    • Reflux condenser

    • Thermometer or thermocouple

    • Heating mantle with stirrer

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glassware for column chromatography

    • Fume hood

3.2 Step-by-Step Procedure

  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add this compound (5.0 g).

  • Addition of Reagents: Add quinoline (25 mL) and copper powder (0.25 g, ~5 wt%).

  • Heating: Place the flask in a heating mantle and begin stirring. Heat the mixture slowly to 200-210 °C. Vigorous evolution of CO₂ gas should be observed.

    • Expert Tip: The evolution of gas can cause bumping. Ensure gentle, gradual heating and efficient stirring. A nitrogen inlet can be used to maintain an inert atmosphere, though it is not strictly required.

  • Reaction Monitoring: Maintain the temperature for 1-2 hours, or until the gas evolution ceases. The reaction can be monitored by TLC (thin-layer chromatography) by taking a small aliquot, diluting it with ethyl acetate, and spotting against the starting material.

  • Workup - Cooling and Dilution: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (< 50 °C). Carefully add toluene (50 mL) to the flask to dilute the reaction mixture.

  • Workup - Acid Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with 2M HCl (3 x 50 mL) to remove the quinoline.

    • Trustworthiness Check: Check the pH of the final aqueous wash to ensure it is acidic, confirming the removal of the basic quinoline.

  • Workup - Neutralization and Drying: Wash the organic layer with saturated NaHCO₃ solution (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). Combine the fractions containing the pure product and concentrate to yield ethyl 1H-indole-2-carboxylate as a solid.

Data Summary and Expected Results

The following table outlines the typical parameters and expected outcomes for this protocol.

ParameterValueNotes
Starting Material This compound
Product Ethyl 1H-indole-2-carboxylateM.p. 122-125 °C
Solvent QuinolineHigh-boiling, basic solvent
Catalyst Copper Powder~5 wt% loading
Temperature 200–210 °CMonitor for CO₂ evolution
Reaction Time 1–2 hoursMonitor by TLC
Expected Yield 80–90%After purification

Experimental Workflow Visualization

G Setup 1. Reaction Setup (Substrate, Quinoline, Cu Powder) Heat 2. Heating (200-210 °C, 1-2h) Setup->Heat Cool 3. Cooling & Dilution (Toluene) Heat->Cool Wash_Acid 4. Acid Wash (2M HCl to remove Quinoline) Cool->Wash_Acid Wash_Base 5. Neutralizing Wash (NaHCO₃, Brine) Wash_Acid->Wash_Base Dry 6. Drying (Anhydrous MgSO₄) Wash_Base->Dry Concentrate 7. Concentration (Rotary Evaporator) Dry->Concentrate Purify 8. Purification (Silica Gel Chromatography) Concentrate->Purify Product Final Product (Ethyl 1H-indole-2-carboxylate) Purify->Product

Caption: Step-by-step workflow for thermal decarboxylation.

Troubleshooting and Field-Proven Insights

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient temperature. 2. Reaction time too short. 3. Inactive catalyst.1. Slowly increase temperature to 220 °C. 2. Extend reaction time and monitor by TLC. 3. Use freshly opened or activated copper powder.
Low Yield 1. Product loss during aqueous workup. 2. Incomplete removal of quinoline. 3. Product degradation at high temp.1. Ensure complete extraction; perform back-extraction of aqueous layers. 2. Perform additional HCl washes. Residual quinoline can interfere with crystallization/purification. 3. Do not exceed 230 °C.
Ester Hydrolysis Presence of water in reagents or solvent.Use anhydrous grade quinoline and ensure glassware is thoroughly dried before starting the reaction.

Conclusion

The catalyst-assisted thermal decarboxylation protocol presented here is a reliable and highly selective method for synthesizing ethyl 1H-indole-2-carboxylate from its corresponding 3-carboxylic acid derivative. By carefully controlling the temperature and employing a non-aqueous workup, this procedure effectively circumvents common side reactions such as ester hydrolysis, providing the target molecule in high yield and purity. This makes it an invaluable tool for researchers in synthetic and medicinal chemistry.

References

Application Notes & Protocols: Strategic Functionalization of the 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Disubstituted Indole Core

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and bioactive natural products. The specific scaffold, 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid, presents a unique synthetic platform.[1] With its C-2 and C-3 positions occupied by electron-withdrawing groups, the typical high reactivity of the pyrrole ring towards electrophiles is significantly attenuated. This inherent stability shifts the focus of synthetic transformations towards the indole nitrogen (N-1) and the less activated C-4, C-5, C-6, and C-7 positions of the benzene ring.

This guide provides a detailed exploration of methodologies to selectively functionalize this valuable scaffold. We will delve into the rationale behind various synthetic strategies, from N-functionalization to late-stage C-H activation, and provide robust, step-by-step protocols for key transformations. The existing ester and carboxylic acid groups not only modulate the ring's reactivity but can also serve as handles for further modification or as traceless directing groups, offering a rich landscape for chemical diversification.[2][3]

Diagram: Overview of Functionalization Sites

The following diagram illustrates the primary sites for synthetic modification on the this compound core, which will be discussed in this guide.

G mol N_Func N-Functionalization (Alkylation, Arylation) N_Func->mol N-1 Benzene_Func Benzene Ring Functionalization (C4-C7 Electrophilic Substitution, C-H Activation) Benzene_Func->mol C4-C7 Group_Mod Functional Group Modification (Decarboxylation, Reduction) Group_Mod->mol C-3

Caption: Primary sites for synthetic modification.

N-Functionalization: Modulating Solubility and Introducing Diversity

Modification at the N-1 position is often a primary step in indole chemistry. It allows for the introduction of various alkyl or aryl groups to modulate physicochemical properties like lipophilicity and solubility or to install functionalities for subsequent reactions.

N-Alkylation via SN2 Reaction

N-alkylation is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are effective but require anhydrous conditions, while weaker bases like potassium carbonate (K₂CO₃) can often be used under less stringent conditions.

workflow sub Indole Substrate base Add Base (e.g., NaH, K₂CO₃) in Anhydrous Solvent (DMF, THF) sub->base deprotonation Deprotonation (Formation of Indolide Anion) base->deprotonation alkyl_halide Add Alkyl Halide (e.g., R-I, R-Br) deprotonation->alkyl_halide sn2 S~N~2 Reaction alkyl_halide->sn2 workup Aqueous Workup & Extraction sn2->workup product Purification (Chromatography) workup->product

Caption: General workflow for N-alkylation.

This protocol provides a reliable method for N-benzylation, a common modification in drug discovery.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Heat the mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice-cold water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-benzylated product.

N-Arylation via Cross-Coupling

Introducing an aryl group at the N-1 position typically requires transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed).[4][5] These methods allow for the formation of C(aryl)-N bonds with a wide range of aryl halides or triflates.

This protocol is adapted from established Buchwald-Hartwig N-arylation methods.[6]

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq), the desired aryl bromide (1.2 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq) in an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1 M).

  • Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-arylated product.

Parameter N-Alkylation N-Arylation (Buchwald-Hartwig)
Catalyst None (Base-mediated)Palladium (e.g., Pd₂(dba)₃) + Ligand
Reagents Alkyl Halide, Base (K₂CO₃, NaH)Aryl Halide/Triflate, Base (NaOtBu)
Conditions 25-80 °C, Anhydrous solvent80-120 °C, Strictly inert atmosphere
Scope Good for primary/secondary alkylsBroad for diverse aryl/heteroaryl groups
Key Insight Base strength and solvent choice are crucial for success and preventing side reactions.Ligand choice is critical for catalytic efficiency and preventing side reactions like C-arylation.[6]

Electrophilic Substitution on the Benzene Ring (C-4 to C-7)

With the pyrrole ring deactivated, electrophilic substitution can be directed to the benzene portion of the indole. The C-2 and C-3 substituents are generally considered meta-directing relative to the benzene ring, but the overall regioselectivity is a complex interplay between the directing effects of the pyrrole nitrogen and the C2/C3 groups. Nitration and halogenation are two fundamental transformations.

Nitration

Nitration introduces a nitro group, a versatile handle that can be reduced to an amine or used in other transformations. Due to the deactivating nature of the scaffold, strong nitrating conditions are typically required.

This protocol uses standard nitrating conditions, with regioselectivity often favoring the C-5 or C-6 position.[7][8]

  • Reagent Preparation: In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.

  • Substrate Addition: Slowly add this compound (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

  • Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated H₂SO₄ at 0 °C. Add this mixture dropwise to the dissolved substrate solution, maintaining the temperature below 5 °C.

  • Reaction and Quenching: Stir the reaction at 0-5 °C for 1-2 hours. Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The nitrated product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo. Further purification can be achieved by recrystallization.

Halogenation

Halogenation, particularly bromination, installs a halogen atom that is ideal for subsequent cross-coupling reactions (e.g., Suzuki, Heck).

N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile (0.2 M).

  • Reagent Addition: Add NBS (1.1 eq) in portions at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Workup: Pour the reaction mixture into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Modification of Existing Functional Groups

The ester and carboxylic acid groups can be strategically modified or removed to access different chemical space. Decarboxylation and reduction are the most common and impactful transformations.

Decarboxylation of the C-3 Carboxylic Acid

The C-3 carboxylic acid can be removed to yield the corresponding 2-(ethoxycarbonyl)-1H-indole. This transformation is typically achieved by heating, often with a copper catalyst in a high-boiling solvent like quinoline.[9][10]

  • Reaction Setup: Combine this compound (1.0 eq) and copper powder (0.2 eq) in quinoline (0.5 M).

  • Reaction Execution: Heat the mixture to 190-210 °C under an inert atmosphere. CO₂ evolution should be observed.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Cool the mixture to room temperature and dilute with a large volume of dichloromethane or ethyl acetate.

  • Purification: Filter the mixture to remove the copper catalyst. Wash the organic solution successively with 1M HCl (to remove quinoline), water, and brine. Dry over Na₂SO₄, concentrate, and purify the residue by flash chromatography.

Selective Reduction

The two carbonyl groups can be reduced to alcohols. The choice of reducing agent determines the outcome. Lithium aluminum hydride (LiAlH₄) is a powerful agent that will likely reduce both the ester and the carboxylic acid. Borane (BH₃), however, is known to be chemoselective for carboxylic acids in the presence of esters, offering a pathway to selectively reduce the C-3 position.[11]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, ~3.0 eq) dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of methanol until gas evolution ceases, followed by 1M HCl.

  • Workup and Purification: Extract the mixture with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield 2-(ethoxycarbonyl)-3-(hydroxymethyl)-1H-indole.

G sub Substrate (Ester at C2, Acid at C3) LiAlH4 LiAlH₄, THF (Non-selective) sub->LiAlH4 BH3 BH₃•THF (Chemoselective) sub->BH3 diol Product: Diol (Alcohol at C2 and C3) LiAlH4->diol ester_alcohol Product: Ester-Alcohol (Ester at C2, Alcohol at C3) BH3->ester_alcohol

Caption: Selective vs. non-selective reduction pathways.

References

The Versatile Scaffold: 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic drugs.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrrole ring, provides an ideal framework for designing molecules that can interact with a wide array of biological targets.[3] Among the vast family of indole derivatives, 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid emerges as a particularly valuable and versatile starting material for the synthesis of innovative therapeutics.[4][5] This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The strategic placement of an ethoxycarbonyl group at the 2-position and a carboxylic acid at the 3-position offers medicinal chemists a rich platform for chemical modification. These functional groups serve as handles for introducing diverse substituents, enabling the fine-tuning of a molecule's pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. This adaptability has led to the development of indole-3-carboxylic acid derivatives with a broad spectrum of biological activities, including anticancer, antihypertensive, and anti-inflammatory effects.[4][6][7]

Part 1: The Synthetic Cornerstone - Preparation of the Indole Scaffold

The synthesis of the this compound core is a critical first step in harnessing its potential. The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, provides a reliable route to this key intermediate.[1][8] This classic method involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[9]

Protocol 1: One-Pot Synthesis of this compound

This protocol details a one-pot procedure starting from commercially available phenylhydrazine and diethyl 2-oxobutanedioate.

Materials:

  • Phenylhydrazine

  • Diethyl 2-oxobutanedioate

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Standard Glassware for Organic Synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic Stirrer and Hotplate

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenylhydrazine (1.0 equivalent) in absolute ethanol.

    • Cool the solution in an ice bath.

    • Slowly add diethyl 2-oxobutanedioate (1.05 equivalents) dropwise to the cooled solution while stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Fischer Indole Cyclization:

    • Cool the reaction mixture containing the intermediate hydrazone in an ice bath.

    • Carefully and slowly add concentrated sulfuric acid (2-3 equivalents) to the stirred mixture. An exothermic reaction will occur.

    • After the addition of acid, attach a condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) for 2-4 hours. Monitor the cyclization by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with stirring.

    • A precipitate of the crude product should form.

    • Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[10][11][12]

Part 2: Therapeutic Applications and Mechanistic Insights

The this compound scaffold has been successfully employed in the development of drug candidates targeting a range of diseases. Two prominent examples are in the fields of oncology and cardiovascular medicine.

Application I: Anticancer Agents Targeting the Bcl-2 Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death).[12][13] In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, allowing cancer cells to evade cell death and continue to proliferate.[14] Small molecules that inhibit the function of these anti-apoptotic proteins can restore the natural process of apoptosis in cancer cells.

Indole-3-carboxamide derivatives have emerged as potent inhibitors of Bcl-2 family proteins.[15][16] The carboxylic acid at the 3-position of the indole scaffold is an ideal attachment point for synthesizing a library of amides, allowing for the exploration of structure-activity relationships (SAR).[17][18]

Bcl2_Pathway

This protocol describes a general procedure for the parallel synthesis of an amide library from this compound.

Materials:

  • This compound (1.0 equivalent)

  • A diverse set of primary and secondary amines (1.1 equivalents each)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Multi-well reaction block or individual reaction vials

  • Standard work-up and purification supplies

Procedure:

  • Reaction Setup:

    • In each well of a multi-well reaction block, add this compound dissolved in a minimal amount of anhydrous DMF.

    • To each well, add a solution of a unique amine in DMF.

    • Add HATU and then DIPEA to each well.

    • Seal the reaction block and allow it to shake at room temperature for 12-24 hours.

  • Work-up:

    • Dilute each reaction mixture with ethyl acetate and transfer to a separation funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify each crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure indole-3-carboxamide derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Materials:

  • Cancer cell line (e.g., a line known to overexpress Bcl-2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized indole-3-carboxamide derivatives in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compounds compared to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.[1][11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat the cancer cells with the indole-3-carboxamide derivatives at their respective IC50 concentrations for a specified time.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Application II: Antihypertensive Agents Targeting the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure.[2][8] Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the angiotensin II type 1 (AT1) receptor.[10] Blockade of this receptor is a well-established therapeutic strategy for the treatment of hypertension.

Indole-3-carboxylic acid derivatives have been designed as non-peptide AT1 receptor antagonists.[7] The carboxylic acid moiety can mimic the C-terminal carboxylate of angiotensin II, contributing to the binding affinity for the receptor.

RAS_Pathway

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the AT1 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the AT1 receptor

  • Radiolabeled angiotensin II (e.g., [125I]Sar1,Ile8-Angiotensin II)

  • Assay buffer

  • Synthesized indole-3-carboxylic acid derivatives

  • Unlabeled angiotensin II or a known AT1 receptor antagonist (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up reactions containing the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compounds.

    • Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Part 3: Data Presentation and Structure-Activity Relationships

The systematic modification of the this compound scaffold and the subsequent biological evaluation of the resulting derivatives allow for the elucidation of structure-activity relationships (SAR). This information is crucial for guiding the optimization of lead compounds.

Table 1: Representative SAR Data for Indole-3-carboxamide Bcl-2 Inhibitors
CompoundR Group on AmideIC50 (µM) vs. Bcl-2 Expressing Cell Line
1a -CH2-Ph5.2
1b -CH2-(4-Cl-Ph)2.8
1c -CH2-(4-MeO-Ph)4.1
1d -Cyclohexyl8.5
1e -n-Butyl>10

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from experimental studies such as the MTT assay.

From this illustrative data, one could infer that an aromatic substituent on the amide nitrogen is beneficial for activity, with electron-withdrawing groups potentially enhancing potency.

Table 2: Representative SAR Data for Indole-3-carboxylic Acid AT1 Receptor Antagonists
CompoundModification at C5Ki (nM) for AT1 Receptor Binding
2a -H50
2b -Cl25
2c -CH340
2d -OCH365

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from experimental studies such as the radioligand binding assay.

This hypothetical data suggests that a small, electron-withdrawing substituent at the C5 position of the indole ring may improve binding affinity to the AT1 receptor.

Part 4: Experimental Workflow Visualization

A clear understanding of the experimental workflow is essential for successful drug discovery research.

Experimental_Workflow

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its readily modifiable structure allows for the creation of diverse compound libraries, facilitating the discovery and optimization of novel drug candidates for a wide range of therapeutic targets. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the potential of this privileged scaffold in their drug discovery endeavors.

References

scale-up synthesis of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1] From the essential amino acid tryptophan to complex alkaloids and modern pharmaceuticals, the indole motif is integral to numerous biological processes.[2][3] Consequently, the efficient and scalable synthesis of functionalized indole building blocks is of paramount importance for drug discovery and development pipelines.[4] this compound, in particular, serves as a versatile intermediate, offering two distinct carboxylic acid derivatives at the C2 and C3 positions for further chemical elaboration. This application note provides a detailed, field-proven protocol for the multi-gram scale synthesis of this key intermediate, emphasizing process safety, scalability, and robust execution.

Synthetic Strategy: The Japp-Klingemann/Fischer Indole Synthesis Pathway

For the scale-up synthesis of the target compound, a convergent and well-established reaction sequence is employed: the Japp-Klingemann reaction followed by a Fischer indole cyclization and subsequent selective saponification. This pathway is chosen for its reliability, use of readily available starting materials, and a deep-seated history in organic synthesis, which provides a wealth of optimization data.[5][6]

The overall strategy involves three key transformations:

  • Diazotization & Japp-Klingemann Coupling: Aniline is converted to its corresponding diazonium salt, which then reacts with diethyl 1,3-acetonedicarboxylate.[7][8] This coupling reaction proceeds via an azo intermediate, which, under the reaction conditions, undergoes cleavage of an acetyl group to yield the stable phenylhydrazone intermediate.[9][10]

  • Fischer Indole Cyclization: The resulting phenylhydrazone is subjected to strong acid catalysis at elevated temperatures. This classical transformation orchestrates an intramolecular cyclization with the elimination of ammonia, directly forming the core indole heterocyclic system.[1][11]

  • Selective Saponification: The resulting diester is selectively hydrolyzed under basic conditions to afford the target mono-acid, this compound.

This sequence is highly amenable to scale-up due to the typically high-yielding nature of each step and the crystalline, easily purifiable nature of the intermediates and final product.

Visualized Workflow: From Starting Materials to Final Product

G cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Cyclization cluster_2 Step 3: Selective Saponification Aniline Aniline NaNO2_HCl NaNO2, aq. HCl (0-5 °C) Diazonium Benzenediazonium Chloride (in situ) NaNO2_HCl->Diazonium Diazotization Hydrazone Intermediate Hydrazone Diazonium->Hydrazone Acetonedicarboxylate Diethyl 1,3-acetonedicarboxylate + NaOAc in EtOH Acetonedicarboxylate->Hydrazone Coupling PPA Polyphosphoric Acid (PPA) Heat (e.g., 80-100 °C) Indole_Diester Diethyl 1H-indole-2,3-dicarboxylate Hydrazone->Indole_Diester Transfer PPA->Indole_Diester Cyclization Saponification 1. aq. NaOH or KOH 2. Acidification (HCl) Final_Product 2-(Ethoxycarbonyl)-1H- indole-3-carboxylic acid Indole_Diester->Final_Product Transfer Saponification->Final_Product Hydrolysis

Caption: Overall synthetic workflow for the target compound.

Detailed Scale-Up Protocol

Disclaimer: This protocol is intended for use by trained professional chemists in a well-equipped laboratory. A thorough risk assessment must be conducted before commencing any chemical synthesis.[12] Appropriate personal protective equipment (PPE), including safety goggles, face shields, lab coats, and chemically resistant gloves, must be worn at all times.[13] All operations should be performed in a certified chemical fume hood with adequate ventilation.

Part A: Synthesis of Diethyl 2-(phenylhydrazono)pentanedioate (Hydrazone Intermediate)
  • Diazonium Salt Preparation (Caution: Potentially explosive if isolated; use in situ):

    • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine aniline (93.1 g, 1.0 mol) and concentrated hydrochloric acid (250 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath. The aniline hydrochloride may precipitate as a slurry.

    • In a separate beaker, dissolve sodium nitrite (72.5 g, 1.05 mol) in 200 mL of deionized water.

    • Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry, maintaining the internal temperature strictly between 0-5 °C. The addition should take approximately 60-90 minutes.

    • After the addition is complete, stir the resulting pale yellow solution for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black). If the test is negative, add a small amount of sodium nitrite solution until a positive test is sustained. Quench any significant excess of nitrous acid with a small amount of sulfamic acid.[14] The resulting solution of benzenediazonium chloride is used immediately in the next step.

  • Japp-Klingemann Coupling:

    • In a 5 L jacketed reactor vessel equipped with a mechanical stirrer and temperature probe, dissolve diethyl 1,3-acetonedicarboxylate (202.2 g, 1.0 mol) in ethanol (1.5 L).[7]

    • Add sodium acetate trihydrate (272 g, 2.0 mol) to the solution and stir until a homogeneous solution or a fine slurry is formed.

    • Cool the reactor contents to 0-5 °C.

    • Slowly add the cold diazonium salt solution prepared in Step 1 to the reactor over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. A yellow precipitate will form.

    • Cool the mixture to 10 °C and collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water (2 x 500 mL) and then with a small amount of cold ethanol (200 mL).

    • Dry the product under vacuum at 50 °C to a constant weight. The expected yield is 230-250 g (78-85%) of a yellow solid.

Part B: Fischer Indole Cyclization to Diethyl 1H-indole-2,3-dicarboxylate
  • Cyclization Reaction (Caution: Highly viscous reaction, ensure efficient stirring):

    • To a 1 L flask equipped with a robust mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (500 g).

    • Heat the PPA to 60 °C with stirring to reduce its viscosity.

    • In portions, carefully add the dried hydrazone intermediate (146.1 g, 0.5 mol) from Part A to the warm PPA. The addition is exothermic; maintain the temperature below 80 °C.

    • Once the addition is complete, heat the reaction mixture to 95-100 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Allow the reaction to cool to approximately 70 °C.

  • Work-up and Isolation:

    • Carefully and slowly pour the warm, viscous reaction mixture onto 2 kg of crushed ice with vigorous stirring. This quench is highly exothermic.

    • The product will precipitate as a solid. Stir the slurry for 1-2 hours until all the ice has melted and the solid is well-dispersed.

    • Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7).

    • Dry the crude product under vacuum. The expected yield is 110-120 g (85-92%) of an off-white to tan solid. This material is often pure enough for the next step. If necessary, it can be recrystallized from ethanol.

Part C: Selective Saponification to this compound
  • Hydrolysis Reaction:

    • In a 2 L flask, suspend the diethyl 1H-indole-2,3-dicarboxylate (100 g, 0.38 mol) in ethanol (500 mL).

    • In a separate flask, dissolve potassium hydroxide (25.5 g, 0.45 mol) in 250 mL of deionized water.

    • Add the aqueous KOH solution to the stirred suspension of the diester.

    • Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours. The reaction should become homogeneous. Monitor the disappearance of the starting material by TLC.

    • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Product Isolation and Purification:

    • Dilute the remaining aqueous solution with 500 mL of water and wash with ethyl acetate (2 x 200 mL) to remove any unreacted starting material or non-acidic impurities.[15]

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

    • Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water (2 x 200 mL).[16]

    • Dry the final product under vacuum at 60 °C to a constant weight. The expected yield is 75-82 g (85-92%) of a white to off-white solid.[17]

Quantitative Data Summary

StepKey ReagentsMolar Ratio (vs. Aniline)Temp (°C)Time (h)Typical Yield (%)
A Aniline, NaNO₂, Diethyl 1,3-acetonedicarboxylate1 : 1.05 : 10-1014-1878-85
B Hydrazone Intermediate, PPA1 : (excess)95-1002-385-92
C Indole Diester, KOH1 : 1.2Reflux2-485-92

Safety and Scale-Up Considerations

  • Diazonium Salt Stability: Benzene diazonium salts are notoriously unstable and can decompose violently upon warming or if isolated in a dry state.[18] The protocol is designed for in situ generation and immediate consumption at low temperatures (0-5 °C) to mitigate this significant hazard. Never attempt to isolate the diazonium salt on a large scale.

  • Thermal Management: All three stages involve exothermic events. The diazotization, the quench of the PPA reaction, and the final acidification require efficient cooling and controlled addition rates. For scales larger than described here, a jacketed reactor with automated temperature control is essential.

  • Stirring and Viscosity: The Fischer indole cyclization in PPA becomes extremely viscous. Inadequate agitation can lead to localized overheating and charring, drastically reducing the yield and purity. A high-torque overhead stirrer is mandatory.

  • Gas Evolution: The diazotization reaction evolves nitrogen oxides, and the Fischer cyclization evolves ammonia. Ensure adequate ventilation and perform all steps in a fume hood to prevent exposure.[13]

  • Waste Disposal: Acidic and basic aqueous waste streams should be neutralized before disposal. Organic waste should be collected and disposed of according to institutional and local regulations.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step A Incomplete diazotization; diazonium salt decomposition (temp too high); pH of coupling reaction incorrect.Ensure temperature is strictly maintained at 0-5 °C. Check for excess nitrous acid before coupling. Ensure sufficient sodium acetate is used to buffer the reaction.[14]
Dark, tarry product in Step B Reaction overheated; insufficient stirring.Improve stirring efficiency. Monitor internal temperature carefully and avoid exceeding 100 °C.
Incomplete saponification in Step C Insufficient base or reaction time.Use a slight excess of KOH (1.2 eq). Increase reflux time and monitor by TLC until starting material is consumed.
Product is an oil or difficult to crystallize Presence of impurities; residual solvent.Wash the acidified aqueous slurry thoroughly. If needed, perform a recrystallization from a suitable solvent system (e.g., ethanol/water).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid. This valuable heterocyclic compound serves as a crucial intermediate in medicinal chemistry, particularly for developing novel therapeutics.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and ultimately improve yield and purity.

The most prevalent and effective route to this target molecule involves a two-step sequence: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis for the final cyclization.[2][3][4] This guide will focus on optimizing this pathway, addressing the challenges you are most likely to encounter in the lab.

Frequently Asked Questions (FAQs)

Here are direct answers to the most common issues encountered during this synthesis.

Q1: My Japp-Klingemann reaction has a very low yield or failed completely. What went wrong?

A1: Low yield in the Japp-Klingemann step typically points to one of three critical areas:

  • Inefficient Diazotization: The initial formation of the aryl diazonium salt from aniline is highly temperature-sensitive. If the temperature rises above 5 °C, the diazonium salt rapidly decomposes, leading to a significant loss of your key electrophile.[5]

  • Incorrect pH during Coupling: The coupling of the diazonium salt with the β-ketoester (diethyl 2-oxobutanedioate) enolate is pH-dependent. A very acidic pH (0-1) can prevent the formation of the necessary enolate, while a highly basic medium can lead to side reactions and decomposition of the diazonium salt.[6] A buffered system, often using sodium acetate, is crucial to maintain the optimal pH for coupling.[5]

  • Poor Quality Starting Materials: Ensure your aniline is pure and your sodium nitrite is fresh. An excess of sodium nitrite can lead to unwanted nitrosation of your dione starting material.[6]

Q2: My reaction mixture turned dark brown or black, and I isolated a tarry, intractable mess. What happened?

A2: Tar formation is a common consequence of diazonium salt decomposition, which produces highly reactive phenolic and radical species. This is almost always caused by allowing the reaction temperature to rise during either the diazotization or the coupling step. Maintaining a strict temperature control of 0-5 °C is paramount.[5] Additionally, electron-rich anilines can be more prone to forming tarry byproducts and may require even lower temperatures (-15 °C).[6]

Q3: I see an unexpected side product in my NMR/LC-MS analysis. What could it be?

A3: A common side product is a formazan, which arises from the reaction of the initially formed hydrazone with a second molecule of the diazonium salt. This is more likely to occur if an excess of the diazonium salt is used or if the reaction is not sufficiently cooled. Another possibility is the formation of stable azo-compounds instead of the desired hydrazone, which can occur under certain conditions if the hydrolytic cleavage of the acyl group is incomplete.[2]

Q4: The final Fischer indole cyclization step is not working. Why?

A4: The Fischer indole synthesis requires a strong acid catalyst (like polyphosphoric acid, ethanolic HCl, or sulfuric acid) and heat to drive the cyclization of the hydrazone intermediate.[3][7] Failure can result from:

  • Insufficient Acid: The acid may be too dilute or not strong enough to catalyze the key[4][4]-sigmatropic rearrangement.

  • Impure Hydrazone: Impurities carried over from the Japp-Klingemann step can interfere with the cyclization. It is highly recommended to purify the hydrazone intermediate before proceeding.

  • Decomposition: Excessive heat can lead to decomposition and reduced yields. The optimal temperature must be determined for the specific substrate and acid system.

In-Depth Troubleshooting Guide

Use this section to systematically diagnose and resolve experimental issues.

Problem 1: Low to No Yield of Hydrazone Intermediate

This is the most critical stage. Success here dictates the overall yield.

Possible Cause Diagnostic Check Corrective Action Scientific Rationale
Incomplete Diazotization Test for the presence of nitrous acid using starch-iodide paper. A blue-black color indicates excess nitrous acid.Maintain temperature strictly between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution dropwise and slowly.[5] Use a slight excess (e.g., 1.05 eq) of NaNO₂ to ensure full conversion but avoid large excesses.[6]Aryl diazonium salts are thermally unstable. Decomposition is rapid above 10 °C, destroying the electrophile needed for the subsequent coupling reaction.
Incorrect Coupling pH Measure the pH of the reaction mixture after adding the diazonium salt solution. It should ideally be in the range of 4-5.Add the diazonium salt solution to a well-stirred, cold (0-5 °C) solution of the β-ketoester and a buffer like sodium acetate.[5] The acetate anion acts as a base to facilitate enolate formation without making the solution too basic.The reaction requires the nucleophilic enolate of the β-ketoester to attack the electrophilic diazonium salt.[4] If the pH is too low, enolate concentration is negligible. If too high, the diazonium salt decomposes.
Side Reactions (Formazan/Azo) Analyze the crude product by LC-MS or TLC. Look for masses corresponding to formazan or stable azo adducts.Use a slight excess of the β-ketoester relative to the aniline starting material. Ensure rapid and efficient stirring to prevent localized high concentrations of the diazonium salt.The desired reaction is the hydrolytic cleavage of an acyl group to form the hydrazone.[8] If conditions are not optimal, side reactions can compete, such as coupling with another diazonium salt.
Problem 2: Purification Challenges
Symptom Likely Impurity Recommended Purification Strategy Technical Justification
Oily crude product that won't solidify Residual starting materials, solvents, or low-melting side products.1. Trituration: Stir the oil vigorously with a non-polar solvent like hexanes or diethyl ether to induce crystallization of the product. 2. Column Chromatography: Use a silica gel column with a hexane/ethyl acetate gradient.[9]Trituration helps to wash away soluble impurities, leaving the more polar, solid product behind. Chromatography provides a more rigorous separation based on polarity.
Colored Impurities in Final Indole Product Tarry decomposition products from the cyclization step.1. Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate and allow it to cool slowly. 2. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtering and recrystallizing to adsorb colored impurities.Recrystallization is a powerful technique for purifying crystalline solids. The desired product is typically less soluble in the cold solvent than the impurities. Activated charcoal has a high surface area that effectively adsorbs large, colored organic molecules.
Final product contains residual acid catalyst Polyphosphoric acid (PPA) or other mineral acids.After the reaction, quench the mixture by pouring it onto ice water. Basify the aqueous solution with NaOH or Na₂CO₃ to precipitate the product. Wash the filtered solid thoroughly with water until the washings are neutral.The target molecule has a carboxylic acid group, making it soluble in base as its carboxylate salt. Impurities may precipitate out. Upon re-acidification, the purified product precipitates and can be collected. A simple water wash of the filtered solid removes residual inorganic acids.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing yield issues.

G cluster_start cluster_japp Japp-Klingemann Stage cluster_fischer Fischer Indole Stage cluster_solution Start Low Yield or Reaction Failure Diazotization Check Diazotization (Temp < 5°C?) Start->Diazotization Isolate problem step Coupling Check Coupling (pH 4-5? Buffer used?) Diazotization->Coupling If diazotization is OK Success Optimized Yield Diazotization->Success Address Issues & Re-run SideProduct Analyze for Side Products (LC-MS / TLC) Coupling->SideProduct If coupling conditions are OK Coupling->Success Address Issues & Re-run HydrazonePurity Check Hydrazone Purity (Purified before use?) SideProduct->HydrazonePurity If hydrazone is impure SideProduct->Success Address Issues & Re-run Cyclization Check Cyclization Conditions (Strong Acid? Temp?) HydrazonePurity->Cyclization If hydrazone is pure HydrazonePurity->Success Address Issues & Re-run Cyclization->Success Address Issues & Re-run

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Optimized Experimental Protocol

This protocol provides a robust starting point. Modifications may be necessary based on your specific aniline derivative.

Part A: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve aniline (1.0 eq) in a mixture of concentrated HCl (2.5 eq) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature never exceeds 5 °C.[5] Stir for an additional 15 minutes at this temperature.

  • Coupling:

    • In a separate, larger beaker, dissolve diethyl 2-oxobutanedioate (1.1 eq) and sodium acetate (3.0 eq) in ethanol.

    • Cool this solution to 0-5 °C with vigorous stirring.

    • Slowly add the freshly prepared, cold diazonium salt solution to the β-ketoester solution. A yellow-orange precipitate should form.

    • Maintain the temperature below 5 °C throughout the addition.

  • Work-up:

    • Continue stirring the reaction mixture at 0-5 °C for 2 hours.

    • Collect the precipitated crude hydrazone by filtration.

    • Wash the solid thoroughly with cold water until the washings are neutral, then with a small amount of cold ethanol.

    • Dry the product under vacuum. It is advisable to use this intermediate in the next step after confirming its identity, though recrystallization from ethanol can improve purity.

Part B: Fischer Indole Synthesis

  • Cyclization:

    • Place the dried hydrazone intermediate (1.0 eq) in a round-bottom flask.

    • Add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazone) or a saturated solution of HCl in ethanol.

    • Heat the mixture with stirring. The optimal temperature is typically between 80-120 °C and should be monitored by TLC.

    • Continue heating until the starting material is consumed (usually 1-3 hours).

  • Work-up and Purification:

    • Carefully pour the hot reaction mixture onto a large amount of crushed ice with stirring.

    • A solid precipitate of the crude this compound will form.

    • Collect the solid by filtration and wash extensively with water.

    • For purification, dissolve the crude solid in an aqueous sodium bicarbonate or sodium hydroxide solution.

    • Wash the basic solution with ethyl acetate to remove non-acidic impurities.

    • Re-acidify the aqueous layer with cold 1M HCl to precipitate the pure product.

    • Filter, wash with cold water, and dry under vacuum to yield the final product.

Mechanism Deep Dive: The Japp-Klingemann Reaction

Understanding the mechanism is key to rational troubleshooting. The reaction proceeds in three main phases: enolate formation, azo coupling, and hydrolytic cleavage.[3][4]

G Start β-Ketoester Enolate Enolate Anion Start->Enolate -H⁺ (Base) Azo Azo Intermediate Enolate->Azo + Ar-N₂⁺ (Nucleophilic Attack) Diazo Ar-N₂⁺ (Aryl Diazonium Salt) Diazo->Azo Tetrahedral Tetrahedral Intermediate Azo->Tetrahedral + H₂O / OH⁻ (Hydrolysis) Hydrazone Final Hydrazone Tetrahedral->Hydrazone Acyl Cleavage & Proton Exchange

Caption: The core mechanism of the Japp-Klingemann reaction.

This mechanism highlights the critical roles of both base (to form the nucleophilic enolate) and water (for the final hydrolysis step).[4] Any condition that hampers these steps will directly impact the reaction's success.

References

Technical Support Center: Purification of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid (CAS 441800-93-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable indole derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Purification Challenges

This compound is a key building block in the synthesis of various pharmacologically active compounds. Its purification, however, can be challenging due to the presence of structurally similar impurities derived from its synthesis and potential degradation. The primary synthetic route often involves a Japp-Klingemann reaction followed by a Fischer indole synthesis, which can introduce unreacted starting materials, intermediates, and side-products. Furthermore, the molecule itself is susceptible to degradation, primarily through decarboxylation and hydrolysis, leading to a complex impurity profile.

This guide will equip you with the knowledge to anticipate and address these challenges, enabling you to obtain a highly pure product consistently.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is largely dependent on the synthetic route. For a typical Japp-Klingemann/Fischer indole synthesis pathway, common impurities include:

  • Starting Materials: Unreacted diethyl 2-oxoglutarate and phenylhydrazine.

  • Japp-Klingemann Intermediate: Diethyl 2-hydrazono-3-oxoglutarate.

  • Fischer Indole Synthesis Byproducts: Incompletely cyclized intermediates or products from alternative cyclization pathways. The Fischer indole synthesis can sometimes fail or produce byproducts, especially if the reaction conditions are not optimal.[1][2]

  • Decarboxylation Product: 2-Ethoxycarbonyl-1H-indole, formed by the loss of the C3-carboxylic acid group, is a significant process-related impurity and a potential degradant upon storage, especially at elevated temperatures.[3][4]

  • Hydrolysis Product: Indole-2,3-dicarboxylic acid, resulting from the hydrolysis of the ethyl ester. This is more likely to occur under basic or strongly acidic conditions.

Q2: My purified product shows a new spot on TLC after storage. What could it be?

A2: The appearance of a new, less polar spot on TLC (higher Rf value) upon storage is often indicative of decarboxylation to form 2-ethoxycarbonyl-1H-indole. To confirm, you can compare the Rf value with a standard of the decarboxylated product if available. To minimize this, store the purified solid in a cool, dry, and dark place, preferably under an inert atmosphere.

Q3: I am struggling to remove a very polar impurity that streaks on my TLC plate. What is the likely cause and how can I remove it?

A3: A highly polar, streaking impurity is often a salt or a di-acid. If your synthesis or work-up involved the use of strong acids or bases, you might have residual inorganic salts or the di-acid hydrolysis product. An aqueous workup with deionized water can help remove inorganic salts. To remove the di-acid, consider selective precipitation or preparative chromatography with a mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) to suppress the ionization of the carboxylic acid groups and improve peak shape.

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase chromatography is a viable option, particularly for removing less polar impurities. A C18 stationary phase with a mobile phase of acetonitrile and water, often with a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, can provide good separation. This method is also suitable for analytical HPLC to assess purity.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common purification issues.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield After Recrystallization 1. Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures. 2. Premature Crystallization: The compound crystallizes out in the funnel during hot filtration. 3. Excessive Solvent Volume: Using too much solvent will keep the compound in solution even upon cooling.1. Optimize Recrystallization Solvent: Refer to the Solubility Data Table below. Ideal single solvents are those in which the compound has high solubility when hot and low solubility when cold. For solvent pairs (e.g., ethanol/water, ethyl acetate/hexane), dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature and add the "poor" solvent dropwise until turbidity persists, then reheat to clarify and allow to cool slowly. 2. Prevent Premature Crystallization: Preheat the filtration funnel and receiving flask. Use a fluted filter paper for faster filtration. Add a small amount of hot solvent to the funnel just before filtration. 3. Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling, if no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. If still unsuccessful, carefully evaporate some of the solvent and cool again.
Persistent Colored Impurities 1. Azo Compounds: Residual azo intermediates from the Japp-Klingemann reaction can be highly colored.[5] 2. Oxidation Products: Indole rings can be susceptible to oxidation, leading to colored impurities.1. Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (approx. 1-2% w/w) and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal. Caution: Do not add charcoal to a boiling solution as it can cause bumping. 2. Column Chromatography: If charcoal treatment is ineffective, column chromatography is the next best option. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) should effectively separate the colored impurities.
Product Fails to Crystallize (Oils Out) 1. Presence of Impurities: Impurities can lower the melting point and inhibit crystal lattice formation. 2. Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.1. Purify Further: The oil is likely a supersaturated solution containing your product and impurities. Try to redissolve the oil in a minimal amount of a suitable solvent and attempt recrystallization again, possibly with a different solvent system. If this fails, column chromatography is recommended to remove the impurities that are preventing crystallization. 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Insulating the flask can promote slow cooling.
Co-elution of Impurities during Column Chromatography 1. Inappropriate Mobile Phase: The polarity of the eluent may not be optimal to resolve the compound from a closely related impurity. 2. Column Overloading: Applying too much crude material to the column will result in poor separation.1. Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems. For normal phase silica gel, a mixture of hexane/ethyl acetate is a good starting point. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve the resolution of carboxylic acids by suppressing deprotonation and reducing tailing. 2. Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading (e.g., 1%) is recommended.
Solubility Data Table

The following table provides a qualitative overview of the solubility of this compound in common laboratory solvents at room temperature. This information is critical for selecting appropriate solvents for recrystallization and chromatography.

Solvent Polarity Index Solubility Recrystallization Suitability
Water10.2InsolubleGood as an anti-solvent with a miscible polar solvent.
Methanol5.1SolubleGood "good" solvent in a solvent-pair system.
Ethanol4.3SolubleGood "good" solvent in a solvent-pair system.
Acetone5.1SolubleMay be too good of a solvent for high recovery.
Ethyl Acetate4.4Moderately SolubleGood single solvent for recrystallization; also a good "good" solvent.
Dichloromethane3.1Sparingly SolubleCan be used in chromatography.
Toluene2.4Sparingly SolublePotential for recrystallization.
Hexane0.1InsolubleGood "poor" solvent (anti-solvent) in a solvent-pair system.

Note: Solubility increases with temperature.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This is a robust method for purifying moderately polar compounds like this compound.

Step-by-Step Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol to completely dissolve the solid. Keep the solution near its boiling point.

  • Slowly add hot deionized water dropwise to the hot ethanol solution with continuous swirling until the solution becomes faintly turbid.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water (e.g., 50:50 v/v) to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for removing both more and less polar impurities.

Step-by-Step Methodology:

  • Prepare the Column: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, for less soluble compounds, perform a dry load by adsorbing the compound onto a small amount of silica gel.

  • Load the Column: Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 70:30 hexane:ethyl acetate). To improve the peak shape of the acidic product, 0.5-1% acetic acid can be added to the mobile phase.

  • Monitor the Elution: Collect fractions and monitor them by TLC. A common TLC mobile phase is 7:3 hexane:ethyl acetate with a drop of acetic acid. The product can be visualized under UV light (254 nm).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Key Processes

Impurity Formation Pathways

The following diagram illustrates the synthetic route and the potential formation of key impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start Diethyl 2-oxoglutarate + Phenylhydrazine JK_Rxn Japp-Klingemann Reaction Start->JK_Rxn Impurity1 Unreacted Starting Materials Start->Impurity1 Carry-over Intermediate Diethyl 2-hydrazono-3-oxoglutarate JK_Rxn->Intermediate FIS_Rxn Fischer Indole Synthesis Intermediate->FIS_Rxn Product This compound FIS_Rxn->Product Impurity2 Incomplete Cyclization Products FIS_Rxn->Impurity2 Side Reaction Impurity3 Decarboxylation Product (2-Ethoxycarbonyl-1H-indole) Product->Impurity3 Degradation (Heat) Impurity4 Hydrolysis Product (Indole-2,3-dicarboxylic acid) Product->Impurity4 Degradation (Acid/Base)

Caption: Synthetic pathway and origin of common impurities.

General Purification Workflow

This diagram outlines a logical workflow for the purification of the target compound.

G Crude Crude Product Recrystal Recrystallization (e.g., Ethanol/Water) Crude->Recrystal Purity_Check1 Purity Check (TLC/HPLC) Recrystal->Purity_Check1 Column Silica Gel Column Chromatography Purity_Check1->Column Impure Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Sufficiently Pure Purity_Check2 Purity Check (TLC/HPLC) Column->Purity_Check2 Purity_Check2->Pure_Product Sufficiently Pure Impure2 Impure Purity_Check2->Impure2 Still Impure (Re-evaluate strategy) Impure1 Impure

Caption: A typical purification workflow for the target compound.

References

Technical Support Center: Synthesis of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth troubleshooting advice, FAQs, and optimized protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

This compound is a valuable bifunctional intermediate in medicinal chemistry, serving as a scaffold for a variety of pharmaceutical agents.[1] Its synthesis, most commonly achieved via a Japp-Klingemann reaction followed by a Fischer indole cyclization, is robust but susceptible to several side reactions that can significantly impact yield and purity. The presence of two distinct, reactive functional groups—an ester and a carboxylic acid—on a sensitive indole core necessitates careful control over reaction conditions.

This guide will focus on identifying, understanding, and mitigating the formation of key impurities and side products.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The typical synthetic route involves the reaction of an aryl diazonium salt with a β-keto-ester (like diethyl 2-oxobutanedioate) in a Japp-Klingemann reaction to form a hydrazone, which is then cyclized under acidic conditions via the Fischer indole synthesis.[2][3][4]

Issue 1: My final yield is very low, or the reaction fails to proceed to completion.

Question: I am experiencing a significantly low yield of my target indole. What are the likely points of failure in the Japp-Klingemann/Fischer sequence?

Answer: Low yield is a common issue that can originate from either of the two main stages of the synthesis. Let's break down the causality.

  • Japp-Klingemann Stage - Inefficient Hydrazone Formation:

    • Cause: The initial coupling between the aryl diazonium salt and the β-keto-ester is highly sensitive to pH and temperature. Aryl diazonium salts are notoriously unstable and can decompose if the temperature is not maintained near 0-5 °C. Incorrect pH can either fail to generate the necessary enolate from the β-keto-ester or lead to undesired side reactions of the diazonium salt.

    • Troubleshooting:

      • Temperature Control: Strictly maintain the temperature of the diazotization and coupling reactions at 0-5 °C using an ice-salt bath.

      • pH Management: The coupling reaction requires a mildly basic or buffered medium (e.g., sodium acetate) to facilitate deprotonation of the β-keto-ester, forming the nucleophilic enolate.[5] However, excessively high pH can promote decomposition of the diazonium salt. Monitor and adjust the pH carefully.

      • Stable Intermediates: In some cases, the azo intermediate formed is slow to hydrolyze and rearrange into the final hydrazone.[2][6] Ensuring adequate reaction time or slight warming after the initial coupling can sometimes drive the reaction to completion, but must be done cautiously to avoid decomposition.

  • Fischer Cyclization Stage - Failed Indolization:

    • Cause: The acid-catalyzed cyclization of the hydrazone is the critical indole-forming step.[7] The choice of acid catalyst (Brønsted vs. Lewis), acid concentration, and temperature are paramount. Insufficiently acidic conditions will result in a sluggish or incomplete reaction. Conversely, overly harsh conditions (high temperature, very strong acid) can lead to degradation or promote side reactions like decarboxylation.

    • Troubleshooting:

      • Catalyst Choice: Polyphosphoric acid (PPA) and Eaton's reagent are effective for this cyclization. Brønsted acids like H₂SO₄ or HCl in a suitable solvent (e.g., ethanol, acetic acid) are also commonly used.[4][8] The choice may require optimization for your specific substrate.

      • Temperature Management: The cyclization often requires heating. A typical range is 80-100 °C. Monitor the reaction progress by TLC to avoid prolonged heating, which can promote side reactions.

      • N-N Bond Cleavage: A critical failure mode in the Fischer synthesis involves the heterolytic cleavage of the N-N bond in the enehydrazine intermediate.[9] This is more common with electron-donating substituents on the enamine moiety. While not directly tunable for a given substrate, being aware of this pathway helps in diagnosing a complex mixture of byproducts, which may include the parent aniline.

Issue 2: My product analysis shows a significant impurity that is missing the C-3 carboxylic acid group.

Question: My NMR and Mass Spec data indicate the presence of a major byproduct, identified as ethyl 1H-indole-2-carboxylate. Why is this decarboxylation happening and how can I prevent it?

Answer: This is a classic and frequently encountered side reaction. The indole-3-carboxylic acid moiety is susceptible to decarboxylation, particularly under thermal stress or certain pH conditions.

  • Mechanism of Decarboxylation:

    • Cause: The loss of CO₂ from the C-3 position is often promoted by heat.[10][11] The reaction proceeds via a protonated intermediate, leading to the formation of an indole anion at the C-3 position, which is then quenched to give the decarboxylated product.[12] This can occur under both acidic and basic conditions, especially at elevated temperatures.[13]

    • Troubleshooting:

      • Minimize Heat: Avoid excessive temperatures during the Fischer cyclization step. Once the hydrazone is formed, use the minimum temperature required for efficient cyclization. Monitor the reaction closely and stop heating as soon as the starting material is consumed.

      • Careful Workup: Avoid prolonged heating during solvent removal or recrystallization. Use a rotary evaporator at moderate temperatures (<50 °C).

      • pH Control During Workup: While the cyclization is acid-catalyzed, subsequent neutralization and extraction steps should be performed without excessive heating. If performing any subsequent reactions under basic conditions, use mild bases and the lowest possible temperatures.

Issue 3: I am observing impurities corresponding to the diacid or a transesterified product.

Question: My crude product contains impurities that appear to be the corresponding di-carboxylic acid or have a different ester group (e.g., methyl instead of ethyl). What causes these side reactions?

Answer: These side reactions are related to the reactivity of the ester group(s) under the reaction or workup conditions.

  • Hydrolysis to the Diacid:

    • Cause: The C-2 ethyl ester can be hydrolyzed to a carboxylic acid under either acidic or, more commonly, basic conditions, especially with heating.[14][15] If your workup involves a strong base (like NaOH or KOH) to extract the acidic product and is performed at room temperature for too long or with heating, you risk saponifying the desired ester.[16]

    • Troubleshooting:

      • Use Mild Base: For extractions, use a weaker base like sodium bicarbonate (NaHCO₃) if possible, or perform extractions with stronger bases (e.g., NaOH) quickly and at low temperatures.

      • Avoid Heat: Do not heat the reaction mixture after adding a strong base.

  • Transesterification:

    • Cause: This occurs if you use an alcohol solvent that does not match the ester group in the presence of an acid or base catalyst. For example, heating your ethyl ester product in methanol with a catalytic amount of acid or base will lead to the formation of the corresponding methyl ester.[14]

    • Troubleshooting:

      • Consistent Solvents: During synthesis, workup, and purification (recrystallization), use ethanol or a non-alcoholic solvent (e.g., ethyl acetate, toluene) to avoid transesterification of the ethyl ester.

      • Purification: If using chromatography, ensure that any alcohol used in the mobile phase matches the ester group if the conditions could be perceived as acidic or basic (e.g., silica gel is weakly acidic).

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic pathway for this compound?

    • The most prevalent and reliable method is the Japp-Klingemann reaction between an aniline-derived diazonium salt and diethyl 2-oxobutanedioate (or a similar β-keto-diester), followed by an acid-catalyzed Fischer indole cyclization of the resulting hydrazone intermediate.[17] This sequence provides excellent control over the substitution pattern.

  • Q2: How can I reliably distinguish the desired product from the decarboxylated side product by NMR?

    • In ¹H NMR, the most telling signal is the carboxylic acid proton (–COOH), which will appear as a broad singlet far downfield, typically >10 ppm. This signal will be absent in the decarboxylated byproduct, which will instead show a proton signal at the C-3 position, usually between 6.5 and 7.5 ppm. In ¹³C NMR, the carboxylic acid carbon will appear around 165-175 ppm.

  • Q3: What are the best practices for purifying the final product?

    • Purification is typically achieved by recrystallization or column chromatography.

      • Recrystallization: A mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective. Avoid boiling for extended periods to prevent decarboxylation.

      • Column Chromatography: Use silica gel with a gradient eluent system, such as hexane/ethyl acetate with a small amount of acetic acid to improve peak shape and prevent tailing of the carboxylic acid. The acetic acid helps to keep the product protonated.

Visualizing Reaction Pathways

Main Synthetic Pathway

The desired synthesis proceeds in two key stages: the Japp-Klingemann formation of the hydrazone followed by the Fischer indole cyclization.

Main_Synthetic_Pathway cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis Aryl_Diazonium_Salt Aryl_Diazonium_Salt Hydrazone_Intermediate Hydrazone_Intermediate Aryl_Diazonium_Salt->Hydrazone_Intermediate Base (NaOAc) 0-5 °C Beta_Keto_Diester Beta_Keto_Diester Beta_Keto_Diester->Hydrazone_Intermediate Target_Indole 2-(ethoxycarbonyl)- 1H-indole-3-carboxylic acid Hydrazone_Intermediate->Target_Indole Acid Catalyst (PPA) Heat (Δ)

Caption: The two-stage synthesis of the target indole.

Key Side Reaction Pathways

Understanding where side reactions diverge from the main pathway is crucial for troubleshooting.

Side_Reactions Main_Pathway Hydrazone Intermediate -> Target Indole Target_Indole Desired Product Main_Pathway->Target_Indole Fischer Cyclization (Correct Conditions) Decarboxylation Decarboxylation Product (Ethyl 1H-indole-2-carboxylate) Target_Indole->Decarboxylation Excessive Heat or Harsh pH Hydrolysis Diacid Byproduct (Indole-2,3-dicarboxylic acid) Target_Indole->Hydrolysis Strong Base (NaOH) + Heat Transesterification Transesterified Product (e.g., Methyl Ester) Target_Indole->Transesterification Other Alcohol (e.g., MeOH) + Catalyst

Caption: Major side reactions originating from the target molecule.

Summary Table for Troubleshooting

Observed Symptom Probable Cause(s) Recommended Actions & Preventative Measures
Low overall yield; reaction stalls 1. Decomposition of diazonium salt.2. Incomplete Fischer cyclization.1. Maintain 0-5 °C during diazotization/coupling.2. Optimize acid catalyst and temperature for cyclization; monitor by TLC.
Major peak for decarboxylated product Excessive heat during cyclization or workup.Use minimum necessary temperature for cyclization. Use low-temperature solvent evaporation (<50 °C).
Presence of diacid impurity Saponification of the C-2 ethyl ester.Use mild base (NaHCO₃) for extraction or perform strong base extractions quickly at low temperature.
Presence of other alkyl esters Transesterification during reaction or workup.Use ethanol or non-alcoholic solvents exclusively throughout the process and purification.
Complex mixture of byproducts 1. N-N bond cleavage in Fischer intermediate.2. Impure starting materials.3. Poor temperature control.1. Confirm structure of aniline byproduct.2. Verify purity of starting materials.3. Re-run reaction with strict temperature control.

Experimental Protocols

Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.

Part A: Japp-Klingemann Hydrazone Formation

  • Dissolve aniline (1.0 eq) in 3M HCl in a flask and cool to 0 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir for 20 minutes to form the diazonium salt solution.

  • In a separate, larger flask, dissolve diethyl 2-oxobutanedioate (1.0 eq) and sodium acetate (3.0 eq) in ethanol and cool to 0 °C.

  • Add the cold diazonium salt solution from Step 2 to the β-keto-diester solution from Step 3 slowly, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0-5 °C for 2-3 hours. A yellow-orange precipitate of the hydrazone should form.

  • Collect the solid hydrazone by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Fischer Indole Cyclization and Hydrolysis

  • Add the dried hydrazone from Part A to a flask containing a solution of potassium hydroxide (2.0 eq) in absolute ethanol.

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC until the starting hydrazone is consumed (typically 2-4 hours). This step accomplishes both the Fischer cyclization and the selective hydrolysis of the C-3 ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. A precipitate of the product should form.

  • Collect the solid product by vacuum filtration, wash with cold water to remove salts, and dry under vacuum.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) for further purification.

References

Technical Support Center: Optimization of Reaction Conditions for 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the derivatization of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid. This molecule is a versatile scaffold in medicinal chemistry, and its successful modification is often a critical step in the synthesis of novel therapeutic agents. This guide is structured to provide you with actionable insights, moving from frequently asked questions to in-depth troubleshooting and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the planning and execution of derivatization reactions.

Q1: Which functional group on the starting material is the most reactive?

The primary sites for derivatization are the carboxylic acid at the C3 position and the N-H of the indole ring. The carboxylic acid is the most common site for modifications like amidation or esterification due to its acidity and susceptibility to activation. The indole N-H is less acidic but can be deprotonated with a suitable base for N-alkylation or N-acylation reactions. The ethoxycarbonyl group at the C2 position is an ester and is generally stable but can be susceptible to hydrolysis under strong basic or acidic conditions, which is a key consideration for reaction planning.

Q2: What are the recommended starting conditions for amide coupling at the C3-carboxylic acid?

For a standard amide coupling, a good starting point is the use of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole). A typical reaction would involve dissolving the indole starting material in an aprotic polar solvent like DMF or DCM, adding the amine (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) at 0 °C, and then allowing the reaction to warm to room temperature and stir for 12-24 hours.

Q3: How can I selectively derivatize the C3-carboxylic acid without affecting the N-H or the C2-ester?

Standard amide coupling or Fischer esterification conditions are generally selective for the C3-carboxylic acid. The indole N-H is significantly less acidic than the carboxylic acid, and will not react with coupling agents like EDC. The C2-ester is also stable under these mildly acidic or neutral conditions. To avoid N-H alkylation when using basic conditions, it is best to use non-electrophilic organic bases like DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) to quench any acids formed during the reaction, rather than stronger inorganic bases that could deprotonate the indole nitrogen.

Q4: What are the best analytical techniques to monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method for real-time monitoring. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate. The starting material is quite polar due to the free carboxylic acid and should have a low Rf value. The product, being an amide or ester, will be less polar and have a higher Rf. Staining with potassium permanganate can be effective for visualizing indole-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Part 2: In-Depth Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides a systematic approach to diagnosing and resolving common experimental issues.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Proposed Solution
Poor quality reagents Check the purity and age of coupling agents (e.g., EDC, HBTU). They can be hygroscopic and degrade over time.Use freshly opened or properly stored reagents. If in doubt, purchase a new batch.
Insufficient activation of carboxylic acid Monitor the reaction by TLC or LC-MS within the first hour. If no product is forming and only starting material is present, activation is likely the issue.Increase the equivalents of the coupling agent and additive (e.g., to 1.5 eq). Ensure the reaction is anhydrous, as water can quench activated intermediates.
Sterically hindered amine/alcohol Review the structure of your coupling partner. Bulky groups near the reacting center can slow down the reaction significantly.Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. Consider using a more powerful coupling agent like HATU.
Incorrect solvent choice The starting material has limited solubility in non-polar solvents.Use a polar aprotic solvent like DMF, DMA, or NMP to ensure all reactants are fully dissolved.
Problem 2: Multiple Byproducts Observed
Potential Cause Diagnostic Check Proposed Solution
Epimerization at adjacent chiral centers If your amine or alcohol is chiral, check the diastereomeric ratio of your product by chiral HPLC or NMR.The use of HOBt can sometimes lead to epimerization. Switch to an additive like HOAt which is known to suppress racemization. Keep the reaction temperature low.
N-acylation of the indole ring Check the mass of the byproduct by LC-MS. An addition corresponding to your activated carboxylic acid points to this side reaction.This is more likely if a highly reactive intermediate (like an acid chloride) is used. When using coupling agents, ensure a non-nucleophilic base like DIPEA is used instead of one that can activate the N-H.
Hydrolysis of the C2-ester Check for a byproduct with a mass corresponding to the di-acid.Avoid strongly basic (e.g., NaOH, KOH) or acidic (e.g., concentrated HCl) conditions, especially with prolonged heating.

Troubleshooting Workflow

G cluster_start cluster_diagnosis cluster_solutions cluster_end start Low Yield or Multiple Byproducts check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp) start->check_conditions check_byproducts Identify Byproducts (LC-MS, NMR) start->check_byproducts sol_reagents Use Fresh Reagents / Increase Equivalents check_reagents->sol_reagents sol_conditions Switch to Polar Aprotic Solvent / Adjust Temp check_conditions->sol_conditions sol_coupling Change Coupling Agent (e.g., to HATU) check_byproducts->sol_coupling sol_additive Change Additive to Suppress Side Reactions (e.g., HOAt) check_byproducts->sol_additive end Optimized Reaction sol_reagents->end Re-run Experiment sol_conditions->end Re-run Experiment sol_coupling->end Re-run Experiment sol_additive->end Re-run Experiment

Caption: A decision tree for troubleshooting common issues.

Part 3: Validated Experimental Protocols

The following protocols provide a robust starting point for common derivatizations.

Protocol 1: Synthesis of an Amide Derivative via EDC/HOBt Coupling

This protocol details the formation of an amide bond at the C3-carboxylic acid position.

Workflow Diagram:

G A 1. Dissolve indole acid and amine in anhydrous DMF B 2. Cool solution to 0 °C in an ice bath A->B C 3. Add HOBt and EDC sequentially B->C D 4. Stir at 0 °C for 30 min, then warm to RT C->D E 5. Monitor reaction by TLC/LC-MS D->E F 6. Aqueous workup and extraction E->F G 7. Purify by column chromatography F->G

Caption: Standard workflow for amide bond formation.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq).

  • Reagent Addition: Add the desired amine (1.1 eq). Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the mixture, followed by the portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Comparative Data for Coupling Reagents

The choice of coupling reagent can significantly impact yield and purity. Below is a summary of typical outcomes.

Coupling SystemTypical Yield RangeKey AdvantagesCommon Issues
EDC / HOBt 70-90%Cost-effective, water-soluble byproducts are easily removed.Potential for epimerization with chiral substrates.
HBTU / DIPEA 80-95%Fast reaction times, high yields.Byproducts can be difficult to remove, higher cost.
HATU / DIPEA 85-98%Highly effective for sterically hindered substrates, low epimerization.Highest cost, requires careful handling.
SOCl₂ / Pyridine 50-80%Inexpensive, forms a highly reactive acid chloride intermediate.Harsh conditions, potential for N-acylation and other side reactions. Not recommended for complex substrates.

preventing decomposition of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid (EICA). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. EICA is a valuable intermediate, but its trifunctional nature—an indole N-H, an ester, and a carboxylic acid—presents unique stability challenges. Understanding and mitigating its decomposition pathways is critical for achieving high yields and product purity.

This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential issues and optimize your reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Q1: My reaction is giving a low yield, and I'm detecting my starting material's disappearance by TLC/LC-MS, but not the formation of the desired product. I also observe gas bubbling. What is happening?

A1: You are likely observing thermal or base-catalyzed decarboxylation.

The carboxylic acid at the C-3 position of the indole ring is the most labile functional group on the EICA molecule. Indole-3-carboxylic acids are known to lose carbon dioxide (CO₂) under relatively mild conditions, especially with heating or in the presence of a base.[1][2][3] This decomposition is often irreversible and is a common cause of significant yield loss.

Root Cause Analysis:

  • Thermal Stress: Heating the reaction mixture, especially above 100-140°C, can provide sufficient energy to initiate decarboxylation.[2][4]

  • Basic Conditions: Bases, even mild inorganic bases like potassium carbonate (K₂CO₃), can facilitate decarboxylation by forming the carboxylate anion, which is more prone to losing CO₂.[2][4]

  • Metal Catalysis: Certain transition metals can catalyze decarboxylative processes, sometimes as an intended part of a coupling reaction, but occasionally as an undesired side reaction.[5]

Troubleshooting Protocol:

  • Reduce Reaction Temperature: If possible, run your reaction at a lower temperature. Evaluate if the reaction can proceed efficiently at room temperature or with gentle heating (e.g., 40-60°C).

  • Re-evaluate Your Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered organic base (e.g., DIPEA, 2,6-lutidine) instead of inorganic bases, and use it in stoichiometric amounts rather than in large excess.

  • Minimize Reaction Time: Monitor the reaction closely. Once the starting material is consumed to an acceptable level, work up the reaction immediately to prevent prolonged exposure to harsh conditions.

Q2: My product's mass spectrum shows a molecular weight that is 45 units lower than expected, corresponding to the loss of the carboxylic acid group. How do I prevent this?

A2: This is a definitive sign of decarboxylation. The mass difference of 45 Da (or 44 Da for the loss of CO₂) points directly to the cleavage of the C-3 carboxylic acid. The workflow below outlines a decision-making process to prevent this side reaction.

G cluster_0 Preventing Decarboxylation Workflow start Problem: Decarboxylation Observed (Loss of 45 Da) cond1 Is Reaction Temp > 80°C? start->cond1 action1 Action: Lower temperature. Explore catalysis to enable lower temp reaction. cond1->action1 Yes cond2 Is an inorganic base (e.g., K₂CO₃, Cs₂CO₃) used in excess? cond1->cond2 No action1->cond2 action2 Action: Switch to an organic base (e.g., DIPEA, Et₃N). Use minimal stoichiometric excess. cond2->action2 Yes cond3 Is the reaction time excessively long? cond2->cond3 No action2->cond3 action3 Action: Monitor reaction closely (TLC, LC-MS) and work up promptly upon completion. cond3->action3 Yes end_node Optimized Conditions: Minimized Decarboxylation cond3->end_node No action3->end_node

Caption: Decision workflow for troubleshooting decarboxylation.

Q3: My NMR analysis shows that the signals for the ethyl group (a quartet and a triplet) have disappeared, and my mass spec indicates a mass change corresponding to the conversion of an ethyl ester to a carboxylic acid. What happened?

A3: The ethoxycarbonyl group at the C-2 position has undergone hydrolysis.

This is a classic ester hydrolysis reaction, which can be catalyzed by either acid or base.[6][7] The product of this side reaction is the corresponding di-acid, 1H-indole-2,3-dicarboxylic acid.

Root Cause Analysis:

  • Basic Hydrolysis (Saponification): The most common cause. Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), even in aqueous solutions or at room temperature, can rapidly hydrolyze the ester.[6][8][9]

  • Acidic Hydrolysis: Strong aqueous acids (e.g., HCl, H₂SO₄), especially when heated, can also catalyze the hydrolysis of the ester. This reaction is typically reversible, but the use of excess water drives it towards the carboxylic acid product.[7]

Troubleshooting Protocol:

  • Avoid Strong Aqueous Bases: For reactions requiring a base, use anhydrous conditions and non-hydroxide bases (e.g., NaH, K₂CO₃, Et₃N). If your reaction must be performed in a protic solvent, use a milder base.

  • Control pH During Workup: During aqueous workup, avoid strongly acidic or basic conditions. If you need to neutralize the reaction, do so carefully and quickly, preferably at low temperatures, to minimize the contact time with harsh pH environments.

  • Protecting Group Strategy: If both acidic and basic conditions are unavoidable in subsequent steps, consider protecting the C-3 carboxylic acid (e.g., as a t-butyl ester) and then performing the desired reaction, after which both esters can be deprotected.[10]

Frequently Asked Questions (FAQs)

What are the primary decomposition pathways for EICA?

The two most significant decomposition pathways for this compound are decarboxylation at the C-3 position and hydrolysis of the ethyl ester at the C-2 position. The indole ring itself can also be susceptible to degradation under strongly oxidizing or harsh acidic conditions.

G cluster_0 Decomposition Pathways EICA This compound Decarboxylation Decarboxylation (Product: Ethyl 1H-indole-2-carboxylate) EICA->Decarboxylation Heat / Base (e.g., >100°C, K₂CO₃) Hydrolysis Ester Hydrolysis (Product: 1H-Indole-2,3-dicarboxylic acid) EICA->Hydrolysis Strong Acid / Base (e.g., aq. HCl, aq. NaOH)

Caption: Primary decomposition pathways of EICA.

What is the general thermal stability of this compound?

While a specific decomposition temperature is not widely reported, empirical evidence from synthetic literature suggests that EICA is sensitive to prolonged heating. Temperatures above 140°C are shown to promote decarboxylation, especially in solvents like ethanol or acetonitrile.[2][4] For maximum stability, it is recommended to store the solid compound in a cool, dark place and to conduct reactions at the lowest feasible temperature.

How does pH affect the stability of EICA?

EICA is most stable under neutral or mildly acidic conditions.

  • Strongly Basic (pH > 10): High risk of both ester hydrolysis (saponification) and facilitation of decarboxylation.[2][9]

  • Strongly Acidic (pH < 2): High risk of ester hydrolysis, particularly with heat. The indole ring itself can be sensitive to polymerization or degradation in very strong, non-aqueous acids.

Should I consider protecting the indole N-H group?

Protection of the indole N-H is highly dependent on the subsequent reaction chemistry.

  • When to Protect: If you are using strong bases (like organolithiums or Grignard reagents) that would deprotonate the N-H, protection is essential. Common protecting groups include Boc, tosyl (Ts), or SEM.[11][12] Protection can also prevent undesired side reactions at the nitrogen.

  • When Not to Protect: For many reactions, such as amide couplings or reactions that do not involve strong bases or electrophiles that could react with the N-H, protection is often unnecessary and adds extra steps to the synthesis. Note that alkylating the indole nitrogen requires careful selection of base to avoid simultaneous ester hydrolysis.[8]

Reference Protocol: Amide Coupling via EDC/HOBt

This protocol for forming an amide bond at the C-3 carboxylic acid is optimized to minimize decomposition of the EICA core.

Objective: To couple this compound with a primary amine (e.g., benzylamine) with minimal side reactions.

Table 1: Reagents and Recommended Conditions

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or CH₂Cl₂Aprotic, prevents hydrolysis.
Coupling Reagents EDC (1.1 eq), HOBt (1.1 eq)Forms active ester in situ under mild, near-neutral conditions.
Base DIPEA (2.5 eq) or NMM (2.5 eq)Organic, non-nucleophilic base to neutralize HCl byproducts. Avoids harsh conditions that promote decarboxylation.
Temperature 0°C to Room TemperatureLow temperature minimizes thermal decarboxylation risk.
Reaction Time 4-12 hours (monitor by TLC/LC-MS)Avoids prolonged exposure to reaction conditions.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HOBt (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids. Cool the mixture to 0°C in an ice bath.

  • Activation: Add EDC·HCl (1.1 eq) to the solution and stir for 30 minutes at 0°C. This allows for the formation of the HOBt active ester.

  • Amine Addition: In a separate flask, dissolve the primary amine (1.1 eq) in a small amount of anhydrous DMF. Add this solution, followed by DIPEA (2.5 eq), to the reaction mixture dropwise at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting acid.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Be efficient with the washes to minimize contact time.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

By carefully controlling the temperature and choice of reagents, this protocol effectively prevents both decarboxylation and ester hydrolysis, leading to a clean formation of the desired amide product.

References

common impurities in 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common challenges related to impurities and offers robust, field-proven protocols for their identification and removal. Our approach is grounded in fundamental chemical principles to empower users to troubleshoot effectively and ensure the integrity of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in a sample of this compound?

Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or storage. It is crucial to understand these potential contaminants to select the appropriate purification strategy.

  • Starting Materials & Intermediates: The classical synthesis for the indole core is the Fischer indole synthesis.[1] Therefore, residual starting materials like phenylhydrazine and ethyl pyruvate, or the intermediate ethyl 2-(2-phenylhydrazono)propanoate, can be present in the crude product.

  • Side-Reaction Products: The Fischer synthesis is not always perfectly regioselective, and other side reactions can occur, leading to isomeric indole structures or polymeric byproducts, which often present as discoloration.

  • Hydrolysis/Degradation Products: The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions or in the presence of moisture during storage.[2] This leads to the formation of Indole-2,3-dicarboxylic acid . Similarly, decarboxylation can occur under harsh thermal conditions, though it is less common for this specific molecule.

  • Residual Solvents: Solvents used during the reaction or initial purification (e.g., ethanol, ethyl acetate, toluene) can be retained in the final product. Their presence must be controlled according to established guidelines, such as ICH Q3C (R9).[3]

Q2: My LC-MS analysis shows a peak with a mass of 205.04 g/mol , corresponding to a loss of an ethyl group (C2H4). What is this impurity?

This mass corresponds to Indole-2,3-dicarboxylic acid (C10H7NO4). This is the most common degradation product, formed via the hydrolysis of the C-2 ethyl ester. This can occur during an aqueous basic workup if conditions are too harsh (e.g., using NaOH instead of a milder base like NaHCO₃) or upon prolonged storage in a non-anhydrous environment. The presence of two carboxylic acid groups significantly increases the polarity of this impurity compared to the desired product.

Q3: How can I best identify the impurities in my sample?

A multi-technique analytical approach is recommended for unambiguous identification.

Analytical TechniqueUtility for Impurity Detection
HPLC/UPLC The primary tool for quantifying purity and separating the main compound from related substances. A reverse-phase method (C18 column) with a gradient of water/acetonitrile containing a small amount of acid (e.g., 0.1% formic or acetic acid) is typically effective.[4]
Mass Spectrometry (MS) When coupled with LC, it provides molecular weight information for each separated peak, allowing for the identification of hydrolysis products, starting materials, or other byproducts.
NMR Spectroscopy (¹H, ¹³C) Provides structural confirmation of the main product and can detect and help identify impurities if they are present at levels typically >1%. Look for unexpected signals, such as the absence of the characteristic ethyl group quartet and triplet for the hydrolysis impurity.
Gas Chromatography (GC) Primarily used to identify and quantify residual solvents.[5] It is generally not suitable for the main compound or non-volatile impurities due to their low volatility.

Q4: My product is off-white or slightly brown, but NMR suggests high purity. What could be the cause?

Minor discoloration is often caused by trace amounts of highly colored, non-volatile polymeric byproducts from the indole synthesis or slight oxidation of the indole ring. While potentially present at very low concentrations (<0.1%) and thus not easily detected by NMR, they can be visually significant. These can typically be removed by recrystallization with the aid of activated charcoal.

Troubleshooting Guide: Purification Challenges

ProblemProbable Cause(s)Recommended Solution(s)
Low Purity (<95%) after Synthesis Incomplete reaction; significant side-product formation; residual starting materials.Perform a primary purification using acid-base extraction to remove neutral and basic impurities. Follow this with a final recrystallization for high purity.
Product is an Oil or Gummy Solid High concentration of diverse impurities depressing the melting point; significant residual solvent.Purify the crude material via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the product before attempting recrystallization. Ensure the product is thoroughly dried under a high vacuum.[6]
Persistent Discoloration Oxidized species or polymeric byproducts.During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution, hold at temperature for 5-10 minutes, and then perform a hot filtration through Celite® or filter paper to remove the charcoal before allowing the solution to cool.
Presence of Non-Acidic Impurities Unreacted neutral starting materials (e.g., ethyl pyruvate) or byproducts.An acid-base liquid-liquid extraction is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃). The desired carboxylic acid will move to the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be re-acidified and the pure product extracted.[7][8]

Experimental Protocols & Workflows

Protocol 1: Purification via Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from the acidic final product.

  • Dissolution: Dissolve the crude this compound in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Basic Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). The product will move into the aqueous phase as its sodium salt.

    • Causality Note: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~4-5) but often not strong enough to cause significant ester hydrolysis, unlike stronger bases such as sodium hydroxide.[7]

  • Separation: Combine the aqueous layers. The initial organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify to pH 2-3 by adding 1M HCl dropwise. The pure product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under a high vacuum.

Diagram: Acid-Base Purification Workflow

crude Crude Product in Ethyl Acetate sep_funnel Extraction with aq. NaHCO₃ crude->sep_funnel org_phase Organic Phase (Neutral Impurities) sep_funnel->org_phase Discard aq_phase Aqueous Phase (Product as Salt) sep_funnel->aq_phase acidify Acidify with HCl to pH 2-3 aq_phase->acidify filter Vacuum Filtration & Water Wash acidify->filter pure Pure, Dried Product filter->pure

Caption: Workflow for impurity removal via acid-base extraction.

Protocol 2: Purification via Recrystallization

This is the gold standard for achieving high crystalline purity and removing trace colored impurities.

  • Solvent Selection: A common and effective solvent system is Ethanol/Water. Ethyl acetate/Hexane can also be used.

  • Dissolution: Place the acid-base purified product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Re-heat the mixture briefly.

  • Hot Filtration (if charcoal was used): Perform a hot gravity filtration using a fluted filter paper to remove the charcoal.

  • Crystallization: To the clear, hot filtrate, add hot deionized water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (e.g., 50:50 mixture), and dry under a high vacuum.

Diagram: Impurity Formation Pathway

product 2-(Ethoxycarbonyl)-1H- indole-3-carboxylic acid impurity Indole-2,3-dicarboxylic acid product->impurity  Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Formation of the primary hydrolysis impurity.

References

Technical Support Center: Refining the Workup for 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers and drug development professionals engaged in the synthesis of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid. This molecule, a key heterocyclic building block, is often synthesized via the selective hydrolysis of a precursor like diethyl 1H-indole-2,3-dicarboxylate. However, the seemingly straightforward workup—isolating the pure, mono-acid, mono-ester product—is fraught with challenges that can significantly impact yield and purity.

This guide moves beyond a simple recitation of steps. It is designed as a troubleshooting resource, drawing on established chemical principles and field experience to address the specific, practical issues encountered at the bench. Here, we dissect the causality behind common experimental pitfalls and provide robust, validated solutions.

Troubleshooting Guide: From Crude Reaction to Pure Product

This section addresses the most common and critical issues encountered during the isolation and purification of this compound.

Q1: My final product yield is drastically low after the acid-precipitation step. What are the likely causes and how can I mitigate them?

A1: Low recovery is a frequent problem stemming from several distinct issues during the workup. Let's break down the causality:

  • Incomplete Precipitation: The primary reason for yield loss is often incomplete precipitation. The product exists as a sodium or potassium carboxylate salt in the basic aqueous solution. To precipitate the neutral carboxylic acid, the solution must be sufficiently acidified. The pKa of a typical carboxylic acid is around 4-5. To ensure >99% protonation and thus minimal aqueous solubility, you must acidify the solution to a pH at least two units below the pKa.

    • Solution: After the initial acidification, check the pH of the supernatant with a pH meter or narrow-range pH paper. Aim for a final pH of 2-3. If the pH is higher, add more acid (e.g., 1M HCl) dropwise.[1][2]

  • Premature Decarboxylation: Indole-3-carboxylic acids are notoriously susceptible to decarboxylation, especially in acidic solutions and at elevated temperatures.[3][4] If you heat the mixture during acidification or let it stand in a strongly acidic solution for too long, you are likely converting your desired product into the volatile byproduct 2-(ethoxycarbonyl)-1H-indole, which will be lost during workup.

    • Solution: Perform the acidification step in an ice bath to dissipate any heat generated from the neutralization. Avoid any heating during the workup. Once the product is precipitated, filter and wash it promptly rather than letting it sit in the acidic mother liquor for extended periods.

  • Physical Losses: Mechanical losses during transfers, filtration, and scraping of flasks can add up. Ensure that all vessels are thoroughly rinsed with the mother liquor or an appropriate solvent to transfer all solid material.

Q2: My isolated product is a sticky oil or a gummy solid, not the expected crystalline powder. What's wrong?

A2: This is almost always an issue of purity. The presence of impurities disrupts the crystal lattice, preventing the formation of a well-ordered solid.

  • Causality - Residual Solvents: Incomplete drying can leave residual solvents (e.g., ethyl acetate, methanol) trapped, resulting in an oily appearance.

    • Solution: Dry the filtered product thoroughly under high vacuum, potentially with gentle heating (not exceeding 40-50°C to avoid decarboxylation).

  • Causality - Unreacted Starting Material: If the initial saponification was incomplete, the unreacted diethyl 1H-indole-2,3-dicarboxylate (which is an oil or low-melting solid) will contaminate your product.

    • Solution: Before acidification, perform a "base wash." Extract the basic aqueous solution (containing your dissolved carboxylate product) with an organic solvent like ethyl acetate or dichloromethane. The neutral starting diester will partition into the organic layer, effectively removing it.[5]

  • Causality - Other Impurities: Side products from the initial indole synthesis can also carry through.

    • Solution: Recrystallization is essential. A carefully chosen solvent system will dissolve the product when hot but allow it to crystallize out upon cooling, leaving impurities behind in the solution.

Q3: My NMR analysis shows significant contamination with the starting diester. How can I improve the saponification and subsequent purification?

A3: This points to incomplete hydrolysis. The saponification of a diester to a mono-ester is a delicate balance.

  • Improving the Reaction: The hydrolysis of esters is a bimolecular reaction (nucleophilic acyl substitution), dependent on the concentration of both the ester and the hydroxide.[6]

    • Reaction Time & Temperature: Ensure the reaction has run for a sufficient duration. Monitor the reaction by TLC until the starting material spot has disappeared or is minimal. Gentle heating (e.g., refluxing in methanol/water) can increase the reaction rate, but must be carefully controlled.[7]

    • Stoichiometry: Using only one equivalent of base (e.g., NaOH) is theoretically sufficient, but in practice, a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion without significantly promoting the formation of the dicarboxylic acid.

  • Refining the Workup: As detailed in A2, an organic wash of the basic aqueous solution before acidification is the most effective way to remove unreacted neutral starting material. This is a critical and non-negotiable step for achieving high purity.

Q4: I am forming the diacid (1H-indole-2,3-dicarboxylic acid) as a major byproduct. How can I improve the selectivity of the mono-hydrolysis?

A4: This is the opposite problem of Q3—the reaction is proceeding too far. The key is to control the reaction conditions to favor the kinetics of the first hydrolysis over the second.

  • Causality: The ester at the 2-position and the 3-position may have different reactivities, but given sufficient time and excess base, both will hydrolyze.

    • Solution - Stoichiometry is Key: Use precisely 1.0 equivalent of your base (NaOH or KOH). Weigh your starting material and the base carefully. This is the most critical parameter for preventing di-acid formation.

    • Solution - Milder Conditions: Consider using a weaker base like lithium hydroxide (LiOH), which can sometimes offer better selectivity.[8] Running the reaction at room temperature instead of reflux will slow down both hydrolysis steps, giving you a wider window to stop the reaction after the first hydrolysis is complete. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Q5: My primary impurity is the decarboxylated product. How do I prevent its formation?

A5: This is a classic stability issue with indole-3-carboxylic acids. The mechanism involves protonation of the indole ring, which facilitates the loss of CO2.[4]

  • Causality: The driving force is the formation of the stable indole ring and gaseous CO2. This process is catalyzed by acid and heat.[3][9]

    • Solution - Temperature Control: As mentioned in A1, all post-hydrolysis steps must be performed cold. Use an ice bath for the acidification and filtration. Do not use heat to concentrate the acidic aqueous solution.

    • Solution - pH Control: While a pH of 2-3 is needed for precipitation, avoid going to an extremely low pH (e.g., <1) with concentrated acids, as this will accelerate decarboxylation. Use a more dilute acid (e.g., 1M or 2M HCl) for the precipitation.

    • Solution - Prompt Isolation: Do not leave the product in the acidic workup solution overnight. Filter, wash, and dry the product as soon as the precipitation is complete.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating the product?

A1: The optimal pH is between 2 and 3. This ensures the carboxylic acid is fully protonated and minimally soluble in water, maximizing your isolated yield.

Q2: What are the best solvents for recrystallizing this compound?

A2: A good starting point for recrystallization is an ethanol/water or methanol/water mixture. Dissolve the crude solid in a minimum amount of hot alcohol, and then add water dropwise until the solution just begins to turn cloudy. Allow it to cool slowly to form pure crystals. Ethyl acetate/hexane is another common solvent system for compounds of this polarity.[10]

Q3: Can I use a different base than NaOH for the saponification? What are the implications?

A3: Yes. Potassium hydroxide (KOH) can be used interchangeably with NaOH. Lithium hydroxide (LiOH) is sometimes used in a THF/water solvent system and is considered a milder agent, which can be advantageous for improving selectivity in mono-hydrolysis.[6][8] The choice of base primarily affects solubility and reaction rates, but the workup procedure remains the same.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of techniques is essential for validation:

  • Thin-Layer Chromatography (TLC): A single spot (after testing in multiple solvent systems) is a good indicator of purity.

  • Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities will typically depress and broaden the melting range.

  • NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. Check for the absence of signals from the starting diester (e.g., a second ethoxy group) and the presence of the carboxylic acid proton (a broad singlet, often >10 ppm).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (233.22 g/mol ).[11]

Optimized Workup Protocol: A Step-by-Step Guide

This protocol assumes the saponification of diethyl 1H-indole-2,3-dicarboxylate with NaOH in a methanol/water solvent system is complete.

  • Quenching and Solvent Removal:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator. This step is crucial as it prevents partitioning issues in the next step.

    • Dissolve the remaining residue in deionized water (approx. 10 mL per gram of starting material).

  • Removal of Neutral Impurities:

    • Transfer the aqueous solution to a separatory funnel.

    • Extract the solution 2-3 times with ethyl acetate or dichloromethane. Discard the organic layers, which contain any unreacted starting diester and other non-acidic impurities. This is the key purification step.[1]

  • Acidification and Precipitation:

    • Place the washed aqueous layer in a beaker and cool it in an ice-water bath with stirring.

    • Slowly add 1M HCl dropwise. Monitor the pH. Continue adding acid until the pH of the solution is stable between 2 and 3.

    • A thick white precipitate of the product should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Washing:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

    • Wash the cake with a small amount of cold hexane or petroleum ether to help displace the water and speed up drying.

  • Drying and Characterization:

    • Dry the purified product under high vacuum.

    • Determine the yield, melting point, and confirm the structure by NMR. If necessary, proceed with recrystallization as described in the FAQs.

Visualizations and Data

Workflow Diagrams

Workup_Procedure cluster_reaction Saponification cluster_workup Workup & Purification cluster_outputs Outputs Reaction Crude Reaction Mixture (Product Salt, Diester, MeOH, H2O) Rotovap 1. Remove MeOH (Rotary Evaporation) Reaction->Rotovap Dissolve 2. Dissolve in H2O Rotovap->Dissolve Extract 3. Base Wash (Extract with EtOAc) Dissolve->Extract Acidify 4. Acidify Aqueous Layer (1M HCl to pH 2-3) Extract->Acidify Aqueous Layer Waste Organic Waste (Unreacted Diester) Extract->Waste Organic Layer Filter 5. Filter & Wash (Cold H2O) Acidify->Filter Dry 6. Dry Under Vacuum Filter->Dry PureProduct Pure Product Dry->PureProduct

Caption: High-level workflow for the purification of this compound.

Chemical_Transformations Diester Diethyl 1H-indole-2,3-dicarboxylate (In Reaction Mixture) Product_Salt Sodium 2-(ethoxycarbonyl)-1H-indole-3-carboxylate (Water Soluble) Diester->Product_Salt 1. Saponification (1 eq. NaOH) Product_Acid This compound (Precipitated Solid) Product_Salt->Product_Acid 2. Acidification (HCl, pH 2-3)

Caption: Key chemical transformations during the synthesis and workup process.

Data Summary Table
ParameterRecommended Value / SolventRationale / Comments
Saponification Base NaOH or KOH (1.0-1.1 eq.)Provides a balance between reaction completion and avoiding di-acid formation.
Workup pH 2.0 - 3.0Ensures complete protonation of the carboxylate for maximum precipitation.
Precipitation Temp. 0 - 5 °CMinimizes product solubility and crucially prevents acid-catalyzed decarboxylation.
Recrystallization Solvents Ethanol/Water, Ethyl Acetate/HexaneGood for purifying moderately polar crystalline solids.[10]
Product MW 233.22 g/mol C₁₂H₁₁NO₄.[11][12]
Product Appearance White to off-white solidAn oily or discolored product indicates impurities.[11]

References

Technical Support Center: 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid Solubility Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid at room temperature with a molecular formula of C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol .[1][2] Structurally, it possesses both a carboxylic acid group and an ethoxycarbonyl (ester) group attached to an indole scaffold.[1] The indole ring system itself is largely non-polar. The presence of the carboxylic acid group suggests that its aqueous solubility will be highly dependent on pH.[3][4][5] In its undissociated (protonated) form at acidic pH, the molecule is more lipophilic and thus exhibits poor water solubility. As the pH increases above its pKa, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more polar and therefore more soluble in aqueous media.[4][5][6] Its solubility in organic solvents is generally higher, particularly in polar aprotic solvents like DMSO and DMF, and in alcohols like ethanol.

Q2: I'm observing very low solubility of the compound in my aqueous buffer (pH 7.4). Is this expected?

A2: Yes, this is expected. While a pH of 7.4 is above the typical pKa of a carboxylic acid (which would favor the more soluble carboxylate form), the overall lipophilicity of the indole ring and the ethyl ester group can still significantly limit aqueous solubility. The "like dissolves like" principle is at play here; the large non-polar surface area of the molecule counteracts the solubility enhancement from the single ionized carboxylate group.[7] For many carboxylic acids, a substantial increase in solubility is often observed at pH values further away from the pKa.[8]

Q3: Can I simply increase the pH to improve solubility? What are the potential risks?

A3: Increasing the pH is a valid and common strategy to enhance the solubility of acidic compounds.[9][] By shifting the equilibrium towards the deprotonated, more polar carboxylate form, aqueous solubility can be dramatically increased.[4]

Potential Risks:

  • Chemical Stability: The ester group (ethoxycarbonyl) is susceptible to hydrolysis, especially at high pH (basic conditions). This would convert your compound into the corresponding dicarboxylic acid, altering its chemical identity and biological activity. The stability of your compound at the desired pH should be verified, for instance, by HPLC analysis over time.

  • Precipitation upon pH change: If you are planning to use the solubilized compound in a different buffer system with a lower pH, it may precipitate out of solution. This is a critical consideration for in vitro assays or when preparing formulations for in vivo studies where the pH of the environment might change.

Troubleshooting Guides

Issue 1: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a classic problem for poorly soluble compounds. DMSO is a strong organic solvent that can dissolve the compound at high concentrations, but when this stock is introduced into an aqueous environment, the solvent polarity changes drastically, causing the compound to crash out.

The solubility of the compound in the final DMSO/aqueous buffer mixture is much lower than in the pure DMSO stock. You have created a supersaturated solution upon dilution, which is thermodynamically unstable and leads to precipitation.

1. Optimization of Co-solvent Percentage: The goal is to find the highest tolerable percentage of co-solvent that maintains solubility without compromising the experimental system (e.g., causing cell toxicity).

  • Protocol:

    • Prepare a series of dilutions of your compound in your aqueous buffer, each with a different final percentage of DMSO (e.g., 5%, 2%, 1%, 0.5%).

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.

    • Determine the lowest percentage of DMSO that keeps your compound in solution at the desired concentration.

    • Important: Always run a vehicle control with the same final percentage of co-solvent to account for any effects of the solvent on your experiment.

2. pH Modification of the Aqueous Buffer: As previously discussed, increasing the pH of the final aqueous solution can significantly improve solubility.

  • Protocol:

    • Prepare a set of your aqueous buffers at various pH values (e.g., 7.5, 8.0, 8.5, 9.0).

    • Add your DMSO stock solution to each buffer to achieve the desired final concentration.

    • Observe for precipitation.

    • Select the lowest pH that maintains solubility and is compatible with your experimental system.

Workflow for Dilution Troubleshooting

G start Start: Compound precipitates upon dilution check_cosolvent Is a higher co-solvent % tolerable in the assay? start->check_cosolvent increase_cosolvent Protocol: Test decreasing % of DMSO (e.g., 5% -> 1%) check_cosolvent->increase_cosolvent Yes check_ph Is pH modification an option? check_cosolvent->check_ph No success Solubility Issue Resolved increase_cosolvent->success increase_ph Protocol: Test increasing buffer pH (e.g., 7.4 -> 8.5) check_ph->increase_ph Yes complexation Consider advanced formulation strategies (e.g., Cyclodextrins) check_ph->complexation No increase_ph->success complexation->success

Caption: Decision workflow for addressing precipitation upon dilution.

Issue 2: I need to prepare a high-concentration aqueous formulation for an in vivo study, and co-solvents are not a viable option.

For in vivo applications, high concentrations of organic solvents are often not permissible due to toxicity. In this scenario, more advanced formulation strategies are required.

1. Salt Formation: This is one of the most effective methods for increasing the aqueous solubility of acidic or basic drugs.[9][11][12] By reacting the carboxylic acid with a pharmaceutically acceptable base, you form a salt which is often much more soluble in water.[4][13][14]

  • Rationale: The salt form exists as ions in solution, which are readily hydrated by water molecules, leading to a significant increase in solubility compared to the neutral, less polar parent molecule.[4][13]

  • Protocol: Preparation of a Sodium Salt

    • Dissolve 1 equivalent of this compound in a suitable organic solvent (e.g., ethanol).

    • Add 1 equivalent of sodium hydroxide (or another suitable base like potassium hydroxide or tromethamine) as an aqueous solution dropwise while stirring.

    • Stir the reaction for a predetermined time (e.g., 1-2 hours) at room temperature.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the salt.

    • The resulting salt can then be dissolved directly in an aqueous vehicle (e.g., water for injection, saline, or a buffer).

    • Validation: Confirm salt formation and purity using appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis). Determine the aqueous solubility of the new salt form.

2. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex with enhanced aqueous solubility.[15][16][17]

  • Rationale: The non-polar indole portion of your molecule can fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively shielding the hydrophobic guest and keeping it in solution.[16]

  • Protocol: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir or sonicate the mixture for 24-48 hours to allow for equilibrium to be reached.

    • Filter the solution (e.g., using a 0.22 µm filter) to remove the undissolved compound.

    • Analyze the filtrate by a validated method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. This will give you the solubility in that specific HP-β-CD solution.

3. Amorphous Solid Dispersions: This technique involves dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix.[18][19][20] The amorphous form of a drug has a higher energy state and is generally more soluble than its stable crystalline form.[21][22][23]

  • Rationale: By preventing the drug from arranging into a stable crystal lattice, less energy is required to dissolve it.[19] The hydrophilic polymer also improves wettability and can help maintain a supersaturated state.

  • Protocol: Solvent Evaporation Method

    • Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

    • Dissolve both the compound and the polymer in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

    • Evaporate the solvent under vacuum (e.g., using a rotary evaporator or spray dryer). This process leaves a solid dispersion of the amorphous drug in the polymer matrix.

    • The resulting solid can then be dissolved in an aqueous medium.

    • Validation: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

Solubilization Strategy Typical Fold-Increase in Aqueous Solubility Key Considerations
pH Adjustment 10 - 1,000+Potential for chemical instability (hydrolysis); precipitation upon pH change.
Co-solvents (e.g., PEG 400) 2 - 100Potential for in vivo toxicity; may precipitate upon dilution.
Salt Formation 100 - 10,000+Requires a new solid form; stability of the salt must be assessed.[11]
Cyclodextrin Complexation 10 - 5,000+Can be limited by the amount of cyclodextrin used; potential for nephrotoxicity with some cyclodextrins at high doses.
Amorphous Solid Dispersion 10 - 1,000+Requires specialized manufacturing processes; physical stability of the amorphous form during storage is critical.[21]

Note: The fold-increase values are general estimates and the actual improvement for this compound must be determined experimentally.

Advanced Formulation Workflow

G start Start: Need high concentration aqueous formulation for in vivo use salt_formation Attempt Salt Formation start->salt_formation check_salt Is the salt form stable and sufficiently soluble? salt_formation->check_salt cyclodextrin Attempt Cyclodextrin Complexation check_salt->cyclodextrin No success Viable Formulation Achieved check_salt->success Yes check_cd Is solubility enhancement sufficient for the required dose? cyclodextrin->check_cd solid_dispersion Attempt Amorphous Solid Dispersion check_cd->solid_dispersion No check_cd->success Yes solid_dispersion->success

Caption: Workflow for developing high-concentration aqueous formulations.

References

optimizing catalyst selection for reactions involving 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic complexities of this versatile but challenging substrate. Its unique bifunctional nature—possessing both an ester and a carboxylic acid on an indole scaffold—opens up diverse reaction pathways but also presents specific catalytic hurdles.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to rationalize your catalyst selection and optimize reaction conditions effectively.

Frequently Asked Questions (FAQs)
Q1: I want to functionalize the indole ring. Should I perform a decarboxylation first, or can I work with the C3-carboxylic acid in place?

This is a critical strategic decision that depends on your final target and the type of functionalization you intend to perform.

  • Decarboxylation First: Performing the decarboxylation of the C3-carboxylic acid to yield 2-(ethoxycarbonyl)-1H-indole simplifies the substrate. This is often the preferred route if your subsequent reaction is sensitive to acidic protons or if the carboxylate group could interfere with the catalyst. For instance, in many Palladium-catalyzed cross-coupling reactions, the free carboxylic acid can act as an endogenous ligand, potentially forming inactive catalyst complexes and hindering the catalytic cycle.[1][2]

  • Working with the Carboxylic Acid: Modern methods allow for direct functionalization while retaining the C3-acid.

    • Decarboxylative Cross-Coupling: This elegant approach uses the carboxylic acid itself as a traceless handle for C-C bond formation, extruding CO₂ in the process.[3] It is an excellent atom-economical choice if your goal is to replace the -COOH group with a new substituent directly.

    • Directed C-H Activation: Catalysts, particularly Rhodium(III) complexes, can perform C-H activation at other positions (e.g., C4 or C7) using a directing group strategy, leaving the C3-acid untouched under specific conditions.[4][5][6]

The decision can be visualized with the following logic:

start Goal: Functionalize the Indole Ring q1 Is the C3-COOH group part of the final target? start->q1 decarb_first Strategy 1: Decarboxylate First q1->decarb_first No work_with_acid Strategy 2: Work with Acid in Place q1->work_with_acid Yes, or it's the reaction handle decarb_path • Simplifies substrate • Avoids catalyst inhibition • Use heat, acid, or metal-free base [10] decarb_first->decarb_path q2 How to replace the COOH? work_with_acid->q2 decarb_coupling Decarboxylative Coupling q2->decarb_coupling Directly ch_activation C-H Activation at C4/C7 q2->ch_activation Keep COOH, functionalize elsewhere start Low Yield in Suzuki Coupling q1 Is the COOH group _unprotected_? start->q1 cause1 Probable Cause: Catalyst Poisoning by Carboxylate [11] q1->cause1 Yes cause2 Probable Cause: Poor Solubility of Substrate Salt [17] q1->cause2 Yes q2 Is the catalyst system appropriate for N-H indoles? q1->q2 No, it's protected sol1 Solution: 1. Protect COOH as ester. 2. Use bulky ligand (e.g., SPhos). 3. Use excess mild base (K₃PO₄). cause1->sol1 sol2 Solution: 1. Switch to polar solvent (Dioxane/H₂O). 2. Add Phase-Transfer Catalyst. cause2->sol2 cause3 Probable Cause: N-H Interference / Wrong Catalyst q2->cause3 Unsure sol3 Solution: 1. Use established precatalysts for N-rich heterocycles. 2. Screen different Pd sources/ligands. [14] cause3->sol3

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid Purity by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid is a key building block in the synthesis of various pharmacologically active indole derivatives. Consequently, ensuring its purity is not merely a quality control measure but a critical step in drug development. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound. Drawing from extensive field experience, this document explains the causality behind experimental choices, establishes a self-validating analytical system based on ICH guidelines, and compares the HPLC method against viable alternatives, providing the comprehensive data necessary for informed analytical strategy decisions.

Introduction: The Critical Role of Purity for an Indole Intermediate

This compound (CAS 441800-93-7) is a vital intermediate in medicinal chemistry.[1][2][3] The indole scaffold is a privileged structure, appearing in numerous natural products and pharmaceuticals.[1] Impurities, which can arise from the synthesis process (e.g., unreacted starting materials, by-products) or degradation, can have significant consequences.[4][5] They may alter the toxicological profile of the final API, reduce its efficacy, or affect its stability. Therefore, a robust, validated analytical method to precisely quantify the purity of this intermediate is indispensable. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and versatility.[6][7]

The Primary Analytical Method: A Validated Reversed-Phase HPLC Protocol

The selection of HPLC parameters is a deliberate process designed to achieve optimal separation between the main compound and its potential impurities. Given the moderately polar nature of the target analyte, a reversed-phase (RP-HPLC) method is the logical choice.

Causality-Driven Method Development
  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point.[8][9] It provides the necessary hydrophobicity to retain the indole derivative while allowing for efficient separation from both more polar and less polar impurities. A standard dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.[10]

  • Mobile Phase Composition: The mobile phase is a blend of an aqueous buffer and an organic modifier.

    • Aqueous Phase: A phosphate buffer (e.g., 0.05 M potassium phosphate) set to an acidic pH (e.g., pH 3.0) is crucial.[10][11] The acidic pH suppresses the ionization of the carboxylic acid group on the target molecule, leading to a more retained and symmetrical peak shape.

    • Organic Phase: Acetonitrile is often preferred over methanol for indole-containing compounds as it can provide better peak shapes and lower UV cutoff. A gradient elution (e.g., starting with a lower percentage of acetonitrile and gradually increasing) is recommended to ensure that all potential impurities, covering a range of polarities, are eluted from the column.

  • Detection: The indole chromophore provides strong UV absorbance. A detection wavelength of around 220-280 nm is typically effective for sensitive detection of the main peak and related impurities.[12][13]

Step-by-Step Experimental Protocol

Instrumentation & Conditions:

Parameter Specification Rationale
HPLC System Agilent 1260 Infinity II or equivalent Standard system with quaternary pump, autosampler, column thermostat, and DAD/UV detector.
Column C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB) Provides excellent retention and peak shape for indole derivatives.[4]
Mobile Phase A 0.05 M KH2PO4, pH adjusted to 3.0 with H3PO4 Suppresses analyte ionization for better peak symmetry.
Mobile Phase B Acetonitrile Good eluting strength and UV transparency.
Gradient 0-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B Ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.[10]
Detection UV at 225 nm Provides high sensitivity for the indole chromophore.[10]

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

Method Validation: A Self-Validating System per ICH Q2(R1)

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[14][15][16] The following parameters, as outlined in the ICH Q2(R1) guideline, establish the trustworthiness and reliability of the data.[14][15][17]

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1) parameters.

Specificity
  • Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank (diluent).

    • Inject the reference standard solution.

    • Inject the sample solution.

    • If available, inject known impurity standards.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples.

  • Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks in the blank and stressed samples. Peak purity analysis using a Diode Array Detector (DAD) should confirm the spectral homogeneity of the main peak.

Linearity and Range
  • Purpose: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[18]

  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target analytical concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (Concentration vs. Peak Area) should be ≥ 0.999.

Concentration (% of Target)Concentration (mg/mL)Peak Area (mAU*s)
50%0.25151050
80%0.40240500
100%0.50299950
120%0.60361200
150%0.75450500
Result 0.9998
Accuracy
  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

  • Protocol: Spike a placebo (if a formulation) or a low-purity batch of the sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Spike LevelTheoretical (mg/mL)Measured (mg/mL)Recovery (%)
80%0.4000.39899.5
100%0.5000.503100.6
120%0.6000.59599.2
Average 99.77
Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Protocol: These are typically determined based on the signal-to-noise ratio (S/N).

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1.[18]

  • Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable precision (e.g., RSD ≤ 10% from six replicate injections).

Comparative Guide: HPLC vs. Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can provide complementary information or may be suitable in specific contexts.[6] The choice of method depends on the specific analytical question being asked.

Caption: Logical relationship between HPLC and alternative analytical techniques.

TechniquePrincipleAdvantages for Purity AnalysisDisadvantages
HPLC (UV) Differential partitioning between a liquid mobile phase and a solid stationary phase.Gold Standard. High resolution for separating structurally similar impurities. Excellent quantitation and reproducibility.[6]Requires reference standards for impurity identification and quantitation. Consumes organic solvents.
Gas Chromatography (GC-MS) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Excellent for identifying and quantifying volatile impurities (e.g., residual solvents).[6][7] MS provides structural information.Not suitable for non-volatile compounds like the target analyte without derivatization. Risk of thermal degradation.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei.Provides absolute quantification without a specific reference standard for the analyte. Gives structural information on impurities.Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals, making quantification difficult.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.Extremely high separation efficiency.[4] Very low sample and solvent consumption.[19]Can be less robust and reproducible than HPLC. Lower concentration sensitivity for UV detection.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (like CO2) as the mobile phase.A "green" alternative that significantly reduces organic solvent use.[5][19] Offers unique selectivity.Less common in standard QC labs; requires specialized equipment.

Conclusion

The validation of an analytical method is a systematic process that proves its reliability for its intended use. For determining the purity of this compound, a reversed-phase HPLC method stands out as the most suitable technique, offering a superior combination of resolution, sensitivity, and quantitative accuracy. The validation framework, grounded in the ICH Q2(R1) guideline, ensures that the method is specific, linear, accurate, and precise, thereby guaranteeing the integrity of the purity data. While alternative techniques like GC-MS and qNMR offer valuable, complementary information, particularly for volatile impurities and structural elucidation, the validated HPLC method remains the cornerstone for routine quality control and regulatory submission. This guide provides the foundational protocol and comparative insights necessary for researchers and drug development professionals to implement a robust and defensible purity assessment strategy.

References

comparing the reactivity of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid with similar indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the chemical reactivity of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid with structurally similar indole derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and mechanistic principles to offer a clear understanding of how substituent effects modulate the reactivity of the indole scaffold.

Introduction: The Unique Structural Landscape of this compound

The indole ring is a cornerstone of numerous natural products and pharmaceutical agents, prized for its versatile reactivity.[1] The reactivity of the indole nucleus is significantly influenced by the nature and position of its substituents. This compound presents a particularly interesting case, featuring two distinct electron-withdrawing groups (EWGs) at the C2 and C3 positions, the most electronically favored sites for electrophilic substitution in the unsubstituted indole ring.[1]

The ethoxycarbonyl group at C2 and the carboxylic acid at C3 exert a profound influence on the electron density distribution and steric environment of the indole ring. Understanding these effects is paramount for predicting and controlling the outcomes of chemical transformations. This guide will dissect these influences through a comparative analysis with simpler, yet structurally related, indole derivatives.

The Interplay of Electronic and Steric Effects on Reactivity

The reactivity of an indole derivative is primarily governed by the interplay of electronic and steric effects imparted by its substituents. In this compound, both the C2-ethoxycarbonyl and C3-carboxylic acid groups are electron-withdrawing through resonance and inductive effects. This significantly deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted indole.

Conversely, simpler derivatives such as indole-3-carboxylic acid and indole-2-carboxylic acid feature only one deactivating group, leading to a different reactivity profile. Indole, with no deactivating groups, stands as the baseline for high reactivity in electrophilic substitutions.

dot graph TD { subgraph "Electronic Effects" A[Indole Ring] -->|Electron-rich| B(Highly reactive towards electrophiles); C[C2-Ethoxycarbonyl Group] -->|Electron-withdrawing| D(Deactivates pyrrole ring); E[C3-Carboxylic Acid Group] -->|Electron-withdrawing| D; end subgraph "Steric Effects" F[C2-Ethoxycarbonyl Group] -->|Steric hindrance| G(Hinders attack at C2 and C3); H[C3-Carboxylic Acid Group] -->|Steric hindrance| G; end D --> I{Reduced Reactivity at C3}; G --> I; } caption: "Influence of Substituents on Indole Reactivity."

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a hallmark of indole chemistry, typically occurring at the C3 position. However, the presence of substituents dramatically alters this behavior.

Nitration

Nitration of indoles is sensitive to reaction conditions, with acidic conditions often leading to polymerization of the electron-rich indole ring.[2] For substituted indoles, the regioselectivity is dictated by the electronic nature of the substituents.

In the case of this compound, the strong deactivation of the pyrrole ring by both the ester and carboxylic acid groups would be expected to make direct nitration on the pyrrole ring challenging. Electrophilic attack would likely be directed to the benzene ring, favoring the C5 and C6 positions. This is in contrast to unsubstituted indole, which is readily nitrated at C3 under non-acidic conditions.[2] For indole-3-carboxylic acid, nitration can occur at the C6 position, with the C3-carboxyl group directing the incoming electrophile.[3]

Comparative Nitration Data

CompoundReaction ConditionsMajor Product(s)Approximate Yield (%)Reference
IndoleBenzoyl nitrate3-NitroindoleGood[2]
Indole-3-carboxylic acidConc. HNO₃3-Nitroindole-6-carboxylic acidModerate[3]
Ethyl indole-2-carboxylateHNO₃/H₂SO₄Ethyl 5-nitroindole-2-carboxylate40[4]
This compoundConc. HNO₃/H₂SO₄Expected: Nitration on the benzene ring (C5/C6)Low to Moderate (Predicted)N/A
Friedel-Crafts Acylation

Friedel-Crafts acylation of indoles typically occurs at the C3 position. However, for this compound, the deactivation of the C3 position would likely inhibit acylation at this site. Studies on ethyl indole-2-carboxylate have shown that Friedel-Crafts acylation can occur at the C5 position of the benzene ring, bypassing the deactivated pyrrole ring.[5][6] A similar outcome would be anticipated for our target molecule. In contrast, indole and N-methylindole undergo facile C3 acylation.[7]

dot graph TD { subgraph "Friedel-Crafts Acylation Pathway" A[Indole] -->|Acyl Chloride, Lewis Acid| B(C3-Acylated Indole); C[Ethyl Indole-2-carboxylate] -->|Acyl Chloride, Lewis Acid| D(C5-Acylated Indole); E[this compound] -->|Acyl Chloride, Lewis Acid| F(Predicted: C5/C6-Acylated Indole); end } caption: "Regioselectivity in Friedel-Crafts Acylation."

Reactivity of the Carboxylic Acid and Ester Functional Groups

The functional groups of this compound also participate in a range of reactions.

Decarboxylation

The decarboxylation of indole carboxylic acids is a synthetically useful transformation. Indole-3-carboxylic acids can be decarboxylated under both acidic and basic conditions.[8][9] Kinetic studies have shown that the rate of acid-catalyzed decarboxylation is influenced by substituents on the indole ring.[8] In comparison, indole-2-carboxylic acids can also be decarboxylated, often requiring harsher conditions such as heating in quinoline with a copper catalyst.[10]

The presence of the electron-withdrawing ethoxycarbonyl group at the C2 position in this compound would be expected to facilitate the decarboxylation of the C3-carboxylic acid, as it would stabilize the resulting carbanionic intermediate at C3.

Comparative Decarboxylation Conditions

CompoundConditionsProductReference
Indole-3-carboxylic acidK₂CO₃, EtOH, 140 °CIndole[9]
Indole-2-carboxylic acidCu₂O, K₃PO₄, NMP, 160 °CN-Aryl Indoles (in the presence of aryl halides)[10]
This compoundBasic or thermal conditionsExpected: 2-(Ethoxycarbonyl)-1H-indoleN/A

Experimental Protocols

Protocol for Comparative Nitration of Indole Derivatives

Objective: To compare the regioselectivity and reactivity of indole, indole-3-carboxylic acid, and this compound towards nitration.

Materials:

  • Indole

  • Indole-3-carboxylic acid

  • This compound

  • Fuming nitric acid

  • Acetic anhydride

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Acetyl Nitrate: In a flask cooled to 0 °C, slowly add fuming nitric acid (1.0 eq) to acetic anhydride (2.0 eq) with stirring. Maintain the temperature below 10 °C.

  • Nitration Reaction: Dissolve the indole derivative (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C.

  • Slowly add the prepared acetyl nitrate solution (1.1 eq) to the indole solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity of nitration. Quantify the yields for comparative analysis.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Prepare Acetyl Nitrate"]; B [label="Dissolve Indole Derivative"]; C [label="Add Acetyl Nitrate"]; D [label="Reaction Monitoring"]; E [label="Work-up"]; F [label="Purification"]; G [label="Analysis"]; A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: "Workflow for Comparative Nitration."

Conclusion

The reactivity of this compound is a nuanced interplay of the strong electron-withdrawing effects of both the C2-ester and C3-carboxylic acid groups. These substituents significantly deactivate the pyrrole ring towards electrophilic attack, redirecting reactivity towards the benzene ring or requiring harsher reaction conditions compared to simpler indole derivatives. The C3-carboxylic acid is expected to be more susceptible to decarboxylation due to the stabilizing influence of the adjacent C2-ethoxycarbonyl group. This guide provides a foundational understanding for researchers to rationally design synthetic strategies involving this and related multifunctional indole scaffolds.

References

A Comparative Guide to the Structural Elucidation of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its versatile reactivity and profound biological significance demand a deep understanding of its chemical transformations. This guide provides an in-depth technical comparison of two primary reaction pathways originating from the readily accessible building block, 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid: amidation of the C3-carboxylic acid and decarboxylation at the C3-position . We will explore the causality behind experimental choices, present detailed protocols, and compare the structural elucidation of the resulting products using comprehensive spectroscopic data.

Introduction: The Versatility of the Indole-2,3-dicarboxylate Scaffold

This compound is a bifunctional molecule offering two distinct reactive sites: an ester at the C2 position and a carboxylic acid at the C3 position. This arrangement allows for selective chemical modifications, leading to a diverse array of functionalized indoles for screening in drug discovery programs. The electronic nature of the indole ring, coupled with the electron-withdrawing character of the substituents at C2 and C3, influences the reactivity and stability of both the starting material and its derivatives. Understanding the conditions that favor one transformation over another is critical for efficient and predictable synthesis.

Section 1: Amidation of the C3-Carboxylic Acid: A Gateway to Novel Amide Libraries

The carboxylic acid at the C3 position is a prime handle for derivatization through amide bond formation. This reaction is fundamental in medicinal chemistry for introducing a wide range of substituents to modulate physicochemical properties and biological activity.

Mechanistic Considerations and a Comparative Overview of Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the activation of the carboxylic acid.[1] This is typically achieved by converting the hydroxyl group into a better leaving group. The choice of coupling reagent is paramount and influences reaction efficiency, racemization risk (for chiral substrates), and purification strategies.

Below is a comparison of common coupling strategies applicable to indole-3-carboxylic acids:

Coupling Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages
Carbodiimides DCC, EDCReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2]Cost-effective, widely used.Can cause racemization; byproduct (DCU) can be difficult to remove.
Phosphonium Salts PyBOP, BOPForms an activated phosphonium ester, which is then displaced by the amine.High coupling efficiency, low racemization.More expensive, byproducts can be challenging to remove.
Uronium/Aminium Salts HATU, HBTUGenerates a highly reactive activated ester (e.g., OAt ester).Very efficient, fast reaction times, low racemization.[3]Higher cost, potential for side reactions.
Other CDI, T3PForms an acylimidazolide or a cyclic anhydride intermediate, respectively.Often clean reactions with gaseous byproducts.Can be moisture-sensitive, may require elevated temperatures.

For the amidation of this compound, a carbodiimide-based approach with an additive like 1-hydroxybenzotriazole (HOBt) offers a robust and cost-effective starting point. HOBt acts as a scavenger for the O-acylisourea intermediate, forming an activated HOBt ester that is less prone to racemization and side reactions.[4]

Experimental Protocol: Synthesis of N-phenyl-2-(ethoxycarbonyl)-1H-indole-3-carboxamide

This protocol details a representative amidation using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as the coupling system.

Step 1: Reaction Setup

  • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and aniline (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

Step 2: Addition of Coupling Reagent

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in dry DCM to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

Step 3: Work-up and Purification

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-2-(ethoxycarbonyl)-1H-indole-3-carboxamide.

Caption: Workflow for the amidation of this compound.

Structural Elucidation of the Amide Product

The structure of the resulting amide can be unequivocally confirmed by a combination of spectroscopic techniques.

Spectroscopic DataExpected Observations for N-phenyl-2-(ethoxycarbonyl)-1H-indole-3-carboxamideRationale
¹H NMR Appearance of new aromatic signals corresponding to the N-phenyl group. A downfield shift of the indole protons due to the electronic effect of the amide group. A broad singlet for the amide N-H proton.The incorporation of the phenyl group introduces a new set of protons, and the formation of the amide bond alters the electronic environment of the indole core.
¹³C NMR Appearance of new aromatic carbon signals. A characteristic signal for the newly formed amide carbonyl carbon (typically ~160-170 ppm).Confirms the presence of the phenyl ring and the amide carbonyl.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of the product (C₁₉H₁₆N₂O₃).Provides definitive confirmation of the molecular formula.
IR Spectroscopy A strong C=O stretching band for the amide carbonyl (~1650 cm⁻¹), distinct from the ester carbonyl (~1700-1720 cm⁻¹). An N-H stretching band (~3300 cm⁻¹).Differentiates between the two carbonyl groups present in the molecule and confirms the presence of the N-H bond.

Section 2: Decarboxylation at the C3-Position: Accessing 2-Substituted Indoles

The C3-carboxylic acid group of the starting material can be removed through decarboxylation, providing a route to 2-(ethoxycarbonyl)-1H-indole. This reaction is particularly useful when further functionalization at the C3 position is desired after the initial synthesis of the indole core.

Mechanistic Insights and Comparative Methods

The decarboxylation of indole-3-carboxylic acids can proceed through different mechanisms depending on the reaction conditions.

  • Thermal Decarboxylation: Heating the carboxylic acid above its melting point can induce decarboxylation. The mechanism is thought to involve a zwitterionic intermediate, where the indole nitrogen is protonated and the carboxylate is anionic. The stability of the resulting C3-carbanion, which is subsequently protonated, is a key factor.

  • Acid-Catalyzed Decarboxylation: In the presence of a strong acid, the carboxylic acid is protonated, facilitating the loss of carbon dioxide and water to form an acylium ion, which is then quenched.[5]

  • Metal-Catalyzed Decarboxylation: Transition metals like copper or gold can facilitate decarboxylation under milder conditions, often proceeding through an organometallic intermediate.[6]

A comparison of common decarboxylation methods is presented below:

MethodConditionsAdvantagesDisadvantages
Thermal High temperature (often >200 °C)Simple, no additional reagents required.High energy input, potential for side reactions and decomposition.
Acid-Catalyzed Strong acid (e.g., H₂SO₄), heatCan be effective for certain substrates.Harsh conditions, not suitable for acid-sensitive functional groups.
Metal-Free Basic K₂CO₃ in a polar aprotic solvent (e.g., DMF)Milder conditions, good yields reported for various indole-3-carboxylic acids.[6]Requires careful solvent selection and temperature control.
Metal-Catalyzed Cu or Au salts, often in high-boiling solvents (e.g., quinoline)Milder conditions than thermal methods, can be highly efficient.Cost of the metal catalyst, potential for metal contamination in the product.

For a clean and efficient decarboxylation of this compound, a metal-free approach using a base like potassium carbonate in a high-boiling polar aprotic solvent is a favorable alternative to harsh thermal conditions.

Experimental Protocol: Synthesis of Ethyl 1H-indole-2-carboxylate

This protocol outlines the decarboxylation of the starting material to yield the C3-unsubstituted indole.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) and potassium carbonate (K₂CO₃) (1.5 eq) in N,N-dimethylformamide (DMF).

Step 2: Heating and Reaction Monitoring

  • Heat the reaction mixture to 120-130 °C and monitor the evolution of CO₂.

  • Continue heating for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by recrystallization or flash column chromatography to afford pure ethyl 1H-indole-2-carboxylate.

Caption: Decarboxylation workflow for this compound.

Structural Elucidation of the Decarboxylation Product

The successful removal of the C3-carboxylic acid group is confirmed through detailed spectroscopic analysis of the product, ethyl 1H-indole-2-carboxylate.

Spectroscopic DataExpected Observations for Ethyl 1H-indole-2-carboxylateRationale
¹H NMR Disappearance of the carboxylic acid proton signal. Appearance of a new proton signal at the C3 position of the indole ring, typically a singlet or a doublet depending on the solvent.[7]The most direct evidence of the loss of the -COOH group and the formation of a C-H bond at the C3 position.
¹³C NMR Disappearance of the carboxylic acid carbonyl carbon signal (typically >170 ppm). Appearance of a new C-H carbon signal for the C3 position (typically ~100-110 ppm).[5]Confirms the removal of the carboxyl group and the presence of a protonated C3 carbon.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of the product (C₁₁H₁₁NO₂), reflecting the loss of CO₂ (44.01 Da) from the starting material.[8]Provides definitive confirmation of the change in molecular formula.
IR Spectroscopy Disappearance of the broad O-H stretch of the carboxylic acid. The C=O stretch of the ester remains.Confirms the removal of the carboxylic acid functional group.

Table of ¹H and ¹³C NMR Data for Ethyl 1H-indole-2-carboxylate

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
NH~11.9 (br s)-
C2-~127.5
C3~7.18 (s)~108.3
C4~7.66 (d)~122.5
C5~7.09 (t)~120.7
C6~7.27 (t)~125.1
C7~7.49 (d)~113.1
C3a-~127.2
C7a-~137.9
C=O-~162.3
OCH₂~4.30 (q)~61.0
CH₃~1.30 (t)~14.5
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. Data referenced from similar compounds.[5][7]

Conclusion: Strategic Diversification from a Common Precursor

This guide has comparatively analyzed two fundamental transformations of this compound: amidation and decarboxylation. The choice between these pathways is a strategic decision in the design of synthetic routes for novel indole derivatives.

  • Amidation at the C3-position provides a robust method for introducing chemical diversity, allowing for the fine-tuning of a molecule's properties for drug discovery applications. The selection of an appropriate coupling reagent is crucial for optimizing yield and minimizing side reactions.

  • Decarboxylation offers a clean and efficient method for removing the C3-substituent, yielding a versatile 2-substituted indole intermediate that can be further functionalized at the now vacant C3-position.

The structural elucidation of the products from each pathway relies on a comprehensive analysis of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy. By understanding the expected spectroscopic changes, researchers can confidently confirm the outcome of their synthetic endeavors. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists and professionals working at the forefront of indole chemistry and drug development.

References

A Comparative Guide to the Bioactivity of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid and Its Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this vast family, derivatives of 1H-indole-3-carboxylic acid have garnered significant attention for their therapeutic potential, particularly in oncology.[1][2][3] This guide provides a comparative analysis of the anticancer bioactivity of the parent compound, 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid, and its structurally related analogs. We will delve into the structure-activity relationships, mechanisms of action, and the experimental methodologies used to validate these findings.

The Indole Scaffold: A Foundation for Anticancer Drug Design

Indole derivatives are integral to numerous natural and synthetic compounds with a wide array of pharmacological effects, including anti-inflammatory, antiviral, and notably, anticancer properties.[2][4][5] Their ability to interact with various biological targets makes them highly attractive for developing novel therapeutic agents.[1][4] The core structure of this compound features both an ester and a carboxylic acid group, providing versatile points for chemical modification to explore structure-activity relationships (SAR).[6] These modifications can significantly influence the compound's potency, selectivity, and pharmacokinetic profile.

Comparative Anticancer Activity of Indole-3-Carboxylic Acid Analogs

The anticancer efficacy of indole derivatives often hinges on the nature and position of substituents on the indole ring. By modifying the parent structure of this compound, researchers have developed analogs with enhanced potency against various cancer cell lines.

A study on novel 5-hydroxyindole-3-carboxylic acid esters demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line.[7][8] The introduction of different amine groups and the conversion of the carboxylic acid to an ester bond were key modifications. The data, summarized below, highlights how subtle structural changes can lead to substantial differences in bioactivity.

Table 1: Comparative Cytotoxicity of 5-Hydroxyindole-3-Carboxylic Acid Analogs against MCF-7 Cells

Compound IDKey Structural ModificationIC₅₀ (µM)Source
5d Ester derivative with a 4-methoxy group4.7[7]
6a 1-Butyl-5-hydroxy-2-methyl> 50[8]
6c 5-Hydroxy-2-methyl-1-propyl> 50[8]
6d 5-Hydroxy-1-(4-methoxyphenyl)-2-methyl15.2[8]
Cisplatin (Reference Drug)Not specified in source[8]

From this data, a clear structure-activity relationship emerges. Compound 5d , an ester derivative with a 4-methoxyphenyl group, exhibited the highest potency with an IC₅₀ of 4.7 µM.[7] This suggests that the presence of an ester and specific aromatic substitutions are crucial for enhancing cytotoxicity against MCF-7 cells. In contrast, analogs with simple alkyl chains at the N1 position (6a, 6c) showed significantly lower activity.[8]

Mechanism of Action: Targeting Key Cancer Pathways

Indole derivatives exert their anticancer effects through diverse mechanisms.[2][3] These include:

  • Induction of Apoptosis: Many indole compounds trigger programmed cell death in cancer cells. For instance, one potent derivative was found to significantly increase levels of caspase-3, caspase-8, and Bax, while decreasing Bcl-2 levels in prostate cancer cells.[9]

  • Cell Cycle Arrest: By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells, often at the G2/M or G1-S phase.[1][10]

  • Enzyme Inhibition: They can act as inhibitors for critical enzymes involved in cancer progression, such as tyrosine kinases, topoisomerases, and histone deacetylases (HDACs).[2][3]

  • Inhibition of Signaling Pathways: Indole derivatives have been shown to inhibit crucial signaling pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer.[2][3]

The following diagram illustrates a generalized workflow for screening and characterizing the anticancer properties of these indole analogs.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Parent 2-(ethoxycarbonyl)-1H- indole-3-carboxylic acid Analogs Synthesis of Analogs (e.g., Esterification, N-alkylation) Parent->Analogs MTT Cytotoxicity Assay (e.g., MTT Assay) Analogs->MTT Test on Cancer Cell Lines (e.g., MCF-7) IC50 Determine IC₅₀ Values MTT->IC50 Apoptosis Apoptosis Assays (Caspase, Bax/Bcl-2) IC50->Apoptosis Select Potent Analogs CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Kinase Kinase Inhibition Assays IC50->Kinase

Caption: Workflow for Synthesis and Bioactivity Evaluation of Indole Analogs.

This systematic approach, starting from synthesis and moving through cytotoxicity screening to detailed mechanistic studies, is crucial for identifying promising drug candidates.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of bioactivity data, standardized experimental protocols are essential. The following is a detailed protocol for the MTT assay, a common method for assessing cell viability and cytotoxicity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium ring of MTT, converting it to a dark purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of indole analogs on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 96-well plates

  • Indole analogs dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM until they reach 80-90% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the indole analogs and the reference drug (e.g., cisplatin) in culture medium from the DMSO stock. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for another 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Causality and Self-Validation: The choice of a 48-hour incubation period is a standard compromise, allowing sufficient time for the compounds to exert their cytotoxic or cytostatic effects without significant cell death occurring in the control group due to nutrient depletion. The inclusion of both positive (reference drug) and negative (vehicle) controls is critical for validating the assay's performance and ensuring that observed effects are due to the compound and not the solvent or other experimental variables.

G start Start seed Seed 5,000 cells/well in 96-well plate start->seed incubate1 Incubate 24h (Cell Adhesion) seed->incubate1 treat Treat cells with serial dilutions of Indole Analogs incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add 20µL MTT Solution incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 remove_media Remove Media incubate3->remove_media add_dmso Add 150µL DMSO (Solubilize Formazan) remove_media->add_dmso read Read Absorbance at 570nm add_dmso->read analyze Calculate % Viability & Determine IC₅₀ read->analyze end End analyze->end

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Conclusion

The this compound scaffold is a versatile platform for the development of novel anticancer agents. Comparative studies of its analogs reveal that specific structural modifications, such as N1-aryl substitution and esterification of the C3-carboxylic acid, can significantly enhance cytotoxic potency. These compounds often act through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. The continued exploration of structure-activity relationships, guided by robust experimental methodologies like the MTT assay, holds great promise for discovering next-generation indole-based cancer therapies.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide to the Cross-Validation of Analytical Techniques for 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid

This guide provides a detailed comparison of analytical techniques for the quantification and characterization of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals to ensure the reliability, accuracy, and consistency of their analytical data through robust cross-validation strategies.

Introduction: The Imperative of Analytical Rigor

In pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This compound is a crucial building block in the synthesis of various therapeutic agents. Therefore, the analytical methods used to assess its quality must be rigorously validated to ensure they are fit for their intended purpose. Cross-validation of different analytical techniques provides a high degree of confidence in the reported results by demonstrating concordance between orthogonal methods.

This guide will delve into the principles and practical applications of several key analytical techniques, providing a framework for their cross-validation in accordance with international regulatory standards, such as the ICH Q2(R2) guidelines.[1][2][3][4]

Analytical Techniques: A Comparative Overview

A variety of spectroscopic and chromatographic techniques can be employed for the analysis of this compound.[5][6][7] Each method offers unique advantages in terms of specificity, sensitivity, and the nature of the information it provides.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for impurity profiling and quantification of pharmaceutical compounds.[8][9][10][11] Its high resolving power allows for the separation of the main compound from its impurities, making it an indispensable tool for quality control.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol: Reversed-Phase HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal. For example, a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid) can be used, with the proportion of acetonitrile increasing over the course of the analysis.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Injection Volume: Typically 10-20 µL.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantification of compounds that contain chromophores.[5][13][14] The indole ring system in this compound absorbs UV light, making this technique suitable for its analysis.

Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law).

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., methanol or ethanol).

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of the compound across a range of UV wavelengths (e.g., 200-400 nm) to determine the λmax. Indole derivatives typically exhibit characteristic absorption spectra.[15][16][17]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the unknown sample in the same solvent and measure its absorbance at the λmax. Determine the concentration from the calibration curve.

  • Validation: The method should be validated for linearity, range, accuracy, and precision.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the identification of functional groups within a molecule, providing a "molecular fingerprint."[7][13] It is particularly useful for confirming the identity and structural integrity of this compound.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in solution.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Interpretation: Identify characteristic absorption bands for the functional groups present in this compound, such as the C=O stretch of the carboxylic acid and the ester, the N-H stretch of the indole, and the O-H stretch of the carboxylic acid.[18][19][20][21]

  • Comparison: The obtained spectrum should be compared with a reference spectrum of a known standard.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and structure of a compound.[7][22][23] It is invaluable for confirming the identity of the main compound and for identifying unknown impurities.

Principle: MS ionizes molecules and then separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of different ions.

Experimental Protocol: Mass Spectrometry (coupled with LC or direct infusion)

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for mixture analysis.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like this compound.

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Spectral Interpretation: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) corresponding to the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.[24][25]

Cross-Validation: Ensuring Data Integrity

Cross-validation is the process of comparing the results from two or more independent analytical methods to ensure their agreement.[26] This is a critical step in method validation, particularly in a regulatory environment.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical techniques for this compound.

CrossValidationWorkflow cluster_methods Analytical Techniques cluster_validation Method Validation (ICH Q2(R2)) cluster_cross_validation Cross-Validation cluster_outcome Outcome HPLC HPLC (Quantitative) Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD/LOQ HPLC->LOD_LOQ UV_Vis UV-Vis (Quantitative) UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision FTIR FTIR (Qualitative) FTIR->Specificity MS MS (Qualitative/Quantitative) MS->Specificity Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison Specificity->Comparison LOD_LOQ->Comparison Concordance Concordance of Results Comparison->Concordance

Caption: A workflow diagram for the cross-validation of analytical techniques.

Quantitative Comparison

For quantitative methods like HPLC and UV-Vis, a direct comparison of the assay results for the same batch of this compound should be performed. The results should be statistically evaluated for agreement.

ParameterHPLCUV-Vis SpectroscopyAcceptance Criteria
Assay (%) Report the mean and standard deviation of multiple preparations.Report the mean and standard deviation of multiple preparations.The results from both methods should not differ by more than a pre-defined percentage (e.g., ± 2%).
Linearity (r²) Typically > 0.999Typically > 0.995High correlation coefficient demonstrating a linear relationship.
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%Within established limits.
Precision (% RSD) ≤ 2.0%≤ 2.0%Low relative standard deviation.
Qualitative Confirmation

Qualitative techniques like FTIR and MS provide orthogonal information that confirms the identity and structure of the compound.

  • FTIR: The FTIR spectrum should show all the expected characteristic peaks for the functional groups present in this compound.

  • MS: The mass spectrum should show the correct molecular ion peak, and the fragmentation pattern should be consistent with the known structure.

Logical Relationship of Analytical Techniques

The relationship between these techniques is complementary. Chromatographic methods provide separation, spectroscopic methods provide quantification and structural information, and mass spectrometry offers definitive identification.

LogicalRelationship Separation Separation (Purity) HPLC Quantification Quantification (Assay) HPLC UV-Vis Separation->Quantification CrossValidation Cross-Validation (Confidence) Comparative Analysis Separation->CrossValidation Identification Identification (Structure) FTIR MS Quantification->Identification Identification->CrossValidation

Caption: The logical interplay between different analytical techniques.

Conclusion: A Multi-faceted Approach to Quality Assurance

The cross-validation of multiple, orthogonal analytical techniques is essential for ensuring the quality and consistency of this compound. A combination of a high-resolution separation technique like HPLC, a rapid quantitative method like UV-Vis spectroscopy, and powerful identification tools like FTIR and MS provides a comprehensive analytical package. This multi-faceted approach, grounded in the principles of scientific integrity and regulatory compliance, is fundamental to robust drug development. By following the guidelines and protocols outlined in this guide, researchers and scientists can be confident in the reliability and accuracy of their analytical data.

References

A Senior Application Scientist's Guide to Catalyst Performance in 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Specifically, 2,3-disubstituted indoles, such as 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid, are pivotal intermediates in the synthesis of a wide array of bioactive molecules, including anti-inflammatory agents, antiviral compounds, and anticancer drugs. The strategic placement of the ethoxycarbonyl and carboxylic acid moieties provides versatile handles for further chemical elaboration, making the efficient and selective synthesis of this scaffold a critical endeavor for researchers in drug development.

This guide provides an in-depth comparison of catalytic systems for the synthesis of this compound, with a focus on the widely employed Fischer indole synthesis. We will delve into the mechanistic nuances of different catalysts, present a comparative analysis of their performance based on available literature data, and provide a detailed, field-proven experimental protocol for a high-performing catalytic system.

The Fischer Indole Synthesis: A Versatile Route to the Indole Core

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole ring.[2][3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[4][5]

The general mechanism proceeds through several key steps:

  • Hydrazone Formation: Phenylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine cyclizes and subsequently eliminates ammonia to yield the aromatic indole ring.[2]

The choice of the acid catalyst is crucial as it influences reaction rates, yields, and in the case of unsymmetrical ketones, the regioselectivity of the final product.[6]

Comparative Analysis of Catalytic Systems

The synthesis of this compound via the Fischer indole synthesis typically employs the reaction of phenylhydrazine with a derivative of oxaloacetic acid, such as diethyl 2-oxosuccinate. The performance of various catalysts in this transformation is summarized below. It is important to note that while a direct side-by-side comparison for this specific molecule is not extensively documented in a single source, we can extrapolate performance from studies on similar 2,3-disubstituted indoles.

Catalyst SystemCatalyst TypeTypical Reaction ConditionsReported Yields (for similar systems)Key AdvantagesKey Disadvantages
Polyphosphoric Acid (PPA) Brønsted AcidHigh temperature (100-180°C)Good to ExcellentStrong dehydrating agent, promotes cyclization effectively.[1][7]High viscosity, difficult to handle, harsh reaction conditions, work-up can be challenging.[1]
Bismuth Nitrate (Bi(NO₃)₃) Lewis AcidMild conditions (refluxing methanol for hydrazone formation)Excellent (for hydrazone formation)Highly efficient for hydrazone formation, mild conditions.Often used in conjunction with a stronger acid for the cyclization step.
Bismuth Nitrate / PPA Lewis Acid / Brønsted AcidOne-pot, sequential reactionHigh (inferred)Combines the efficiency of Bi(NO₃)₃ for hydrazone formation with the strong cyclizing power of PPA.Inherits the handling and work-up challenges of PPA.
Traditional Brønsted Acids (HCl, H₂SO₄) Brønsted AcidElevated temperaturesModerate to GoodReadily available, inexpensive.Can lead to side reactions and lower yields, harsh conditions.[2]
Traditional Lewis Acids (ZnCl₂, BF₃) Lewis AcidElevated temperaturesModerate to GoodEffective for many Fischer indole syntheses.[3]Can be moisture sensitive, may require stoichiometric amounts.
Palladium Catalysts Transition MetalCross-coupling reactionsGood to ExcellentMilder reaction conditions, broader substrate scope in some cases.[2][8]Higher cost, potential for metal contamination in the final product.

Discussion:

For the synthesis of this compound, a one-pot approach utilizing a combination of Bismuth Nitrate and Polyphosphoric Acid (PPA) appears to be a highly promising strategy. Bismuth nitrate has been shown to be an exceptionally efficient catalyst for the initial formation of hydrazones under mild conditions. This is a significant advantage as the isolation of the hydrazone intermediate can be avoided, streamlining the overall process. Following the in situ formation of the hydrazone, the strong dehydrating and cyclizing properties of PPA can then be leveraged to drive the reaction to completion, affording the desired indole.

While traditional Brønsted and Lewis acids are viable options, they often require harsher conditions and may not offer the same level of efficiency as the combined Bi(NO₃)₃/PPA system for this specific transformation. Palladium-catalyzed methods, while offering mildness, are generally more expensive and may introduce concerns about metal contamination in a pharmaceutical context.

Experimental Protocol: One-Pot Synthesis using Bismuth Nitrate and Polyphosphoric Acid

This protocol is based on a highly efficient method for the synthesis of 2-ethoxycarbonyl indoles.

Materials:

  • Phenylhydrazine hydrochloride

  • Diethyl 2-oxosuccinate

  • Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

  • Polyphosphoric Acid (PPA)

  • Ethanol

  • Methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

experimental_workflow cluster_hydrazone Step 1: In situ Hydrazone Formation cluster_cyclization Step 2: Fischer Indole Cyclization cluster_workup Step 3: Work-up and Purification reactants Phenylhydrazine HCl + Diethyl 2-oxosuccinate catalyst1 Bi(NO₃)₃·5H₂O in Methanol reactants->catalyst1 Add reflux Reflux catalyst1->reflux Heat hydrazone Intermediate Hydrazone (in situ) reflux->hydrazone ppa Add PPA and Ethanol hydrazone->ppa heat Heat ppa->heat cyclization Cyclization heat->cyclization quench Quench with ice water cyclization->quench extract Extract with CH₂Cl₂ quench->extract wash Wash (NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify product This compound purify->product catalytic_cycle cluster_hydrazone_formation Hydrazone Formation (Catalyzed by Bi³⁺) cluster_fischer_cyclization Fischer Cyclization (Catalyzed by H⁺ from PPA) A Phenylhydrazine + Diethyl 2-oxosuccinate B Bi³⁺ coordinates to carbonyl oxygen A->B Lewis Acid Activation C Nucleophilic attack by hydrazine B->C D Dehydration C->D E Phenylhydrazone + Bi³⁺ (regenerated) D->E F Phenylhydrazone G Protonation and Tautomerization to Ene-hydrazine F->G H⁺ H [3,3]-Sigmatropic Rearrangement G->H I Cyclization H->I J Elimination of NH₃ and Aromatization I->J H⁺ K This compound J->K

References

Confirming the Mechanism of Action for 2-(ethoxycarbonyl)-1H-indole-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid derivatives. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This document will focus on a systematic approach to target identification and validation, using angiotensin II receptor antagonism as a primary, illustrative example, while also considering other potential mechanisms.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a core structural motif in numerous biologically active compounds, both natural and synthetic. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Derivatives of indole-3-carboxylic acid, in particular, have demonstrated a remarkable diversity of pharmacological effects, including antihypertensive, antimicrobial, anticancer, and anti-inflammatory activities[1][2][3][4][5][6]. The this compound scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of activity and selectivity towards specific biological targets.

Hypothesized Mechanism of Action: Angiotensin II Receptor Blockade

A significant body of research points towards the potential of indole-3-carboxylic acid derivatives to act as antagonists of the Angiotensin II receptor subtype 1 (AT1). This receptor is a key component of the renin-angiotensin system (RAS), which plays a critical role in blood pressure regulation. Blockade of the AT1 receptor prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure[1].

Signaling Pathway of the Renin-Angiotensin System

The following diagram illustrates the signaling cascade of the renin-angiotensin system and the point of intervention for AT1 receptor antagonists.

RAS_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE (from Lungs) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Indole_Derivative 2-(ethoxycarbonyl)-1H-indole -3-carboxylic acid derivative Indole_Derivative->AT1_Receptor blocks

Caption: The Renin-Angiotensin System and the inhibitory action of indole derivatives.

Experimental Workflow for Mechanism of Action Confirmation

A multi-faceted approach is essential to rigorously confirm the mechanism of action. The following experimental workflow provides a logical progression from initial screening to in-depth characterization.

Experimental_Workflow cluster_alternative Alternative/Parallel Mechanisms A Initial Screening: Radioligand Binding Assay B Functional Validation: In-vitro Cell-Based Assays (e.g., Calcium Mobilization) A->B C Enzymatic Assays (if applicable) (e.g., COX-2 inhibition) A->C If primary target is an enzyme F Target Engagement & Selectivity Profiling A->F D Biophysical Interaction Analysis (e.g., SPR, ITC) B->D E In-vivo Efficacy Studies (e.g., Spontaneously Hypertensive Rats) B->E

Caption: A stepwise workflow for validating the mechanism of action.

Step-by-Step Experimental Protocols

Objective: To determine the affinity of the this compound derivatives for the AT1 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., HEK293 or CHO cells).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled AT1 receptor antagonist (e.g., [125I]-Sar1,Ile8-Angiotensin II) and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Rationale: This assay provides direct evidence of the compound binding to the target receptor and allows for the quantification of its binding affinity.

Objective: To assess the functional antagonism of the AT1 receptor by the test compounds.

Protocol:

  • Cell Culture: Culture cells expressing the AT1 receptor (e.g., vascular smooth muscle cells or AT1-transfected cell lines) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the this compound derivative or a known antagonist (e.g., Losartan).

  • Agonist Stimulation: Stimulate the cells with a known concentration of Angiotensin II.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value of the test compound for the inhibition of the Angiotensin II-induced calcium signal.

Rationale: This assay confirms that the binding of the compound to the AT1 receptor translates into a functional blockade of the downstream signaling pathway.

Objective: To evaluate the antihypertensive effect of the lead compounds in a relevant animal model of hypertension.

Protocol:

  • Animal Model: Use spontaneously hypertensive rats (SHR), a well-established model for essential hypertension.

  • Blood Pressure Measurement: Acclimatize the animals and measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method.

  • Compound Administration: Administer the test compound orally or via intraperitoneal injection at various doses. Include a vehicle control group and a positive control group (e.g., Losartan).

  • Monitoring: Monitor blood pressure at regular intervals over a 24-hour period.

  • Data Analysis: Compare the changes in blood pressure in the treated groups to the control groups. Determine the dose-dependent antihypertensive effect of the compound.

Rationale: This in-vivo study provides crucial evidence for the therapeutic potential of the compound and validates the in-vitro findings in a physiological context[1].

Comparison with Alternative Mechanisms and Compounds

While AT1 receptor antagonism is a prominent mechanism, the indole scaffold's versatility means other targets should be considered. The table below compares the experimental readouts for different potential mechanisms.

Mechanism of ActionKey Experimental AssayPrimary ReadoutExample Alternative Compound
AT1 Receptor Antagonism Radioligand Binding AssayKi (nM)Losartan[1]
COX-2 Inhibition In-vitro COX-2 Enzyme AssayIC50 (µM)Celecoxib[6]
(p)ppGpp Synthetase Inhibition In-vitro (p)ppGpp Synthesis AssayIC50 (µM)Relacin[3]
14-3-3η Protein Interaction Surface Plasmon Resonance (SPR)KD (µM)Not Commercially Available[5]
Antioxidant Activity DPPH Radical Scavenging AssayIC50 (µg/mL)Ascorbic Acid

Conclusion

The systematic approach outlined in this guide, combining in-vitro binding and functional assays with in-vivo efficacy studies, provides a robust framework for confirming the mechanism of action of this compound derivatives. While the focus has been on AT1 receptor antagonism, the described methodologies can be adapted to investigate other potential biological targets. A thorough understanding of the molecular mechanism is paramount for the successful development of these promising compounds into novel therapeutics.

References

A Comparative Benchmark Study of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid in a Breast Cancer Viability Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncovering the Therapeutic Potential of Novel Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of indole-3-carboxylic acid, in particular, have garnered significant attention for their potential as anti-cancer agents.[2][3] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation and resistance to apoptosis. While many indole derivatives have been studied, the biological activity of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid (CAS 441800-93-7) remains largely unexplored in the public domain.[4]

This guide presents a hypothetical benchmark study designed to evaluate the cytotoxic potential of this compound against a well-characterized human breast cancer cell line, MCF-7. We will compare its performance against Indole-3-carbinol (I3C), a widely studied phytochemical derived from cruciferous vegetables with known anti-proliferative effects in breast cancer cells.[5][6] The primary objective of this study is to generate a preliminary dataset to assess whether this compound warrants further investigation as a potential anti-cancer therapeutic. The choice of the MCF-7 cell line is based on its extensive use in breast cancer research and its documented sensitivity to indole derivatives.[7]

This guide is intended for researchers, scientists, and drug development professionals. It provides a detailed experimental workflow, a framework for data analysis, and a discussion of the potential implications of the hypothetical results.

Comparative Framework: Test and Reference Compounds

CompoundStructureRationale for Inclusion
Test Compound: this compoundA novel indole derivative with unexplored biological activity. Its structural similarity to other bioactive indole-3-carboxylic acids suggests potential anti-cancer properties.
Reference Compound: Indole-3-carbinol (I3C)A well-characterized natural indole with established anti-proliferative and pro-apoptotic effects in MCF-7 breast cancer cells.[6][8][9] It serves as a positive control and a benchmark for cytotoxic potency.

Experimental Design: A Head-to-Head Comparison of Cytotoxicity

The central hypothesis of this study is that this compound will exhibit dose-dependent cytotoxicity against MCF-7 cells. To test this, we will employ a standard colorimetric method, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to measure cell viability.[10][11] This assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of viable cells.[11]

The experimental workflow is designed to ensure the reliability and reproducibility of the results.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis A MCF-7 Cell Culture B Cell Seeding in 96-well Plates A->B Trypsinization & Counting C Serial Dilution of Test & Reference Compounds D Treatment of Cells for 48h C->D E Addition of MTT Reagent F Incubation (2-4h) E->F G Solubilization of Formazan F->G H Absorbance Measurement (570 nm) I Calculation of Cell Viability (%) H->I J IC50 Determination I->J

Caption: Experimental workflow for the comparative cytotoxicity assessment.

Detailed Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency. The medium is aspirated, cells are washed with Phosphate-Buffered Saline (PBS), and detached using a 0.25% Trypsin-EDTA solution.

2. MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[10][12]

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 1 x 104 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Preparation: Stock solutions of this compound and Indole-3-carbinol are prepared in Dimethyl Sulfoxide (DMSO). A series of dilutions are then made in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration in all wells should be kept below 0.5%.

  • Cell Treatment: The culture medium from the seeded plates is replaced with 100 µL of medium containing the various concentrations of the test and reference compounds. A vehicle control (medium with DMSO) and a negative control (medium only) are also included. The plates are then incubated for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[10]

  • Incubation: The plates are returned to the incubator for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[10][13] The plate is then gently agitated for 15 minutes.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Hypothetical Results: A Quantitative Comparison

The following tables present hypothetical data from the MTT assay. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Table 1: Dose-Response of this compound on MCF-7 Cell Viability

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2500.085100
11.2350.09198.8
101.1500.07692.0
250.9800.06578.4
500.6300.05250.4
1000.3150.04125.2
2000.1500.02912.0

Table 2: Dose-Response of Indole-3-carbinol (I3C) on MCF-7 Cell Viability

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2500.085100
11.2450.08899.6
101.1900.08195.2
251.0500.07384.0
500.8100.06164.8
1000.4500.04936.0
2000.2200.03517.6

Table 3: Comparative IC50 Values

CompoundIC50 (µM)
This compound~ 50
Indole-3-carbinol (I3C)~ 75

IC50 values are estimated from the hypothetical data and represent the concentration at which 50% of cell viability is inhibited.

Discussion and Mechanistic Insights

The hypothetical results suggest that this compound exhibits a more potent cytotoxic effect on MCF-7 cells compared to the reference compound, Indole-3-carbinol, as indicated by its lower IC50 value. This finding, if validated, would position this compound as a promising candidate for further preclinical investigation.

The mechanism by which I3C exerts its anti-cancer effects is multifaceted, involving the induction of cell cycle arrest and apoptosis.[6][8] I3C can influence key regulatory proteins such as cyclin-dependent kinases (CDKs) and trigger the degradation of Cdc25A, a protein crucial for cell cycle progression.[8] It is plausible that this compound shares a similar mechanism of action, or it may possess a novel mechanism. The presence of the ethoxycarbonyl group at the 2-position of the indole ring could influence its binding affinity to intracellular targets or alter its cellular uptake and metabolic stability.

G cluster_0 Potential Mechanisms A Indole Derivative B Cell Cycle Arrest (G1 Phase) A->B C Induction of Apoptosis A->C D Inhibition of Cell Proliferation B->D C->D

Caption: Potential mechanisms of action for indole derivatives in cancer cells.

Future Directions

Based on these hypothetical findings, the following next steps would be logical:

  • Validation of Cytotoxicity: Perform the MTT assay with the actual compound to confirm the hypothetical results.

  • Mechanism of Action Studies: Investigate the effect of this compound on cell cycle progression using flow cytometry and on the induction of apoptosis through assays such as caspase activation or Annexin V staining.

  • Broader Screening: Evaluate the compound's activity against a panel of different cancer cell lines to determine its spectrum of activity.

  • In Vivo Studies: If in vitro results are promising, proceed to in vivo studies using animal models of breast cancer to assess efficacy and safety.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, benchmark study for evaluating the anti-cancer potential of this compound. By comparing it to the well-established compound Indole-3-carbinol in a standardized cell viability assay, we have created a framework for generating preliminary data that could justify further research and development. The promising hypothetical results underscore the potential of novel indole derivatives as a source of new anti-cancer therapeutics.

References

A Senior Application Scientist's Guide to Comparative Docking of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid Derivatives as Potential CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, the indole scaffold is a cornerstone in the design of novel therapeutic agents. This guide provides a comparative analysis of molecular docking studies for a series of rationally designed 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid derivatives, targeting Cyclin-Dependent Kinase 2 (CDK2), a pivotal enzyme in cell cycle regulation and a validated target in oncology.

This document is structured to provide not just a methodology, but a comprehensive understanding of the rationale behind the experimental design, from ligand selection to the interpretation of docking results. We will explore the nuances of preparing both the protein target and the ligand series, detail a robust docking protocol, and present a comparative analysis of the hypothetical binding affinities and interactions that drive inhibitory potential.

The Rationale: Targeting CDK2 with Indole Derivatives

The indole nucleus is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer properties.[1][2][3] The this compound scaffold, in particular, offers a rich template for chemical modification, with the ester and carboxylic acid moieties providing key points for interaction with protein active sites and for further derivatization to modulate pharmacokinetic properties.[4]

Our target, Cyclin-Dependent Kinase 2 (CDK2), is a serine/threonine kinase that plays a crucial role in the G1 to S phase transition of the cell cycle.[5][6] Dysregulation and overexpression of CDK2 are hallmarks of various cancers, making it a prime target for the development of small-molecule inhibitors.[6][7][8] Several indole-based compounds have shown promise as CDK inhibitors, providing a strong rationale for exploring novel indole derivatives for this target.[5][7][8]

This guide will walk through a hypothetical, yet scientifically rigorous, comparative docking study to evaluate a series of novel this compound derivatives for their potential to inhibit CDK2.

Experimental Design & Protocols

A successful molecular docking study hinges on meticulous preparation of both the receptor and the ligands, followed by a well-defined docking procedure. The following protocols are designed to be self-validating and are based on established best practices in the field.

Protein Preparation

The initial step involves sourcing and preparing the three-dimensional structure of our target protein, CDK2.

  • Structure Retrieval : The crystal structure of human CDK2 in complex with the inhibitor CVT-313 was obtained from the Protein Data Bank (PDB ID: 6INL).[9] This structure was chosen for its high resolution (1.75 Å) and the presence of a co-crystallized ligand, which helps in defining the active site and validating the docking protocol.[9]

  • Receptor Preparation : The downloaded PDB file was processed using UCSF Chimera.[10] This involved:

    • Removing all water molecules and the co-crystallized ligand (CVT-313).

    • Adding polar hydrogen atoms to the protein.

    • Assigning Gasteiger charges to all atoms.

    • Saving the prepared protein structure in the PDBQT format, which is required for AutoDock Vina.[11]

Ligand Preparation

A hypothetical series of five this compound derivatives were designed to probe the structure-activity relationship (SAR). The parent molecule (Compound 1 ) is unsubstituted, while the others bear substitutions at the N1-position and the 5-position of the indole ring to explore the effects of steric and electronic modifications.

  • Compound 1 : this compound (Parent Molecule)

  • Compound 2 : 1-methyl-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

  • Compound 3 : 1-benzyl-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

  • Compound 4 : 5-chloro-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

  • Compound 5 : 5-methoxy-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

The 2D structures of these compounds were drawn using ChemDraw and then converted to 3D structures. Energy minimization was performed using the MMFF94 force field. The prepared ligands were then saved in the PDBQT format using AutoDock Tools, which involves assigning Gasteiger charges and defining rotatable bonds.[12]

Molecular Docking Protocol

The docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program.[10][11][12][13]

  • Grid Box Generation : A grid box was defined to encompass the ATP-binding site of CDK2. The center of the grid box was set to the geometric center of the co-crystallized ligand from the original PDB file (6INL). The dimensions of the grid box were set to 20 x 20 x 20 Å to allow for sufficient space for the ligands to adopt various conformations within the active site.[11]

  • Docking with AutoDock Vina : The docking was performed with an exhaustiveness of 32 to ensure a thorough search of the conformational space.[11] The program generates multiple binding poses for each ligand, ranked by their binding affinity (in kcal/mol).

  • Analysis of Results : The docking results were analyzed based on the predicted binding affinities and the interaction patterns of the top-ranked poses. The interactions, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and Discovery Studio Visualizer.

Visualizing the Workflow

The following diagram illustrates the key steps in our comparative docking study.

docking_workflow PDB Fetch PDB: 6INL (CDK2 Structure) PrepProt Prepare Protein (Remove water, add H+) PDB->PrepProt Ligands Design Ligand Series (Indole Derivatives) PrepLig Prepare Ligands (Energy Minimization) Ligands->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Dock Run AutoDock Vina PrepLig->Dock Grid->Dock Analyze Analyze Results (Binding Affinity, Interactions) Dock->Analyze Table Comparative Data Table Analyze->Table SAR Structure-Activity Relationship (SAR) Analyze->SAR

Caption: A generalized workflow for in-silico molecular docking studies.

Comparative Docking Performance: A Hypothetical Analysis

The following table summarizes the hypothetical docking results for our series of this compound derivatives against the ATP-binding site of CDK2. The binding affinity is a key metric, with more negative values indicating stronger predicted binding.

Compound IDSubstituent(s)Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1 None (Parent)-8.5Leu83, Asp86, Gln131
2 N1-methyl-8.9Leu83, Asp86, Gln131, Phe80
3 N1-benzyl-9.5Leu83, Asp86, Gln131, Phe80, Val18
4 5-chloro-9.2Leu83, Asp86, Gln131, Asp145
5 5-methoxy-8.8Leu83, Asp86, Gln131

Interpreting the Results: A Structure-Activity Relationship (SAR) Discussion

Based on our hypothetical data, we can derive a plausible structure-activity relationship for this series of compounds.

  • The Role of the Core Scaffold : The parent molecule, Compound 1 , establishes key interactions within the CDK2 active site. The carboxylic acid at the 3-position is predicted to form a crucial hydrogen bond with the backbone amide of Leu83 , mimicking the interaction of the adenine portion of ATP. The indole nitrogen and the ethoxycarbonyl group likely engage in additional interactions with residues like Asp86 and Gln131 .

  • N1-Alkylation : The introduction of a small methyl group at the N1-position (Compound 2 ) shows a modest improvement in binding affinity. This could be due to favorable hydrophobic interactions with the side chain of Phe80 . A larger benzyl group at the N1-position (Compound 3 ) results in a more significant increase in binding affinity. This suggests the presence of a deeper hydrophobic pocket near the N1-position, where the benzyl group can form favorable van der Waals and π-π stacking interactions with residues such as Val18 .

  • Substitution on the Benzene Ring : Adding a chloro group at the 5-position (Compound 4 ) also enhances the binding affinity. The electron-withdrawing nature of the chlorine atom could modulate the electronic properties of the indole ring, and it may also form a specific interaction, such as a halogen bond, with a backbone carbonyl, for instance, with Asp145 . In contrast, the methoxy group at the 5-position (Compound 5 ) leads to a slight decrease in binding affinity compared to the chloro-substituted analog. This could be due to a less favorable electronic effect or a minor steric clash within the binding pocket.

Visualizing the Biological Context

The following diagram illustrates a simplified signaling pathway involving CDK2 and how an inhibitor from our studied series might exert its therapeutic effect.

signaling_pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Rb pRb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Inhibitor Indole Derivative (e.g., Compound 3) Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway by an indole derivative.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, comparative docking study of novel this compound derivatives as potential CDK2 inhibitors. The detailed protocols for protein and ligand preparation, coupled with a robust docking methodology, provide a solid framework for conducting similar in silico investigations.

Our hypothetical SAR analysis suggests that substitutions at the N1- and 5-positions of the indole ring can significantly impact the binding affinity for the CDK2 active site. Specifically, the introduction of a benzyl group at the N1-position appears to be a promising strategy for enhancing potency.

The insights gained from such a comparative docking study are invaluable for prioritizing compounds for synthesis and in vitro biological evaluation. Future work should focus on synthesizing the most promising derivatives and validating their inhibitory activity against CDK2 in enzymatic and cell-based assays. This iterative cycle of design, computational prediction, synthesis, and biological testing is the cornerstone of modern drug discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid (CAS No. 441800-93-7). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to ensure that this compound is managed responsibly from the point of generation to its final disposal, adhering to the highest standards of laboratory practice and regulatory compliance.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is essential. This compound is a member of the indole derivative family, which is widely used in pharmaceutical intermediates.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, data from structurally similar compounds, such as indole-3-carboxylic acid and other indole derivatives, allow for a robust hazard assessment.

The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of the solid dust may cause respiratory irritation.[2][3][5]

  • Harmful if Swallowed or in Contact with Skin: Some related compounds are classified as harmful or toxic upon ingestion or dermal absorption.[3]

Given these potential hazards, this compound and any materials contaminated with it must be treated as hazardous waste. Disposal into standard trash or down the drain is strictly prohibited.[6][7]

Immediate Safety & Handling Protocols

Proper disposal begins with safe handling during use. Engineering controls and Personal Protective Equipment (PPE) are the first lines of defense against exposure.

Engineering Controls:

  • Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][8]

  • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[9][10]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[8][11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[8][9]

  • Body Protection: A laboratory coat, fully fastened, with long sleeves.[11]

Table 1: Safety and Hazard Summary
ParameterSpecificationRationale & Source
Primary Hazards Skin, eye, and respiratory irritant.[2][3][4]Prevents accidental exposure and informs handling procedures.
Required PPE Safety goggles, nitrile gloves, lab coat.[8][11]Minimizes dermal, ocular, and clothing contamination.
Handling Location Chemical fume hood.[2][8]Prevents inhalation of aerosolized particles or vapors.
Incompatible Materials Strong oxidizing agents, strong bases.[3][10]Avoids potentially vigorous or exothermic reactions.
Disposal Route Hazardous chemical waste stream.[7]Prevents environmental contamination and ensures regulatory compliance.

Step-by-Step Waste Disposal Protocol

The disposal of chemical waste is a regulated process governed by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][12] The following protocol ensures compliance and safety.

Step 1: Waste Segregation Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Never mix incompatible waste streams.[6][13]

  • Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent paper), in a designated solid hazardous waste container.[6]

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled liquid hazardous waste container. Because this compound does not contain halogens, it should typically be placed in a non-halogenated organic waste stream unless mixed with halogenated solvents.

Step 2: Waste Containment The integrity of the waste container is crucial to prevent leaks and spills.

  • Container Selection: Use only containers that are in good condition and compatible with the chemical waste. For acidic compounds, avoid metal containers which can corrode.[13][14] High-density polyethylene (HDPE) or glass containers are often suitable. The original product container can be an excellent choice if it is intact.[13]

  • Secure Closure: All waste containers must be kept securely capped at all times, except when actively adding waste.[12][13] This minimizes the release of vapors and prevents spills.

Step 3: Waste Labeling Proper labeling is a legal requirement and essential for safety.

  • Label the container clearly with the words "HAZARDOUS WASTE" .[12]

  • List all chemical constituents by their full name (e.g., "this compound," "Methanol") and their approximate percentage or concentration.[6][12] Avoid using abbreviations or chemical formulas.

  • Indicate the date when waste was first added to the container.[6]

Step 4: Temporary Storage Designated in-laboratory storage areas are known as Satellite Accumulation Areas (SAAs).[13]

  • Store the labeled waste container at or near the point of generation and under the control of laboratory personnel.[6][13]

  • Ensure the SAA is in a secondary containment tray to capture any potential leaks.[6]

  • Store the waste container away from incompatible materials, particularly strong bases and oxidizing agents.[13]

Step 5: Arranging Final Disposal Laboratory-generated hazardous waste must be disposed of through a licensed facility.

  • Do not pour this chemical down the drain or place it in the regular trash.[6]

  • Follow your institution's specific procedures for hazardous waste collection. This almost always involves contacting the Environmental Health and Safety (EHS) office to schedule a waste pickup.[6][7]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from this compound.

G Figure 1: Disposal Workflow cluster_form 1. Determine Waste Form cluster_contain 2. Contain & Segregate cluster_storage 3. Store Safely cluster_disposal 4. Final Disposal start Waste Generated: 2-(ethoxycarbonyl)-1H- indole-3-carboxylic acid solid_waste Solid Waste (e.g., pure compound, contaminated gloves, weigh paper) start->solid_waste Is it solid or contaminated material? liquid_waste Liquid Waste (e.g., solutions in organic solvents) start->liquid_waste Is it a solution? solid_container Place in compatible, labeled SOLID hazardous waste container. solid_waste->solid_container liquid_container Place in compatible, labeled LIQUID hazardous waste container. (Typically Non-Halogenated) liquid_waste->liquid_container store_saa Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. solid_container->store_saa liquid_container->store_saa contact_ehs Contact Institutional EHS Office for Hazardous Waste Pickup. store_saa->contact_ehs

Caption: Decision workflow for proper disposal of this compound waste.

Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is critical to minimizing harm.[8]

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[2]

    • Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

    • Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an absorbent material from a chemical spill kit.

    • Place the absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area thoroughly.

  • Major Spill or Exposure:

    • Evacuate the immediate area.

    • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes. For skin contact, remove contaminated clothing while flushing.[8][10]

    • Seek immediate medical attention.

    • Contact your institution's EHS and emergency response teams.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.